molecular formula C34H35NO11 B10831541 TriGalNAc CBz

TriGalNAc CBz

Katalognummer: B10831541
Molekulargewicht: 633.6 g/mol
InChI-Schlüssel: OZBZNGCNHUNODU-AWVJDWFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TriGalNAc CBz is a useful research compound. Its molecular formula is C34H35NO11 and its molecular weight is 633.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H35NO11

Molekulargewicht

633.6 g/mol

IUPAC-Name

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dibenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxypentanoic acid

InChI

InChI=1S/C34H35NO11/c1-22(36)35-28-30(46-33(41)25-17-9-4-10-18-25)29(45-32(40)24-15-7-3-8-16-24)26(21-43-31(39)23-13-5-2-6-14-23)44-34(28)42-20-12-11-19-27(37)38/h2-10,13-18,26,28-30,34H,11-12,19-21H2,1H3,(H,35,36)(H,37,38)/t26-,28-,29+,30-,34-/m1/s1

InChI-Schlüssel

OZBZNGCNHUNODU-AWVJDWFHSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to TriGalNAc Cbz and Its Peracetylated Analog for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structures, properties, and applications of TriGalNAc Cbz and its peracetylated derivative, Tri-GalNAc(OAc)3 Cbz. These molecules are pivotal for researchers, scientists, and drug development professionals engaged in liver-specific therapeutic strategies.

Chemical Structure and Properties

A critical distinction exists between two commonly referenced this compound compounds. The identity of the specific molecule is paramount for experimental design and reproducibility.

Compound A: this compound

This is a GalNAc derivative recognized as a ligand for the asialoglycoprotein receptor (ASGPR).[1][2]

Compound B: Tri-GalNAc(OAc)3 Cbz

This is a triantennary N-acetylgalactosamine ligand where the hydroxyl groups of the sugar moieties are protected by acetyl (OAc) groups, and the primary amine is protected by a benzyloxycarbonyl (Cbz) group.[3][4] This peracetylated form is a key building block in the synthesis of more complex drug delivery systems.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for both molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 186613-57-0
Molecular Formula C34H35NO11
Molecular Weight 633.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (100 mg/mL with warming to 60°C and sonication)
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Table 2: Physicochemical Properties of Tri-GalNAc(OAc)3 Cbz

PropertyValueSource
CAS Number 1159408-63-5
IUPAC Name 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester
Molecular Formula C87H134N10O38
Molecular Weight 1928.06 g/mol
Appearance Solid
Predicted Boiling Point 1646.7 ± 65.0 °C
Predicted Density 1.31 ± 0.1 g/cm³
Predicted pKa 10.55 ± 0.46
Storage -20°C

Synthesis Overview

A detailed, step-by-step synthesis protocol for Tri-GalNAc(OAc)3 Cbz is often proprietary. However, a "pot-economy" approach, which aligns with green chemistry principles by minimizing waste and intermediate purification steps, has been described for triantennary GalNAc ligands. This methodology emphasizes resource efficiency and is suitable for laboratory-scale synthesis.

The general synthetic strategy involves the coupling of a protected GalNAc acid chloride with a core amine structure, followed by deprotection steps. The choice of reagents is guided by the principles of green chemistry, avoiding heavy metals where possible.

Mechanism of Action: ASGPR-Mediated Endocytosis

This compound and its derivatives function as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, a process that internalizes the ligand and any conjugated cargo into the liver cells.

The binding of the triantennary GalNAc structure to the ASGPR is a high-avidity interaction. Following binding, the receptor-ligand complexes cluster in clathrin-coated pits, which then invaginate to form endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. Subsequently, the cargo is trafficked to the lysosome for degradation, in the case of Lysosome-Targeting Chimeras (LYTACs), or for the release of therapeutic agents like siRNA into the cytoplasm.

ASGPR_Signaling_Pathway ASGPR-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm TriGalNAc_Ligand TriGalNAc Conjugate (e.g., LYTAC) ASGPR ASGPR TriGalNAc_Ligand->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Clustering & Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cargo_Release Cargo Release/ Degradation Lysosome->Cargo_Release

ASGPR-mediated endocytosis of a TriGalNAc conjugate.

Experimental Protocols

ASGPR Binding Assay (Fluorescence Polarization)

This protocol describes a high-throughput method to assess the binding affinity of this compound derivatives to the ASGPR.

Methodology:

  • Preparation of Reagents:

    • Prepare a membrane fraction from rat liver as a source of ASGPR.

    • Synthesize a fluorescently labeled TriGalNAc tracer (e.g., Cy5-TriGalNAc).

    • Prepare serial dilutions of the test compound (this compound derivative).

  • Assay Procedure:

    • In a 96-well microplate, add the ASGPR membrane preparation.

    • Add the fluorescent tracer to each well.

    • Add the serial dilutions of the test compound.

    • Incubate at room temperature to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration.

LYTAC-Mediated Degradation of a Target Protein (e.g., EGFR)

This protocol outlines an experimental workflow to evaluate the efficacy of a this compound-based LYTAC in degrading a target membrane protein, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Workflow:

LYTAC_Workflow LYTAC Experimental Workflow for EGFR Degradation Cell_Culture Culture ASGPR-positive cells (e.g., HepG2, Hep3B) LYTAC_Treatment Treat cells with TriGalNAc-EGFR LYTAC (e.g., 10 nM for 48h) Cell_Culture->LYTAC_Treatment Cell_Lysis Wash cells with PBS and lyse using RIPA buffer LYTAC_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot analysis Protein_Quantification->Western_Blot Analysis Quantify EGFR and loading control bands Western_Blot->Analysis

Workflow for assessing LYTAC-mediated protein degradation.

Detailed Western Blot Protocol:

  • Cell Lysis: After treatment with the TriGalNAc-EGFR LYTAC, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR, a wet transfer is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.

Applications in Drug Development

The high specificity of this compound and its derivatives for the hepatocyte-expressed ASGPR makes them invaluable tools for liver-targeted therapies. Key applications include:

  • Targeted Drug Delivery: Conjugation of small molecule drugs, siRNAs, or antisense oligonucleotides to a this compound moiety can significantly enhance their delivery to the liver, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Lysosome-Targeting Chimeras (LYTACs): this compound is a crucial component in the design of LYTACs for the targeted degradation of extracellular and membrane-bound proteins. By linking an antibody or other binding moiety for a target protein to this compound, the target protein can be specifically directed to the lysosome for degradation in hepatocytes. This approach holds promise for treating diseases driven by the overexpression of cell surface receptors.

  • mRNA Drug Delivery: this compound can be utilized for the targeted delivery of mRNA-based therapeutics to the liver.

References

An In-depth Technical Guide to the Synthesis of Tri-antennary N-acetylgalactosamine with Carboxybenzyl Protection (TriGalNAc-Cbz) for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed protocol for the synthesis of TriGalNAc-Cbz, a crucial building block for targeted drug delivery, particularly to hepatocytes via the asialoglycoprotein receptor (ASGPR). The procedures outlined are designed for researchers, scientists, and professionals in drug development, offering a clear and structured approach to this complex synthesis.

Introduction

Tri-antennary N-acetylgalactosamine (TriGalNAc) conjugates have emerged as highly effective targeting ligands for the delivery of therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. The carboxybenzyl (Cbz) protecting group is often employed to mask reactive amine functionalities during the synthesis of the TriGalNAc core structure. This guide details a robust and reproducible protocol for the preparation of a Cbz-protected TriGalNAc intermediate.

Synthesis Overview

The synthesis of TriGalNAc-Cbz involves a multi-step process. A common strategy employs a trifurcated core onto which three N-acetylgalactosamine moieties are attached. The terminal amine of the core linker is protected with a Cbz group to allow for selective deprotection and subsequent conjugation to a therapeutic agent.

Experimental Workflow

Caption: A generalized workflow for the synthesis of TriGalNAc-Cbz, from linker protection to final purification.

Experimental Protocols

The following protocols are based on established chemical principles and adapted from methodologies found in the literature.

This protocol describes the protection of a primary or secondary amine with a carboxybenzyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Starting Amine (SM)≥98%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Water (H₂O)Deionized-
Sodium Bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Benzyl Chloroformate (Cbz-Cl)97%Alfa Aesar
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl solution)--
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore
Silica Gel230-400 meshSorbent Technologies

Procedure:

  • Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 20 hours.[1]

  • Upon completion, dilute the reaction mixture with H₂O and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to yield the pure Cbz-protected amine.[1]

Quantitative Data:

ParameterValueReference
Typical Yield90%[1]
Purity (by HPLC)>95%-

This protocol outlines a "pot-economy" approach, which minimizes purification steps for increased efficiency.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Cbz-protected amine linker (from 3.1)--
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N'-Disuccinimidyl carbonate (DSC)98%TCI America
PyridineAnhydrousAcros Organics
GalNAc monomer with a free amine-Synthesized separately
Triethylamine (Et₃N)≥99%Fisher Scientific

Procedure:

  • Dissolve the Cbz-protected amine linker (1.0 eq) in anhydrous DCM.

  • Add N,N'-disuccinimidyl carbonate (DSC) (1.1 eq per amine on GalNAc) and pyridine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours to form the activated linker.

  • In a separate flask, dissolve the GalNAc monomer with a free amine (3.0 eq) in anhydrous DCM and add triethylamine (3.0 eq).

  • Add the solution of the activated linker to the GalNAc solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the mixture into water and extract with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Total Yield61%
Rf value (5:1 DCM:EtOH with 3% Et₃N)0.6

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the principles of amine protection and amide bond formation.

Cbz Protection Mechanism

Cbz_Protection reagents { R-NH2 (Amine) | + | Cbz-Cl (Benzyl Chloroformate) } intermediate Nucleophilic Attack reagents->intermediate 1. base Base (e.g., NaHCO3) salt Base-HCl Salt base->salt 3. Neutralization product R-NH-Cbz (Cbz-Protected Amine) intermediate->product 2. Elimination of Cl- hcl HCl intermediate->hcl hcl->salt

Caption: The mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Conclusion

The synthesis of TriGalNAc-Cbz is a fundamental process for the development of targeted therapies. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently produce this valuable compound. The use of a "pot-economy" approach can significantly improve the efficiency of the synthesis. Careful execution of each step and diligent purification are key to obtaining a high-purity product suitable for downstream applications in drug development.

References

The Core of Hepatocyte Targeting: An In-depth Technical Guide to the Asialoglycoprotein Receptor (ASGPR) Binding Affinity of TriGalNAc CBz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Triantennary N-acetylgalactosamine with a carboxybenzyl (CBz) protecting group (TriGalNAc CBz) for the asialoglycoprotein receptor (ASGPR). ASGPR, a C-type lectin predominantly expressed on the surface of hepatocytes, is a pivotal target for the liver-specific delivery of therapeutics. The high affinity and specificity of TriGalNAc-based ligands for this receptor have made them a cornerstone of modern drug delivery platforms, including antisense oligonucleotides, siRNAs, and targeted protein degraders. This document delves into the quantitative binding data, detailed experimental methodologies for its determination, and the underlying cellular mechanisms.

Quantitative Binding Affinity of TriGalNAc Ligands for ASGPR

The interaction between multivalent N-acetylgalactosamine (GalNAc) ligands and the ASGPR is characterized by high affinity, a phenomenon attributed to the "cluster effect," where the simultaneous binding of multiple carbohydrate moieties to the receptor subunits results in a dramatic increase in avidity compared to monovalent ligands. While specific binding data for the free this compound linker is not extensively published, its core TriGalNAc structure is the key determinant for ASGPR recognition. The binding affinity of trivalent GalNAc ligands has been quantified using various biophysical techniques, providing a strong proxy for the affinity of this compound.

Below is a summary of the binding affinities of mono-, bi-, and trivalent GalNAc ligands to ASGPR, as determined by Surface Plasmon Resonance (SPR). This data highlights the significant enhancement in binding affinity with increasing valency.

Ligand ValencyDissociation Constant (K_d) [nM]Experimental MethodReference
Monovalent GalNAc19.6 ± 9.8Surface Plasmon Resonance (SPR)[1]
Bivalent GalNAc1.3 ± 1.1Surface Plasmon Resonance (SPR)[1]
Trivalent GalNAc 0.7 ± 0.2 Surface Plasmon Resonance (SPR) [1]

In addition to direct binding measurements, competitive binding assays are frequently employed to determine the half-maximal inhibitory concentration (IC50) of novel ligands. These assays measure the concentration of a test compound required to displace 50% of a known labeled ligand from the receptor. A recently developed high-throughput fluorescence polarization (FP) assay for ASGPR has identified hits with IC50 values in the low micromolar to nanomolar range, demonstrating the suitability of such methods for screening potent ligands like TriGalNAc derivatives.

Experimental Protocols for Determining ASGPR Binding Affinity

The following sections provide detailed methodologies for key experiments used to quantify the binding of TriGalNAc-based ligands to the ASGPR.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) of a TriGalNAc ligand for immobilized ASGPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human ASGPR (trimeric ectodomain)

  • This compound or a suitable TriGalNAc-containing analyte

  • Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, supplemented with 10 mM CaCl₂)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human ASGPR (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of ASGPR to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the TriGalNAc analyte in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Inject the analyte solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation of the analyte by flowing running buffer over the chip for a defined dissociation time (e.g., 600 seconds).

    • Regenerate the sensor surface between each analyte injection using the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on and k_off).

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of the kinetic constants (k_off / k_on).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the thermodynamic profile of the interaction between a TriGalNAc ligand and ASGPR.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human ASGPR

  • This compound or a suitable TriGalNAc-containing ligand

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the ASGPR and the TriGalNAc ligand against the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Determine the precise concentrations of the protein and ligand solutions spectrophotometrically or by other quantitative methods.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Fill the sample cell (typically ~200-1400 µL) with the ASGPR solution (e.g., 10-50 µM).

    • Load the injection syringe (~40-250 µL) with the TriGalNAc ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Correct for the heat of dilution by subtracting the heat change observed in a control experiment where the ligand is injected into the buffer alone.

    • Fit the integrated and corrected data to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.

Competitive Binding Assay (Fluorescence Polarization)

This high-throughput assay measures the displacement of a fluorescently labeled tracer ligand from the receptor by an unlabeled competitor ligand (e.g., this compound).

Objective: To determine the IC50 value of this compound for ASGPR.

Materials:

  • Recombinant human trimeric ASGPR1 protein

  • Fluorescently labeled Tri-GalNAc ligand (tracer, e.g., Alexa-647 labeled)

  • Unlabeled this compound (competitor)

  • Assay buffer (e.g., PBS with 10 mM CaCl₂ and 0.01% Tween-20)

  • 384-well microplates

Procedure:

  • Assay Setup:

    • Add a fixed concentration of the fluorescently labeled tracer to all wells of the microplate.

    • Add a dilution series of the unlabeled this compound competitor to the wells. Include control wells with no competitor (maximum signal) and wells with a saturating concentration of a known high-affinity unlabeled ligand or no receptor (minimum signal).

    • Initiate the binding reaction by adding a fixed concentration of the recombinant ASGPR to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that reduces the tracer binding by 50%.

ASGPR Signaling and Intracellular Trafficking

The binding of a TriGalNAc ligand to ASGPR on the surface of hepatocytes initiates a well-orchestrated process of clathrin-mediated endocytosis.[2][3] This pathway ensures the efficient internalization of the ligand-receptor complex and subsequent sorting to different cellular compartments.

ASGPR-Mediated Endocytosis Pathway

The following diagram illustrates the key steps in the ASGPR-mediated endocytosis of a TriGalNAc-conjugated molecule.

ASGPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm TriGalNAc_Ligand TriGalNAc Ligand ASGPR ASGPR TriGalNAc_Ligand->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Clustering & Recruitment Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Coated_Vesicle Invagination & Scission Early_Endosome Early Endosome (pH ~6.0) Coated_Vesicle->Early_Endosome Uncoating & Fusion Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting: Receptor Recycling Late_Endosome Late Endosome / Multivesicular Body Early_Endosome->Late_Endosome Sorting: Ligand Trafficking Recycling_Endosome->ASGPR Transport to Membrane Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Maturation & Fusion Degradation_Products Degradation Products Lysosome->Degradation_Products Degradation

Caption: ASGPR-mediated endocytosis of a TriGalNAc ligand.

Upon binding of the TriGalNAc ligand, ASGPR clusters in clathrin-coated pits, which then invaginate and pinch off to form clathrin-coated vesicles. These vesicles subsequently uncoat and fuse with early endosomes. The acidic environment of the early endosome (pH ~6.0) promotes the dissociation of the ligand from the receptor. The ASGPR is then sorted into recycling endosomes and transported back to the cell surface for reuse, while the ligand is trafficked through late endosomes to lysosomes for degradation.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines a general workflow for characterizing the binding affinity of a novel TriGalNAc-based ligand for ASGPR.

Experimental_Workflow Start Start: Synthesize TriGalNAc Ligand Protein_Expression Express & Purify Recombinant ASGPR Start->Protein_Expression Primary_Screening Primary Screening (e.g., FP Competition Assay) Start->Primary_Screening Protein_Expression->Primary_Screening Determine_IC50 Determine IC50 Primary_Screening->Determine_IC50 Secondary_Assay Secondary Assay (e.g., SPR) Determine_IC50->Secondary_Assay Determine_Kinetics Determine kon, koff, and Kd Secondary_Assay->Determine_Kinetics Orthogonal_Validation Orthogonal Validation (e.g., ITC) Determine_Kinetics->Orthogonal_Validation Determine_Thermo Determine Kd, ΔH, ΔS Orthogonal_Validation->Determine_Thermo Cell_Based_Assay Cell-Based Uptake/Competition Assay (e.g., in HepG2 cells) Determine_Thermo->Cell_Based_Assay Confirm_Activity Confirm Cellular Activity & Specificity Cell_Based_Assay->Confirm_Activity End End: Characterized Ligand Confirm_Activity->End

Caption: Workflow for ASGPR ligand binding characterization.

This workflow begins with the synthesis of the TriGalNAc ligand and the production of recombinant ASGPR. A high-throughput primary screen, such as a fluorescence polarization competition assay, can be used to rapidly assess binding and determine an IC50 value. Promising candidates are then subjected to more detailed biophysical characterization using techniques like SPR to determine the binding kinetics and affinity. Orthogonal validation with a method like ITC provides thermodynamic data and confirms the binding parameters. Finally, cell-based assays using ASGPR-expressing cell lines (e.g., HepG2) are crucial to confirm the ligand's ability to engage the receptor in a cellular context and mediate uptake.

This comprehensive approach, combining quantitative biophysical measurements with cell-based functional assays, is essential for the thorough characterization of TriGalNAc-based ligands and their development as effective hepatocyte-targeting agents.

References

An In-depth Guide to the Discovery and Development of Triantennary GalNAc Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Targeted Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has long been recognized. However, their clinical translation has been historically hindered by challenges in targeted delivery. These large, negatively charged molecules struggle to cross cell membranes and are susceptible to degradation. A significant breakthrough in overcoming these hurdles has been the development of N-acetylgalactosamine (GalNAc) conjugated ligands, which enable precise and efficient delivery of oligonucleotide payloads to hepatocytes (liver cells)[1][2][3].

This targeting is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly and selectively expressed on the surface of hepatocytes[2][3]. Among various configurations, triantennary GalNAc ligands—structures presenting three GalNAc moieties—have emerged as the gold standard, demonstrating the highest binding affinity and in vivo efficacy. This guide provides a comprehensive overview of the discovery, mechanism, and development of these pivotal ligands.

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic action of GalNAc-oligonucleotide conjugates is initiated by their high-affinity binding to the ASGPR on hepatocytes. This interaction triggers a well-orchestrated cellular uptake process known as receptor-mediated endocytosis.

  • Binding and Internalization : The triantennary GalNAc ligand binds to the ASGPR, which is composed of two subunits (ASGPR-1 and ASGPR-2) that form clusters on the cell surface. This binding event induces the formation of clathrin-coated pits.

  • Endosomal Trafficking : The clathrin-coated vesicle containing the receptor-ligand complex is internalized into the cell, forming an early endosome.

  • pH-Dependent Dissociation : As the endosome matures, its internal pH decreases. This acidic environment causes the GalNAc conjugate to dissociate from the ASGPR.

  • Receptor Recycling and Payload Release : The ASGPR is then recycled back to the cell surface, ready for another round of ligand binding. The GalNAc-siRNA conjugate remains within the endosome. While the exact mechanism of endosomal escape is still under investigation, a sufficient amount of the oligonucleotide payload eventually enters the cytoplasm to engage with the RNA-induced silencing complex (RISC) and elicit gene silencing.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular (Cytoplasm) Ligand Triantennary GalNAc-siRNA ASGPR ASGPR Ligand->ASGPR Binding CCV Clathrin-Coated Vesicle ASGPR->CCV Internalization Endosome Early Endosome CCV->Endosome Uncoating Endosome->ASGPR Receptor Recycling Late_Endosome Late Endosome Endosome->Late_Endosome Maturation (pH drop) RISC RISC Engagement (Gene Silencing) Late_Endosome->RISC Endosomal Escape & Payload Release

ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.

Ligand Discovery and Structure-Activity Relationship (SAR)

The development of triantennary ligands was the result of systematic SAR studies aimed at optimizing binding affinity to the ASGPR. It was discovered that multivalency dramatically increases binding avidity.

  • Valency is Key : A single GalNAc moiety binds to the ASGPR with a relatively low affinity (Kd in the micromolar range). However, arranging multiple GalNAc units on a scaffold leads to a significant increase in binding affinity due to cooperative interactions with the clustered ASGPR subunits.

  • Optimal Configuration : Triantennary conjugates, which present three GalNAc residues with an optimal spacing of approximately 20 Å, were found to exhibit the highest affinity for the ASGPR. This configuration matches the geometric arrangement of the binding sites on the receptor complex.

Comprehensive SAR studies have explored various scaffolds and linkers to connect the GalNAc sugars to the oligonucleotide. These studies led to the identification of simplified, tris-based GalNAc clusters that are easier to synthesize without compromising in vivo activity.

Ligand ConfigurationRelative Binding Affinity (Ki)In Vivo Potency (ED50)Reference
Unconjugated ASO>1000 nM>10 mg/kg
Monovalent GalNAc-ASO~500 nMNot Reported
Divalent GalNAc-ASO~50-100 nMModerately Improved
Triantennary GalNAc-ASO ~5-10 nM ~0.5-2 mg/kg

Table 1: Comparison of different GalNAc ligand configurations and their impact on binding affinity and in vivo potency of antisense oligonucleotides (ASOs). Data is compiled from multiple sources for illustrative purposes.

Synthesis and Conjugation Strategies

The chemical synthesis of triantennary GalNAc ligands and their conjugation to oligonucleotides are critical steps in manufacturing these advanced therapeutics. Several synthetic routes have been developed to improve efficiency and yield.

Key Synthetic Approaches:

  • Pre-assembled Solid-Support Synthesis : This method involves synthesizing the complete triantennary GalNAc ligand first and then attaching it to a solid support (e.g., CPG). The oligonucleotide is then synthesized directly on this functionalized support.

  • Solution-Phase Conjugation : In this approach, the oligonucleotide and the GalNAc ligand are synthesized separately and then joined together in solution using chemistries like "click chemistry".

  • Monomeric Phosphoramidite Approach : This flexible method uses monomeric GalNAc phosphoramidites that can be added sequentially during standard automated oligonucleotide synthesis, allowing for precise control over the number and placement of GalNAc units.

Recent innovations have focused on "pot-economy" methods that conduct multiple synthetic steps in a single reaction vessel, reducing waste, solvent usage, and production time, which is crucial for large-scale manufacturing.

Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesize Triantennary Ligand S3 Conjugation S1->S3 S2 Synthesize Oligonucleotide S2->S3 V1 ASGPR Binding Assay (e.g., SPR) S3->V1 Purified Conjugate V2 Hepatocyte Uptake Assay V1->V2 V3 Gene Silencing (qPCR, Western Blot) V2->V3 VO1 Administer to Animal Model (SC) V3->VO1 Lead Candidate VO2 Pharmacokinetics (PK) (Plasma/Liver Levels) VO1->VO2 VO3 Pharmacodynamics (PD) (mRNA/Protein Knockdown) VO1->VO3 VO4 Toxicity Assessment VO3->VO4

General experimental workflow for GalNAc-conjugate development.

Experimental Protocols

Competitive Binding Assay to ASGPR

This assay quantifies the affinity of a new GalNAc conjugate by measuring its ability to compete with a known radiolabeled ligand for binding to the ASGPR.

  • Materials : Isolated hepatocytes or liver membrane fractions, 125I-labeled asialo-orosomucoid (ASOR) as the competitor ligand, unlabeled test conjugates, binding buffer.

  • Protocol :

    • Prepare hepatocytes or membrane fractions and incubate them at 4°C to prevent internalization.

    • Add a fixed concentration of 125I-ASOR and varying concentrations of the unlabeled test conjugate.

    • Incubate for 60-120 minutes at 4°C to reach binding equilibrium.

    • Separate bound from free ligand by centrifugation through an oil layer or by filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Calculate the concentration of the test conjugate that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to determine the inhibition constant (Ki).

In Vitro Hepatocyte Uptake and Gene Silencing Assay

This experiment assesses the ability of the conjugate to be taken up by hepatocytes and to silence the target gene.

  • Materials : Primary hepatocytes (mouse or human), cell culture medium, GalNAc-siRNA conjugates, reagents for RNA extraction and quantitative PCR (qPCR).

  • Protocol :

    • Plate primary hepatocytes and allow them to attach.

    • Treat the cells with various concentrations of the GalNAc-siRNA conjugate (free uptake, no transfection agents).

    • Incubate for a specified period (e.g., 24-72 hours).

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription followed by qPCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.

    • Calculate the percentage of mRNA reduction relative to untreated or control-siRNA treated cells to determine the IC50 for gene silencing.

In Vivo Efficacy Study in Animal Models

This study evaluates the pharmacodynamic effect (gene knockdown) of the conjugate in a living organism.

  • Materials : Animal model (typically C57BL/6 mice), GalNAc-siRNA conjugate formulated in phosphate-buffered saline (PBS).

  • Protocol :

    • Administer a single subcutaneous (SC) injection of the GalNAc-siRNA conjugate at various dose levels (e.g., 0.5, 1, 2.5 mg/kg).

    • At a predetermined time point (e.g., 7-14 days post-dose), euthanize the animals and harvest the livers.

    • Homogenize the liver tissue to extract RNA or protein.

    • Analyze target mRNA levels via qPCR or protein levels via Western blot or ELISA.

    • Determine the dose that produces a 50% reduction in target gene expression (ED50).

Conjugate TargetAnimal ModelDose (mg/kg, SC)Target mRNA ReductionTime PointReference
TTRMouse2.5~90%Day 7
ANGPTL3Mouse1.0~83%Day 14
ApoC IIIMouse1.0>90%Day 7
SRB-1Mouse1.0~85%Day 4

Table 2: Examples of in vivo efficacy for different triantennary GalNAc-siRNA conjugates in mice.

Conclusion and Future Directions

The discovery and optimization of triantennary GalNAc ligands represent a landmark achievement in the field of nucleic acid therapeutics. This technology has successfully solved the challenge of targeted liver delivery, leading to the approval of multiple GalNAc-siRNA drugs (e.g., Givosiran, Inclisiran, Vutrisiran) and a robust pipeline of candidates. The logical progression from monovalent to the highly optimized trivalent structure underscores the power of rational drug design.

Logic A Problem: Poor Oligonucleotide Delivery B Target Identification: Hepatocyte-Specific ASGPR A->B C Ligand Identification: GalNAc B->C D Hypothesis: Multivalency Increases Affinity C->D E SAR Studies: Mono- vs Di- vs Tri-antennary D->E F Optimal Design: Triantennary Ligand E->F G Result: Potent & Specific In Vivo Delivery F->G

Logical progression of triantennary GalNAc ligand development.

Future research continues to focus on refining the ligand structure for even more efficient synthesis, exploring novel linkers, and adapting the GalNAc targeting technology to deliver other therapeutic payloads beyond oligonucleotides, such as small molecules and proteins, to the liver.

References

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Triantennary N-Acetylgalactosamine (TriGalNAc) Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex glycoconjugates, such as triantennary N-acetylgalactosamine (TriGalNAc), for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) demands a robust and orthogonal protecting group strategy. The carboxybenzyl (Cbz or Z) group plays a pivotal role in this context, primarily by offering stable protection of the primary amine on the central tris(hydroxymethyl)aminomethane (Tris) scaffold. This stability is crucial during the subsequent coupling of the GalNAc moieties and linker arms. Furthermore, the Cbz group's selective removal under specific conditions, without affecting other protecting groups on the carbohydrate residues, underscores its importance in the convergent synthesis of these complex molecules. This guide provides a comprehensive overview of the Cbz protecting group's function in TriGalNAc synthesis, including detailed experimental protocols, quantitative data from a representative synthesis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

Triantennary N-acetylgalactosamine (TriGalNAc) has emerged as a highly effective targeting ligand for the delivery of therapeutics, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This specificity is achieved through the high-affinity interaction between the terminal GalNAc residues and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. The chemical synthesis of TriGalNAc conjugates is a multistep process that requires the strategic use of protecting groups to mask reactive functionalities and ensure the desired regioselectivity.

The Cbz group, introduced by Bergmann and Zervas in 1932, has become a cornerstone in peptide and carbohydrate chemistry due to its stability under a wide range of reaction conditions and its susceptibility to cleavage by specific deprotection methods. In the context of TriGalNAc synthesis, the Cbz group is instrumental in protecting the amine of the Tris scaffold, which serves as the branching core for the three GalNAc-containing arms.

The Role of the Cbz Protecting Group in TriGalNAc Synthesis

The synthesis of a TriGalNAc ligand typically involves the use of a central scaffold molecule, often tris(hydroxymethyl)aminomethane (Tris), to which three GalNAc-containing arms are attached. The primary amine of the Tris scaffold is a nucleophilic site that can interfere with subsequent reactions. The Cbz group is employed to protect this amine for several key reasons:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for glycosylation, acylation, and other modifications of the carbohydrate moieties. This ensures the integrity of the scaffold throughout the multi-step synthesis.

  • Orthogonality: The Cbz group is orthogonal to many other protecting groups commonly used in carbohydrate chemistry, such as acetyl (Ac) and benzyl (Bn) groups. This orthogonality allows for the selective deprotection of the Cbz group without affecting the other protecting groups, enabling the subsequent conjugation of a linker or a therapeutic payload to the amine of the Tris scaffold.[1]

  • Crystallinity: The introduction of the aromatic Cbz group can often enhance the crystallinity of synthetic intermediates, facilitating their purification by crystallization.

Experimental Protocols

The following protocols are based on a "pot-economy" synthesis of a triantennary GalNAc ligand (L-96) as described in the literature, which highlights the practical application of the Cbz group.[2]

Cbz Protection of the Tris Scaffold (Representative Protocol)

This protocol is an adapted general procedure for the Cbz protection of a polyhydroxylated amine like Tris, as a specific detailed protocol for this exact step was not found in the reviewed literature.

Reaction:

Materials:

  • Tris(hydroxymethyl)aminomethane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Cbz-protected Tris scaffold.

Cbz Deprotection of the TriGalNAc Scaffold

This protocol is based on the deprotection of a Cbz-protected TriGalNAc intermediate as described in the synthesis of the L-96 ligand.[3]

Reaction:

Materials:

  • Cbz-protected TriGalNAc intermediate

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude Cbz-protected TriGalNAc amine intermediate (1.0 eq) in HFIP.

  • Add aluminum chloride (3.0 eq) to the solution at room temperature.

  • Stir the resulting suspension at room temperature for 6 hours.

  • Monitor the reaction completion by TLC and MALDI-TOF analysis.

  • After completion, partially recover the HFIP by distillation.

  • Dilute the reaction mixture with DCM.

  • Quench the reaction by carefully adding aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected TriGalNAc intermediate.

Quantitative Data

Synthetic StageOverall YieldReference
Multi-step "pot-economy" synthesis of L-96 TriGalNAc61%[3]

This reported yield demonstrates the efficiency of the synthetic route employing the Cbz protecting group on the Tris scaffold.

Mandatory Visualizations

Signaling Pathway: ASGPR-Mediated Endocytosis

The TriGalNAc ligand is recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to receptor-mediated endocytosis and subsequent delivery of the conjugated cargo to the lysosome.

ASGPR_Pathway ASGPR-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space TriGalNAc TriGalNAc Conjugate ASGPR ASGPR TriGalNAc->ASGPR Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Clustering CoatedVesicle Coated Vesicle CoatedPit->CoatedVesicle Internalization EarlyEndosome Early Endosome (pH ~6.0) CoatedVesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome ASGPR Dissociation & Recycling Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion RecyclingEndosome->ASGPR LYTAC_Pathway LYTAC-Mediated Protein Degradation cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space POI Protein of Interest (POI) LYTAC TriGalNAc-LYTAC POI->LYTAC Binding TernaryComplex Ternary Complex (POI-LYTAC-ASGPR) POI->TernaryComplex ASGPR ASGPR LYTAC->ASGPR Binding LYTAC->TernaryComplex ASGPR->TernaryComplex Endosome Endosome TernaryComplex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Synthesis_Workflow Workflow for Cbz-Protected TriGalNAc Conjugate Synthesis Tris Tris Scaffold Cbz_Tris Cbz-Protected Tris Tris->Cbz_Tris Cbz Protection Cbz_TriGalNAc_Scaffold Cbz-Protected TriGalNAc Scaffold Cbz_Tris->Cbz_TriGalNAc_Scaffold Coupling GalNAc_Arms Protected GalNAc Arms GalNAc_Arms->Cbz_TriGalNAc_Scaffold Deprotected_TriGalNAc Deprotected TriGalNAc Scaffold Cbz_TriGalNAc_Scaffold->Deprotected_TriGalNAc Cbz Deprotection Final_Conjugate Final TriGalNAc Conjugate Deprotected_TriGalNAc->Final_Conjugate Conjugation Linker_Payload Linker + Therapeutic Payload Linker_Payload->Final_Conjugate

References

The Advent of TriGalNAc in LYTAC Technology: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is rapidly evolving, offering novel therapeutic avenues for previously "undruggable" targets. Among the most promising innovations is the Lysosome-Targeting Chimera (LYTAC) technology. This guide provides an in-depth exploration of the core principles of LYTACs that utilize a triantennary N-acetylgalactosamine (TriGalNAc) ligand, a key development for achieving tissue-specific degradation of extracellular and membrane-bound proteins.

Core Principles of LYTAC Technology

LYTACs are bifunctional molecules designed to hijack the cell's natural lysosomal degradation pathway to eliminate specific proteins of interest (POIs).[][] Structurally, a LYTAC consists of three key components:

  • A high-affinity ligand that specifically binds to the extracellular domain of the target protein. This can be an antibody, a small molecule, or a peptide.[]

  • A lysosome-targeting ligand that is recognized by a specific lysosome-targeting receptor (LTR) on the cell surface.[]

  • A chemical linker that connects the target-binding ligand to the lysosome-targeting ligand.

The mechanism of action for LYTACs involves the formation of a ternary complex between the LYTAC molecule, the POI, and the LTR on the cell surface.[] This complex is then internalized by the cell through endocytosis and trafficked to the lysosome, where the POI is degraded by resident hydrolases.

The Role of TriGalNAc and the Asialoglycoprotein Receptor (ASGPR)

A significant advancement in LYTAC technology is the use of a TriGalNAc cluster as the lysosome-targeting ligand. TriGalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor predominantly expressed on the surface of hepatocytes. This specificity makes TriGalNAc-conjugated LYTACs particularly valuable for liver-targeted therapies.

The interaction between the TriGalNAc moiety of the LYTAC and the ASGPR triggers clathrin-mediated endocytosis of the entire ternary complex (ASGPR-LYTAC-POI). Following internalization, the complex is transported through the endosomal pathway. As the endosome matures and acidifies, the ASGPR dissociates from the LYTAC-POI complex and is recycled back to the cell surface, while the LYTAC-POI complex continues to the lysosome for degradation.

Quantitative Efficacy of TriGalNAc-LYTACs

The efficacy of TriGalNAc-LYTACs has been demonstrated in several studies, with significant degradation of target proteins observed at nanomolar concentrations. The following tables summarize key quantitative data from published research.

Target ProteinCell LineLYTAC ConjugateConcentration for >50% DegradationMaximum DegradationTime to >50% DegradationReference
EGFRHEP3BCetuximab-TriGalNAc1 nM>70%24 hours
EGFRHEPG2Cetuximab-TriGalNAcNot specified~70%48 hours
EGFRHUH7Cetuximab-TriGalNAcNot specified~60%48 hours
HER2HEPG2Pertuzumab-TriGalNAc100 nMNot specified48 hours
ParameterCtx-M6Pn LYTACCtx-TriGalNAc LYTACCell LineReference
Internalization Fold Increase (vs. control) 2-fold16-foldHEPG2

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of TriGalNAc-LYTACs.

Synthesis of Antibody-TriGalNAc Conjugates (GalNAc-LYTACs)

This protocol describes a general method for conjugating a TriGalNAc ligand to an antibody.

  • Antibody Preparation: Prepare the antibody (e.g., Cetuximab) in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Introduction of Azide Groups: React the antibody with an azide-functionalized crosslinker (e.g., a PEGylated azide-NHS ester) to introduce azide groups onto the antibody surface.

  • Purification: Remove excess crosslinker using a desalting column or dialysis.

  • Conjugation: React the azide-modified antibody with a DBCO-functionalized Tri-GalNAc ligand via strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Final Purification: Purify the final antibody-TriGalNAc conjugate using size-exclusion chromatography to remove any unreacted Tri-GalNAc ligand.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as native gel electrophoresis, mass spectrometry, or UV-Vis spectroscopy.

Cell Culture and LYTAC Treatment
  • Cell Seeding: Plate liver cancer cell lines that express ASGPR (e.g., HEP3B, HEPG2) in appropriate cell culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • LYTAC Treatment: Prepare serial dilutions of the TriGalNAc-LYTAC in complete cell culture medium.

  • Incubation: Aspirate the old medium from the cells and add the medium containing the LYTACs. Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Protein Degradation
  • Cell Lysis: After LYTAC treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell-Surface Protein Degradation
  • Cell Preparation: Following LYTAC treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) and incubate with a fluorescently labeled primary antibody against the target protein on ice.

  • Analysis: Wash the cells to remove unbound antibody and analyze the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity indicates a reduction in cell-surface protein levels.

Confocal Microscopy for Internalization and Lysosomal Colocalization
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

  • LYTAC Treatment: Treat the cells with a fluorescently labeled LYTAC or a fluorescently labeled antibody in the presence of the LYTAC.

  • Lysosome Staining: During the last 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the culture medium.

  • Fixation and Permeabilization (Optional): Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if intracellular staining is required.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Colocalization of the fluorescently labeled LYTAC/antibody with the lysosomal marker indicates trafficking to the lysosome.

Visualizing the LYTAC-TriGalNAc Pathway and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space POI Protein of Interest (POI) LYTAC TriGalNAc-LYTAC POI->LYTAC Binding ASGPR ASGPR LYTAC->ASGPR Binding Endosome Early Endosome ASGPR->Endosome Clathrin-mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Recycled_ASGPR Recycled ASGPR Late_Endosome->Recycled_ASGPR Recycling Recycled_ASGPR->ASGPR

Caption: Mechanism of TriGalNAc-LYTAC mediated protein degradation.

Experimental_Workflow cluster_synthesis LYTAC Synthesis & Characterization cluster_cell_based_assays Cell-Based Assays cluster_analysis Analysis of Degradation Synthesis Synthesis of Antibody-TriGalNAc Conjugate Purification Purification Synthesis->Purification Characterization Characterization (e.g., Gel Electrophoresis) Purification->Characterization LYTAC_Treatment LYTAC Treatment Characterization->LYTAC_Treatment Cell_Culture Cell Culture (e.g., HEPG2, HEP3B) Cell_Culture->LYTAC_Treatment Western_Blot Western Blot LYTAC_Treatment->Western_Blot Total Protein Flow_Cytometry Flow Cytometry LYTAC_Treatment->Flow_Cytometry Surface Protein Confocal_Microscopy Confocal Microscopy LYTAC_Treatment->Confocal_Microscopy Localization

Caption: General experimental workflow for evaluating TriGalNAc-LYTACs.

Conclusion

The development of TriGalNAc-LYTACs represents a significant step forward in the field of targeted protein degradation. By leveraging the specific interaction between TriGalNAc and the liver-expressed ASGPR, this technology enables the targeted degradation of extracellular and membrane proteins in a tissue-specific manner. The robust and quantifiable degradation of key therapeutic targets highlights the potential of this modality for the development of novel therapeutics, particularly for liver-associated diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore and advance this promising technology.

References

A Technical Guide to GalNAc Conjugation for Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of oligonucleotide therapeutics has been a significant hurdle in realizing their full clinical potential. The development of N-acetylgalactosamine (GalNAc) conjugation technology represents a landmark advancement, enabling potent and specific delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This technical guide provides an in-depth overview of the core principles, methodologies, and data supporting GalNAc-mediated oligonucleotide delivery.

Mechanism of Action: The Asialoglycoprotein Receptor (ASGPR) Pathway

The efficacy of GalNAc conjugation hinges on its high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes, with approximately 500,000 to 1 million copies per cell.[1][2][3] This receptor's primary physiological function is to recognize, bind, and clear circulating asialoglycoproteins from the bloodstream.[3][4]

The process begins with the binding of the GalNAc-conjugated oligonucleotide to the ASGPR on the hepatocyte surface. This interaction triggers clathrin-mediated endocytosis, engulfing the entire GalNAc-oligonucleotide-ASGPR complex into an early endosome. As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a cycle that takes approximately 15 minutes.

The liberated GalNAc-oligonucleotide remains within the endosome. The GalNAc moiety and linker are rapidly cleaved by endosomal glycosidases and other enzymes. A small but therapeutically significant fraction of the unconjugated oligonucleotide, estimated to be less than 1%, then escapes the endosome to reach the cytoplasm. The precise mechanism of this endosomal escape remains an area of active investigation but is the critical step for the oligonucleotide to engage with the cellular machinery for gene silencing, such as the RNA-induced silencing complex (RISC) for siRNAs. Despite the low percentage of escape, the high capacity and rapid cycling of the ASGPR ensure that a sufficient quantity of the oligonucleotide reaches the cytoplasm to elicit a robust and durable therapeutic effect.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm GalNAc_Oligo GalNAc-Oligonucleotide ASGPR ASGPR GalNAc_Oligo->ASGPR Binding Early_Endosome Early Endosome (pH ~6.5) ASGPR->Early_Endosome Clathrin-mediated Endocytosis Early_Endosome->ASGPR Receptor Recycling Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation & pH drop Unconjugated_Oligo_Cytoplasm Unconjugated Oligonucleotide Late_Endosome->Unconjugated_Oligo_Cytoplasm Endosomal Escape (<1%) RISC RISC Engagement (Gene Silencing) Unconjugated_Oligo_Cytoplasm->RISC

ASGPR-mediated uptake of GalNAc-conjugated oligonucleotides.

Chemical Conjugation Strategies and Design

The successful delivery of oligonucleotides via GalNAc conjugation is highly dependent on the chemical design of the conjugate. Key considerations include the number and spatial arrangement of the GalNAc ligands, the nature of the linker, and the site of attachment to the oligonucleotide.

Ligand Design: While monovalent GalNAc has a low affinity for ASGPR, multivalent displays significantly enhance binding avidity through a "cluster effect". Triantennary (trivalent) GalNAc constructs, where three GalNAc moieties are linked to a central scaffold, have become the industry standard, demonstrating nanomolar binding affinity and leading to potent in vivo activity. Tetravalent designs have also been explored but offer only a modest improvement in affinity over trivalent constructs.

Linker Chemistry: The linker connecting the GalNAc cluster to the oligonucleotide influences solubility, stability, and steric accessibility for receptor binding. Linkers are typically hydrophilic and can be composed of various chemical entities, such as alkyl chains or ethylene glycol units.

Conjugation Chemistry: GalNAc clusters can be conjugated to oligonucleotides through several chemical methods. The two primary approaches are:

  • Solid-Phase Synthesis: This method involves the use of a GalNAc-functionalized solid support (e.g., CPG) for the synthesis of the oligonucleotide or the addition of GalNAc phosphoramidites during automated solid-phase oligonucleotide synthesis. This approach is often more expedient but can result in lower yields and purity compared to solution-phase methods.

  • Solution-Phase Conjugation: In this approach, the fully synthesized oligonucleotide, typically modified with a reactive handle like an amine, is reacted with an activated GalNAc cluster in solution. This method generally provides higher yields and purity but requires additional purification steps.

The site of conjugation on the oligonucleotide (5'-end, 3'-end, or an internal position) can also impact activity, with some studies suggesting that 5'-conjugation may lead to improved potency.

Conjugation_Workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_conjugation Solution-Phase Conjugation cluster_final Final Product Formulation Oligo_Synthesis Automated Solid-Phase Oligonucleotide Synthesis Amine_Modification Incorporate 5'- or 3'-Amine Linker Oligo_Synthesis->Amine_Modification Cleavage_Deprotection Cleavage from Solid Support & Deprotection Amine_Modification->Cleavage_Deprotection Purification1 Purification of Amine-Modified Oligo (HPLC) Cleavage_Deprotection->Purification1 Conjugation_Reaction React Amine-Oligo with Activated GalNAc Cluster Purification1->Conjugation_Reaction GalNAc_Activation Activate GalNAc Cluster (e.g., as PFP ester) GalNAc_Activation->Conjugation_Reaction Purification2 Purification of GalNAc-Oligo Conjugate (HPLC) Conjugation_Reaction->Purification2 Characterization Characterization (LC-MS, etc.) Purification2->Characterization Duplex_Formation Annealing (for siRNA) Characterization->Duplex_Formation Final_QC Final QC & Formulation Duplex_Formation->Final_QC

General workflow for solution-phase GalNAc conjugation.

Quantitative Data Summary

The conjugation of GalNAc to oligonucleotides leads to significant improvements in their pharmacokinetic and pharmacodynamic properties.

Table 1: Binding Affinities
Ligand ConfigurationReceptorBinding Affinity (Kd)Reference
Monovalent GalNAcASGPR~40 µM
Trivalent GalNAcASGPRNanomolar (nM) range
Table 2: Pharmacokinetic Parameters of GalNAc-ASOs vs. Unconjugated ASOs
ParameterUnconjugated ASOGalNAc-Conjugated ASOFold ChangeReference
Plasma Exposure (AUC)Higher~50-fold lower↓ 50x
Maximum Plasma Conc. (Cmax)Higher~50-fold lower↓ 50x
Plasma Clearance RateSlower~5-fold higher↑ 5x
Tissue Half-life (liver)WeeksWeeks (unconjugated form)Similar
Hepatocyte Uptake~12% of total liver drug~80% of total liver drug↑ ~7x
Table 3: In Vivo Potency and Efficacy
Oligonucleotide TypeEffect of GalNAc ConjugationReference
Antisense Oligonucleotides (ASOs)~7 to 30-fold increase in potency
Small Interfering RNAs (siRNAs)Enables subcutaneous delivery and durable gene silencing

Experimental Protocols

Protocol 1: Synthesis of a 5'-GalNAc-Conjugated ASO via Solution-Phase Chemistry

This protocol provides a general overview based on established methods.

1. Synthesis and Purification of 5'-Hexylamino-Modified ASO: a. Synthesize the desired ASO sequence on a solid support using standard phosphoramidite chemistry. b. In the final synthesis cycle, use a 5'-hexylamino modifier phosphoramidite to introduce a primary amine at the 5'-terminus. c. Cleave the ASO from the solid support and remove protecting groups using ammonium hydroxide and heat. d. Purify the crude 5'-amino-modified ASO using anion-exchange high-performance liquid chromatography (AEX-HPLC). e. Desalt the purified ASO and quantify it by UV absorbance at 260 nm.

2. Activation of Triantennary GalNAc Ligand: a. Dissolve the triantennary GalNAc ligand (with a carboxylic acid functional group) in a suitable organic solvent (e.g., DMF). b. Add an activating agent, such as pentafluorophenyl trifluoroacetate (PFP-TFA) or a carbodiimide reagent (e.g., EDC) along with N-hydroxysuccinimide (NHS), to form an active ester. c. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. d. Purify the activated GalNAc-PFP or GalNAc-NHS ester.

3. Conjugation Reaction: a. Dissolve the purified 5'-amino-modified ASO in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.5). b. Add a solution of the activated GalNAc ester in an organic co-solvent (e.g., DMF) to the ASO solution. c. Allow the reaction to proceed at room temperature for several hours to overnight. d. Monitor the conjugation efficiency by AEX-HPLC or LC-MS, observing the shift in retention time or mass corresponding to the conjugated product.

4. Purification and Characterization of the Final Conjugate: a. Purify the crude GalNAc-ASO conjugate by AEX-HPLC to separate it from unconjugated ASO and excess GalNAc ligand. b. Desalt the final product. c. Characterize the purified GalNAc-ASO conjugate by LC-MS to confirm its identity and purity.

Protocol 2: In Vitro Evaluation of ASGPR-Mediated Uptake

1. Cell Culture: a. Culture a human hepatocyte cell line expressing ASGPR (e.g., HepG2 cells) in appropriate media and conditions. b. Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Uptake Experiment: a. Prepare solutions of fluorescently labeled GalNAc-conjugated oligonucleotide and a non-targeting control oligonucleotide in serum-free media at various concentrations. b. For competition experiments, prepare solutions containing the labeled GalNAc-oligonucleotide along with an excess of a known ASGPR ligand (e.g., free GalNAc or asialofetuin). c. Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS). d. Add the oligonucleotide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

3. Analysis: a. After incubation, wash the cells thoroughly with cold PBS to remove unbound oligonucleotides. b. Lyse the cells using a suitable lysis buffer. c. Quantify the amount of internalized oligonucleotide by measuring the fluorescence intensity of the cell lysates using a plate reader. d. Alternatively, visualize cellular uptake using fluorescence microscopy. e. A significant reduction in uptake in the presence of the competitor confirms ASGPR-mediated internalization.

Safety and Tolerability

Extensive nonclinical and clinical studies have demonstrated a favorable safety profile for GalNAc-conjugated oligonucleotides. The targeted delivery to the liver significantly reduces exposure in other tissues, such as the kidney, compared to unconjugated oligonucleotides, particularly at therapeutic doses. In short-term toxicology studies in rats and monkeys, histologic findings were primarily observed in the liver (the organ of effect) and kidney (the organ of elimination) at supratherapeutic doses and were often non-adverse and reversible.

In human clinical trials, GalNAc-conjugated ASOs have shown an improved safety and tolerability profile compared to their unconjugated parent compounds. Notably, there is a substantial reduction in injection site reactions and flu-like symptoms, which is attributed to the lower doses required to achieve therapeutic efficacy. Integrated analyses of Phase 1 and Phase 2 clinical trial data have not identified significant class-wide safety signals for liver or kidney function at clinically relevant doses.

Conclusion

GalNAc conjugation has revolutionized the field of oligonucleotide therapeutics by providing a robust and effective solution for targeted delivery to the liver. The technology leverages a well-understood biological pathway, is supported by optimized chemistry, and has demonstrated a favorable safety profile in extensive clinical evaluation. This has led to the approval of several GalNAc-siRNA therapeutics and a burgeoning pipeline of candidates for a wide range of hepatic diseases. For researchers and drug developers, the GalNAc platform offers a validated and powerful tool to advance the next generation of genetic medicines.

References

An In-depth Technical Guide to the Physical and Chemical Stability of TriGalNAc Cbz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of the physical and chemical stability of TriGalNAc Cbz, a key component in targeted drug delivery systems. Understanding the stability profile of this molecule is paramount for ensuring the efficacy, safety, and shelf-life of therapeutic candidates that utilize it for hepatocyte-specific targeting. This document outlines the potential degradation pathways, recommended experimental protocols for stability assessment, and a framework for data presentation.

Introduction to this compound and its Importance in Drug Delivery

The Triantennary N-acetylgalactosamine (TriGalNAc) ligand has emerged as a highly effective targeting moiety for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates the efficient delivery of a variety of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. The carboxybenzyl (Cbz) group is often employed as a protecting group in the synthesis of TriGalNAc linkers. The stability of the entire this compound conjugate is a critical quality attribute that can influence the therapeutic efficacy and safety of the drug substance.

The biological activity of TriGalNAc-conjugated therapeutics is contingent upon the integrity of the conjugate until it reaches its target. Premature degradation can lead to loss of targeting specificity and a reduction in therapeutic effect. Conversely, understanding the degradation profile, particularly within the acidic environment of the lysosome, is crucial as the release of the therapeutic payload can be a prerequisite for its mechanism of action.[1]

Physicochemical Properties and Recommended Storage

A summary of the physicochemical properties of a typical this compound derivative is presented in Table 1. Adherence to recommended storage conditions is the first step in ensuring the long-term stability of the molecule.

Table 1: Physicochemical Properties and Recommended Storage for this compound Derivatives

ParameterValueReference
Molecular Formula C87H134N10O38[2]
Molecular Weight 1928.1 g/mol [2]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMSO[3]
Long-term Storage -80°C for up to 6 months[4]
Short-term Storage -20°C for up to 1 month

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including pH, temperature, light, and the presence of oxidative agents or enzymes. A thorough understanding of these pathways is essential for developing robust formulations and establishing appropriate storage conditions.

Hydrolytic Degradation

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, under strong acidic conditions, such as those that might be encountered in certain formulation processes or within the lysosome (pH 4.5-5.0), the carbamate linkage can undergo hydrolysis. The glycosidic bonds of the GalNAc sugars may also be susceptible to acid-catalyzed hydrolysis, leading to the loss of the targeting moiety.

Basic Conditions: The Cbz group is known to be stable under basic conditions. However, at very high pH, hydrolysis of the carbamate and other ester-like linkages within the molecule could potentially occur, although this is less common under typical pharmaceutical storage and physiological conditions.

Oxidative Degradation

Oxidative stress, for instance from exposure to peroxides or atmospheric oxygen, can lead to the degradation of the Cbz group. The benzylic position is susceptible to oxidation, which can lead to the cleavage of the protecting group.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of the aromatic ring of the benzyloxycarbonyl group. This can lead to the formation of various photoproducts and a loss of the protecting group's integrity. It is therefore recommended to handle and store this compound and its conjugates protected from light.

Thermal Degradation

Elevated temperatures can accelerate all degradation pathways, including hydrolysis and oxidation. The specific thermal lability of this compound has not been extensively reported, but as a general principle, storage at elevated temperatures should be avoided.

Enzymatic Degradation

Once a TriGalNAc-conjugated therapeutic is internalized into hepatocytes via ASGPR-mediated endocytosis, it is trafficked to the lysosome. The lysosome contains a host of hydrolases that can potentially degrade the TriGalNAc linker and the Cbz group. This enzymatic degradation can be a critical step in the release of the active pharmaceutical ingredient (API). Specific enzymes such as cathepsins and other proteases may be involved in this process.

The following diagram illustrates the potential degradation pathways for the Cbz group under different stress conditions.

G Potential Degradation Pathways of the Cbz Group cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Cbz Cbz-Protected Amine Acid Strong Acid (e.g., HCl) Cbz->Acid Cleavage Base Strong Base (e.g., NaOH) (Generally Stable) Cbz->Base Oxidant Oxidizing Agent (e.g., H₂O₂) Cbz->Oxidant Oxidative Cleavage Light Photolysis (UV Light) Cbz->Light Photolytic Cleavage Enzyme Enzymatic Cleavage (e.g., Lysosomal Hydrolases) Cbz->Enzyme Enzymatic Hydrolysis Hydrogenolysis Hydrogenolysis (Pd/C, H₂) (Deprotection Method) Cbz->Hydrogenolysis Reductive Cleavage Degradation_Products Degradation Products (e.g., Free Amine, Toluene, CO₂, Oxidized Species) Acid->Degradation_Products Oxidant->Degradation_Products Light->Degradation_Products Enzyme->Degradation_Products Hydrogenolysis->Degradation_Products

Potential degradation pathways of the Cbz protecting group.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store aliquots of this compound as a solid and in a relevant solvent (e.g., DMSO) at the recommended long-term storage temperature (-80°C) and, for comparison, at an accelerated temperature (e.g., -20°C).

  • Time Points: Analyze samples at initial (time zero), 1, 3, 6, and 12-month intervals.

  • Analytical Method: Use a validated stability-indicating HPLC-UV method (see section 4.3) to determine the purity of this compound and quantify any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.

Forced Degradation Studies

Objective: To identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.

The following diagram outlines a typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_results Data Evaluation Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photostability (ICH Q1B guidelines) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Purity and Assay Analysis->Purity Degradants Identify and Characterize Degradation Products Analysis->Degradants MassBalance Mass Balance Calculation Analysis->MassBalance

Workflow for conducting forced degradation studies on this compound.

Detailed Protocols:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze by HPLC-UV and LC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate at 60°C for a predetermined time.

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze by HPLC-UV and LC-MS.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a predetermined time.

    • Analyze by HPLC-UV and LC-MS.

  • Thermal Degradation:

    • Store solid this compound at an elevated temperature (e.g., 80°C) for a predetermined time.

    • Dissolve the sample in a suitable solvent for analysis.

    • Analyze by HPLC-UV and LC-MS.

  • Photostability:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze both exposed and control samples by HPLC-UV and LC-MS.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used.

Recommended HPLC-UV Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm and 254 nm
Injection Volume 10 µL

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the forced degradation samples.

Data Presentation and Interpretation

The results from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Study Results for this compound

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C 24 hoursData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C 24 hoursData to be generatedData to be generatedData to be generated
3% H₂O₂, RT 24 hoursData to be generatedData to be generatedData to be generated
80°C (solid) 7 daysData to be generatedData to be generatedData to be generated
Photostability (ICH Q1B) -Data to be generatedData to be generatedData to be generated

Table 3: Long-Term Stability Data for this compound at -80°C (Solid State)

Time Point (Months)Purity (%)AppearanceTotal Impurities (%)
0 Initial PurityConformsInitial Impurities
1 Data to be generatedConformsData to be generated
3 Data to be generatedConformsData to be generated
6 Data to be generatedConformsData to be generated
12 Data to be generatedConformsData to be generated

Conclusion

The physical and chemical stability of this compound is a critical factor in the development of liver-targeted therapeutics. A systematic approach to stability testing, encompassing long-term studies and forced degradation under various stress conditions, is necessary to understand its degradation profile. This guide provides a framework for conducting such studies, including recommended protocols and data presentation formats. The insights gained from these studies will enable the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and will be a crucial component of regulatory submissions. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate the structure of its degradation products.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to TriGalNAc-CBz Conjugation to siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the step-by-step conjugation of a TriGalNAc ligand, protected with a carboxybenzyl (CBz) group, to an amine-modified siRNA. The use of a CBz protecting group allows for controlled and efficient conjugation, followed by a straightforward deprotection step to yield the final, active TriGalNAc-siRNA conjugate. These protocols are designed to guide researchers through the synthesis, purification, and characterization of these important therapeutic molecules.

Cellular Uptake and Mechanism of Action

The journey of a TriGalNAc-siRNA conjugate from subcutaneous injection to target gene silencing within a hepatocyte is a multi-step process mediated by the ASGPR.

  • Binding to ASGPR: Following administration, the TriGalNAc-siRNA conjugate circulates in the bloodstream and reaches the liver sinusoids. The three terminal GalNAc residues of the ligand bind with high avidity to the ASGPRs on the hepatocyte surface.[3]

  • Endocytosis: This binding event triggers clathrin-mediated endocytosis, where the cell membrane invaginates to form a vesicle containing the receptor-ligand complex.

  • Endosomal Trafficking and Release: The vesicle matures into an early endosome, where the acidic environment causes the dissociation of the TriGalNAc-siRNA from the ASGPR. The ASGPR is then recycled back to the cell surface, while the siRNA conjugate is trafficked to late endosomes and lysosomes.

  • Endosomal Escape: A small but therapeutically significant fraction of the siRNA escapes from the endosome into the cytoplasm. The exact mechanism of this escape is still under investigation but is a critical step for the siRNA to reach its target.

  • RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-induced silencing complex (RISC). The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the Argonaute-2 (Ago2) protein within RISC. The guide strand then directs RISC to the target messenger RNA (mRNA) through complementary base pairing, leading to the cleavage and degradation of the mRNA. This process effectively silences the expression of the target gene.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_conjugation Conjugation & Deprotection cluster_purification Purification & Analysis siRNA Amine-Modified siRNA Synthesis Conjugation Conjugation Reaction: siRNA + TriGalNAc-CBz-NHS siRNA->Conjugation TriGalNAc_CBz TriGalNAc-CBz-NHS Ester Synthesis TriGalNAc_CBz->Conjugation Deprotection CBz Deprotection Conjugation->Deprotection Purification HPLC Purification Deprotection->Purification Analysis Characterization: LC-MS, UV-Vis Purification->Analysis Final_Product Purified TriGalNAc-siRNA Conjugate Analysis->Final_Product

Caption: Experimental workflow for TriGalNAc-siRNA conjugation.

asgpr_pathway cluster_cell_surface Hepatocyte Surface cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm ASGPR ASGPR Clathrin_pit Clathrin-coated Pit ASGPR->Clathrin_pit TriGalNAc_siRNA TriGalNAc-siRNA TriGalNAc_siRNA->ASGPR Binding Endosome Early Endosome (pH drop) Clathrin_pit->Endosome Recycling ASGPR Recycling Endosome->Recycling Dissociation Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Recycling->ASGPR Escape Endosomal Escape Late_Endosome->Escape Free_siRNA Free siRNA Escape->Free_siRNA RISC RISC Loading mRNA_cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_cleavage Free_siRNA->RISC

Caption: ASGPR-mediated endocytosis of TriGalNAc-siRNA.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and activity of TriGalNAc-siRNA conjugates. Actual results may vary depending on the specific siRNA sequence, linker chemistry, and experimental conditions.

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency > 90%Reversed-Phase HPLC
Overall Yield 50 - 70%UV-Vis Spectroscopy
Purity of Final Conjugate > 95%Anion-Exchange HPLC, LC-MS
In vitro IC50 1 - 10 nMCell-based Gene Silencing Assay
In vivo ED50 1 - 5 mg/kgAnimal Model (e.g., mouse)

Experimental Protocols

Note: The following protocols are generalized procedures based on established chemical principles. Optimization may be required for specific siRNA sequences and TriGalNAc derivatives.

Protocol 1: Synthesis of TriGalNAc-CBz-NHS Ester

This protocol describes the activation of a TriGalNAc-CBz-COOH derivative to its corresponding N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • TriGalNAc-CBz-COOH

  • N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve TriGalNAc-CBz-COOH (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and Triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to cold, stirring anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting TriGalNAc-CBz-NHS ester under vacuum.

  • Characterize the product by Mass Spectrometry and NMR.

Protocol 2: Conjugation of TriGalNAc-CBz-NHS Ester to Amine-Modified siRNA

This protocol details the conjugation of the activated TriGalNAc-CBz-NHS ester to an siRNA molecule containing a 3'-amine linker.

Materials:

  • 3'-Amine-modified siRNA

  • TriGalNAc-CBz-NHS ester

  • Nuclease-free water

  • Conjugation buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 8.5)

  • Anhydrous DMSO

Procedure:

  • Dissolve the 3'-amine-modified siRNA in the conjugation buffer to a final concentration of 1-5 mM.

  • Dissolve the TriGalNAc-CBz-NHS ester in anhydrous DMSO to a concentration of 50-100 mM.

  • Add 10-20 equivalents of the TriGalNAc-CBz-NHS ester solution to the siRNA solution.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours.

  • Monitor the conjugation reaction by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 3: CBz Deprotection of the TriGalNAc-siRNA Conjugate

This protocol describes the removal of the CBz protecting group from the conjugated siRNA.

Materials:

  • CBz-protected TriGalNAc-siRNA conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., Ammonium Formate)

  • Nuclease-free water

Procedure (Hydrogenolysis):

  • Dissolve the crude, CBz-protected TriGalNAc-siRNA conjugate in a mixture of methanol and nuclease-free water.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

  • Monitor the deprotection by RP-HPLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

  • The filtrate containing the deprotected TriGalNAc-siRNA conjugate is then ready for purification.

Alternative Mild Deprotection: For sensitive oligonucleotides, milder deprotection methods can be employed. A recently reported method utilizes aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for selective N-Cbz deprotection at room temperature.

Protocol 4: Purification of the TriGalNAc-siRNA Conjugate

This protocol outlines the purification of the final conjugate using HPLC.

Materials:

  • Crude TriGalNAc-siRNA conjugate solution

  • HPLC system with a suitable column (e.g., Reversed-Phase C18 or Anion-Exchange)

  • Mobile Phase A (e.g., 100 mM Triethylammonium Acetate (TEAA) in water)

  • Mobile Phase B (e.g., 100 mM TEAA in 95% Acetonitrile)

Procedure:

  • Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the crude conjugate solution onto the column.

  • Elute the conjugate using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

  • Lyophilize the desalted conjugate to obtain a dry powder.

Protocol 5: Characterization of the TriGalNAc-siRNA Conjugate

This protocol describes the analytical methods for confirming the identity and purity of the final product.

Methods:

  • Reversed-Phase HPLC (RP-HPLC):

    • Use a high-resolution analytical RP column to assess the purity of the final conjugate.

    • The conjugate should elute as a single, sharp peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Confirm the molecular weight of the purified conjugate.

    • The observed mass should correspond to the calculated mass of the TriGalNAc-siRNA conjugate.

  • UV-Vis Spectrophotometry:

    • Determine the concentration of the final conjugate by measuring its absorbance at 260 nm.

    • Use the calculated extinction coefficient for the specific siRNA sequence to determine the concentration.

By following these detailed protocols and application notes, researchers and drug development professionals can successfully synthesize, purify, and characterize high-quality TriGalNAc-siRNA conjugates for preclinical and clinical development.

References

Application Notes and Protocols for TriGalNAc-Targeted mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of messenger RNA (mRNA) to specific cell types is a critical aspect of developing next-generation therapeutics. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents an attractive target due to its high expression levels on hepatocytes. Triantennary N-acetylgalactosamine (TriGalNAc) is a high-affinity ligand for ASGPR. When conjugated to mRNA delivery systems, such as lipid nanoparticles (LNPs), TriGalNAc facilitates efficient, receptor-mediated endocytosis into hepatocytes, leading to enhanced protein expression in the liver.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of TriGalNAc-based strategies in mRNA delivery. This document covers the synthesis of a TriGalNAc-lipid conjugate, formulation of targeted LNPs, and methods for in vitro and in vivo evaluation.

Signaling Pathway: ASGPR-Mediated Endocytosis

The targeted delivery of TriGalNAc-conjugated mRNA leverages the natural biological pathway of ASGPR-mediated endocytosis. The process begins with the binding of the TriGalNAc ligand to the ASGPR on the surface of hepatocytes. This binding event triggers the clustering of receptors and subsequent internalization of the ligand-receptor complex into clathrin-coated pits, which then form endosomes.[3] As the endosome matures, its internal pH decreases, leading to the dissociation of the TriGalNAc-LNP from the ASGPR. The receptor is then recycled back to the cell surface, while the LNP is trafficked for endosomal escape and release of the mRNA cargo into the cytoplasm for translation.[3]

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TriGalNAc_LNP TriGalNAc-mRNA LNP ASGPR ASGPR TriGalNAc_LNP->ASGPR Binding Clathrin_Pit Clathrin-coated Pit ASGPR->Clathrin_Pit Internalization Endosome Early Endosome (pH drop) Clathrin_Pit->Endosome Recycling Receptor Recycling Endosome->Recycling ASGPR Dissociation mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape Recycling->ASGPR Translation Translation mRNA_Release->Translation

ASGPR-mediated endocytosis of a TriGalNAc-mRNA LNP.

Experimental Protocols

Protocol 1: Synthesis of a TriGalNAc-PEG-Lipid Conjugate

This protocol describes the synthesis of a TriGalNAc-PEG-lipid conjugate for incorporation into lipid nanoparticles. The synthesis involves the conjugation of an amine-reactive TriGalNAc derivative to a lipid with a polyethylene glycol (PEG) linker. Commercially available amine-functionalized TriGalNAc derivatives can be used for this purpose.

Materials:

  • TriGalNAc derivative with a reactive amine group (e.g., tri-GalNAc-C5-amine)

  • Maleimide-PEG-DSPE

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the TriGalNAc-amine derivative and Maleimide-PEG-DSPE in anhydrous DMF.

  • Base Addition: Add DIPEA to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.

  • Purification: Once the reaction is complete, purify the TriGalNAc-PEG-DSPE conjugate using silica gel column chromatography.

  • Characterization: Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Formulation of TriGalNAc-Targeted mRNA-LNPs

This protocol details the formulation of TriGalNAc-targeted mRNA-LNPs using a microfluidic mixing method. This technique allows for the rapid and reproducible self-assembly of lipids and mRNA into nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • TriGalNAc-PEG-DSPE (from Protocol 1)

  • mRNA encoding the protein of interest (e.g., Luciferase)

  • Ethanol, anhydrous

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids can be optimized, with a typical ratio being 50:10:38.5:1.5 of ionizable lipid:phospholipid:cholesterol:PEG-lipid. A portion of the PEG-lipid (e.g., 0.5-2 mol%) should be the TriGalNAc-PEG-DSPE.

  • mRNA Solution Preparation: Prepare a solution of the mRNA in citrate buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution and the mRNA solution into separate syringes.

  • Formulation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH to 7.4.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (with TriGalNAc-PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (Citrate Buffer) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Final_Product TriGalNAc-mRNA LNP Characterization->Final_Product

Workflow for the formulation of TriGalNAc-mRNA LNPs.
Protocol 3: In Vitro Assessment of Hepatocyte Targeting and Protein Expression

This protocol describes the in vitro evaluation of TriGalNAc-mRNA LNPs using a hepatocyte cell line (e.g., HepG2) to assess targeting and protein expression.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TriGalNAc-mRNA LNPs (formulated with mRNA encoding a reporter protein like Luciferase or GFP)

  • Control LNPs (without TriGalNAc)

  • Luciferase assay reagent or flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with varying concentrations of TriGalNAc-mRNA LNPs and control LNPs.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Protein Expression Analysis:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Analyze GFP expression using a flow cytometer.

  • Data Analysis: Compare the protein expression levels between cells treated with TriGalNAc-mRNA LNPs and control LNPs to determine the targeting efficiency.

Protocol 4: In Vivo Evaluation of Biodistribution and Efficacy

This protocol outlines the in vivo assessment of TriGalNAc-mRNA LNPs in a mouse model to evaluate biodistribution and protein expression.

Materials:

  • BALB/c or C57BL/6 mice

  • TriGalNAc-mRNA LNPs (formulated with mRNA encoding Luciferase)

  • Control LNPs (without TriGalNAc)

  • In vivo imaging system (IVIS)

  • D-luciferin

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Dosing: Administer the TriGalNAc-mRNA LNPs and control LNPs to mice via intravenous (tail vein) injection at a specified dose.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with D-luciferin.

  • Image Acquisition: Acquire bioluminescence images using an IVIS to visualize the location and intensity of luciferase expression.

  • Biodistribution Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidney, heart).

  • Ex Vivo Imaging: Perform ex vivo imaging of the harvested organs to quantify luciferase activity in each organ.

  • Data Analysis: Quantify the bioluminescent signal in the whole body and in individual organs to determine the biodistribution and efficacy of the TriGalNAc-targeted LNPs compared to the control.

Data Presentation

Table 1: In Vitro Luciferase Expression in HepG2 Cells
LNP FormulationmRNA Concentration (ng/mL)Luciferase Expression (RLU/mg protein)Fold Increase vs. Control
Control LNP1001.5 x 10^51.0
TriGalNAc-LNP1008.2 x 10^654.7
Control LNP5007.8 x 10^51.0
TriGalNAc-LNP5004.5 x 10^757.7

Data are representative and may vary based on experimental conditions.

Table 2: In Vivo Biodistribution of Luciferase mRNA-LNPs in Mice (6 hours post-injection)
OrganControl LNP (% Injected Dose)TriGalNAc-LNP (% Injected Dose)
Liver25.3 ± 4.178.5 ± 6.2
Spleen10.2 ± 2.55.1 ± 1.8
Lungs5.8 ± 1.91.2 ± 0.5
Kidneys3.1 ± 1.10.8 ± 0.3
Heart1.5 ± 0.70.3 ± 0.1

Data are representative from published studies and presented as mean ± SD.

Table 3: In Vivo Luciferase Expression in Mice (24 hours post-injection)
LNP FormulationDose (mg/kg)Total Flux (photons/sec) in Liver
Control LNP0.12.1 x 10^8
TriGalNAc-LNP0.19.5 x 10^9
Control LNP0.51.3 x 10^9
TriGalNAc-LNP0.55.8 x 10^10

Data are representative and may vary based on the specific mRNA, LNP formulation, and animal model.

Conclusion

The use of TriGalNAc as a targeting ligand for mRNA delivery systems represents a powerful strategy for achieving hepatocyte-specific protein expression. The protocols and data presented in these application notes provide a framework for researchers to design, formulate, and evaluate their own TriGalNAc-targeted mRNA therapeutics. Careful optimization of the TriGalNAc-lipid conjugate, LNP formulation, and in vivo experimental design will be crucial for translating this promising technology into effective clinical applications.

References

Application Notes and Protocols for Preclinical Evaluation of TriGalNAc-Targeted Therapies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted delivery of therapeutics to specific cell types is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. Triantennary N-acetylgalactosamine (TriGalNAc), a synthetic ligand with high affinity for ASGPR, has been successfully utilized to deliver a variety of therapeutic payloads to the liver. Upon binding to ASGPR, TriGalNAc-conjugated molecules are rapidly internalized via clathrin-mediated endocytosis, leading to the release of the therapeutic agent within the hepatocyte.[1][2]

This strategy has been extensively validated with oligonucleotide-based therapies, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), leading to the development of approved drugs.[3][4] More recently, the application of TriGalNAc targeting has expanded to include small molecule drugs and protein degraders, opening new avenues for the treatment of various liver diseases.

These application notes provide a comprehensive overview of the animal models and experimental protocols utilized in the preclinical evaluation of TriGalNAc-targeted therapies. While the primary focus is on the well-established TriGalNAc-oligonucleotide conjugates due to the wealth of available data, we also touch upon the emerging field of TriGalNAc-small molecule conjugates. It is important to note that a specific conjugate of TriGalNAc with carbamazepine (CBz) was not prominently found in the reviewed literature, suggesting this may be a novel or less-explored area of research.

Animal Models for Testing TriGalNAc-Targeted Therapies

The selection of an appropriate animal model is critical for the preclinical evaluation of TriGalNAc-targeted therapies and depends on the specific liver disease being investigated. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized genetics, ease of handling, and the availability of established disease models. Non-human primates are also utilized in later stages of preclinical development to assess pharmacokinetics, pharmacodynamics, and safety in a species more closely related to humans.

Commonly Used Animal Models:

  • Healthy Wild-Type Animals: C57BL/6 mice and Sprague-Dawley rats are frequently used to assess the pharmacokinetics, biodistribution, and baseline efficacy of TriGalNAc-conjugated therapies.

  • Models of Liver Disease:

    • Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Diet-induced models, such as feeding mice a high-fat diet or a methionine and choline-deficient diet, are used to recapitulate the metabolic and inflammatory features of NAFLD and NASH.

    • Liver Fibrosis and Cirrhosis: Chemically-induced models using agents like carbon tetrachloride (CCl4) or thioacetamide (TAA), or surgical models like bile duct ligation (BDL), are employed to induce liver fibrosis and study the efficacy of anti-fibrotic therapies.

    • Alcohol-Induced Liver Disease: The Lieber-DeCarli liquid diet containing ethanol is a common model to study the effects of chronic alcohol consumption on the liver.

    • Genetic Models: Transgenic mice expressing human genes associated with specific liver diseases (e.g., human transthyretin (TTR) for amyloidosis) are valuable for testing the efficacy of therapies targeting human-specific sequences.

  • ASGPR Knockout Models: Mice lacking the ASGPR (Asgr1-/- or Asgr2-/-) are instrumental in confirming the receptor-mediated uptake of TriGalNAc-conjugates and assessing potential off-target effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of a TriGalNAc-siRNA Conjugate in Rodents
ParameterMouse (C57BL/6)Rat (Sprague-Dawley)
Dose (mg/kg, s.c.) 13
Tmax (hours) ~0.25 - 1~0.5 - 2
Cmax (ng/mL) Varies by conjugateVaries by conjugate
Liver Concentration at 24h (µg/g) HighHigh
Plasma Half-life (hours) Rapidly clearedRapidly cleared
Liver Half-life (days) ProlongedProlonged
Data compiled from representative studies. Actual values are conjugate-specific.
Table 2: Dose-Dependent Knockdown of Target mRNA in Mouse Liver
Treatment GroupDose (mg/kg, s.c.)Target mRNA Reduction (%)
Vehicle Control-0
TriGalNAc-siRNA0.3~20-30
TriGalNAc-siRNA1~50-70
TriGalNAc-siRNA3>80
Data represents typical results from a dose-response study in C57BL/6 mice, measured 72 hours post-administration.

Experimental Protocols

Protocol 1: Subcutaneous Administration of TriGalNAc Conjugates in Mice

Materials:

  • TriGalNAc-conjugate solution (sterile, isotonic)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Warm the TriGalNAc-conjugate solution to room temperature.

  • Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose.

  • Aseptically withdraw the calculated volume of the conjugate solution into the syringe.

  • Gently restrain the mouse.

  • Wipe the injection site (typically the loose skin over the back or flank) with 70% ethanol.

  • Lift the skin to form a "tent".

  • Insert the needle at the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: RNA Extraction from Mouse Liver Tissue

Materials:

  • TRIzol reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Microcentrifuge

  • Nuclease-free tubes

Procedure:

  • Euthanize the mouse and dissect the liver.

  • Excise a small piece of liver tissue (50-100 mg) and immediately place it in a tube containing 1 mL of TRIzol reagent. The tissue can be flash-frozen in liquid nitrogen and stored at -80°C for later processing.

  • Homogenize the tissue in TRIzol until no visible tissue clumps remain.

  • Incubate the homogenate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing the RNA) to a new nuclease-free tube.

  • Add 0.5 mL of isopropanol to precipitate the RNA. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Determine RNA concentration and purity using a spectrophotometer.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

  • Extracted RNA

  • Reverse transcription kit (including reverse transcriptase, dNTPs, and primers)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or TaqMan probes)

  • Gene-specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, beta-actin)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Reverse Transcription (cDNA Synthesis): a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. In a PCR tube, combine the RNA template, reverse transcriptase, primers (oligo(dT) or random hexamers), and dNTPs according to the manufacturer's protocol. c. Perform the reverse transcription reaction in a thermocycler.

  • qPCR Reaction Setup: a. In a new PCR plate, prepare a master mix containing the qPCR master mix, forward and reverse primers for the target gene or reference gene, and nuclease-free water. b. Aliquot the master mix into the wells of the PCR plate. c. Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

  • qPCR Amplification: a. Run the PCR plate in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Protocol 4: Western Blot for Protein Analysis

Materials:

  • Liver tissue homogenate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Homogenize a piece of liver tissue in ice-cold lysis buffer. b. Centrifuge the homogenate at high speed to pellet cellular debris. c. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of the lysate using a protein assay kit.

  • Sample Preparation and Gel Electrophoresis: a. Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again several times with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the protein bands using densitometry software and normalize to a loading control (e.g., GAPDH, beta-actin).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space TriGalNAc_Conjugate TriGalNAc-Therapeutic Conjugate ASGPR Asialoglycoprotein Receptor (ASGPR) TriGalNAc_Conjugate->ASGPR Binding Clathrin_Pit Clathrin-coated Pit ASGPR->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Endocytosis Endosome->ASGPR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Maturation Therapeutic_Release Therapeutic Release Endosome->Therapeutic_Release Endosomal Escape Degradation Degradation Lysosome->Degradation Degradation of Conjugate Target_Engagement Target Engagement (e.g., mRNA degradation) Therapeutic_Release->Target_Engagement

Caption: ASGPR-mediated endocytosis of TriGalNAc-targeted therapies.

Experimental_Workflow Start Preclinical Study Initiation Animal_Model Animal Model Selection (e.g., C57BL/6 mice, Disease Model) Start->Animal_Model Dosing Administration of TriGalNAc-Conjugate (e.g., subcutaneous injection) Animal_Model->Dosing Sample_Collection Tissue and Blood Sample Collection (various time points) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (Plasma and Liver Concentrations) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis Sample_Collection->PD_Analysis Data_Analysis Data Analysis and Interpretation PK_Analysis->Data_Analysis Gene_Expression mRNA Quantification (qPCR) PD_Analysis->Gene_Expression Protein_Expression Protein Quantification (Western Blot) PD_Analysis->Protein_Expression Liver_Function Liver Function Tests (e.g., ALT, AST) PD_Analysis->Liver_Function Histopathology Histopathological Evaluation of Liver Tissue PD_Analysis->Histopathology Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Liver_Function->Data_Analysis Histopathology->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Experimental workflow for preclinical evaluation.

References

Application Notes & Protocols: Characterization of TriGalNAc Cbz Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triantennary N-acetylgalactosamine (TriGalNAc) conjugates are pivotal in targeted drug delivery, particularly for liver-specific therapies, due to their high affinity for the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[1][2] The synthesis of these complex molecules often involves the use of protecting groups, such as the carboxybenzyl (Cbz) group, to ensure regioselective reactions and prevent unwanted side reactions. The characterization of TriGalNAc Cbz conjugates, which are key intermediates in the synthesis of the final active pharmaceutical ingredient, is a critical step to ensure purity, structural integrity, and ultimately, the efficacy and safety of the drug product.

These application notes provide a comprehensive overview of the state-of-the-art analytical techniques for the characterization of this compound conjugates. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided to guide researchers in establishing robust analytical methods for these important molecules.

Analytical Techniques Overview

The characterization of this compound conjugates relies on a suite of orthogonal analytical techniques to provide a complete picture of the molecule's identity, purity, and quality.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification. Given the hydrophobic nature of the Cbz protecting group, reversed-phase HPLC (RP-HPLC) is the method of choice.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the analysis of the deprotected, more polar conjugates.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the conjugate and the presence of the Cbz group. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation, confirming the identity and integrity of the TriGalNAc ligand, the Cbz protecting group, and the linker. 1H and 13C NMR are essential for structural confirmation, while quantitative NMR (qNMR) can be used for purity assessment.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of this compound conjugates.

Table 1: HPLC Purity Analysis of a this compound Intermediate

ParameterSpecificationResultMethod
Purity≥ 95.0%98.5%RP-HPLC-UV (260 nm)
Major ImpurityNot more than 1.0%0.8% (Unidentified)RP-HPLC-UV (260 nm)
Total ImpuritiesNot more than 2.0%1.5%RP-HPLC-UV (260 nm)

Table 2: Mass Spectrometry Analysis of a this compound Conjugate

ParameterExpected Value (m/z)Observed Value (m/z)Method
Molecular Ion [M+H]⁺1928.11928.2ESI-MS
Major Fragment Ion 1Varies with conjugateVaries with conjugateMS/MS
Major Fragment Ion 2Varies with conjugateVaries with conjugateMS/MS

Table 3: NMR Spectroscopy for Structural Confirmation and Purity

ParameterSpecificationResultMethod
1H NMRConforms to structureConforms1H NMR (500 MHz, CDCl3)
13C NMRConforms to structureConforms13C NMR (125 MHz, CDCl3)
Purity (qNMR)≥ 95.0%97.2%1H qNMR

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Determination of this compound Conjugates

This protocol describes a general method for the purity analysis of hydrophobic Cbz-protected TriGalNAc conjugates.

1. Materials and Reagents:

  • This compound conjugate sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound conjugate sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (for Cbz group) and 220 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak to determine the purity of the this compound conjugate.

  • Identify and quantify any impurities.

Protocol 2: LC-MS for Identity Confirmation of this compound Conjugates

This protocol outlines a method for confirming the molecular weight of this compound conjugates.

1. Materials and Reagents:

  • This compound conjugate sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation:

  • Prepare a 100 µg/mL solution of the this compound conjugate in 50:50 ACN:Water.

3. LC-MS Conditions:

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: (A similar gradient to the HPLC method can be used, but with a flow rate adjusted for the smaller column diameter, e.g., 0.3 mL/min)

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 500-2500

4. Data Analysis:

  • Extract the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the main peak.

  • Compare the observed molecular ion mass with the theoretical mass of the this compound conjugate.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring 1H and 13C NMR spectra for structural confirmation.

1. Materials and Reagents:

  • This compound conjugate sample (5-10 mg)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Dissolve the this compound conjugate sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Acquisition:

  • 1H NMR:

    • Acquire a standard 1H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • 13C NMR:

    • Acquire a standard proton-decoupled 13C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the peaks in the 1H and 13C spectra to the corresponding atoms in the this compound conjugate structure.

  • Confirm the presence of characteristic peaks for the TriGalNAc moiety, the linker, and the Cbz protecting group.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound Conjugate purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc lcms LC-MS (Identity) purification->lcms nmr NMR (Structure) purification->nmr data_analysis Data Interpretation hplc->data_analysis lcms->data_analysis nmr->data_analysis reporting Certificate of Analysis data_analysis->reporting

Caption: Experimental workflow for this compound conjugate characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm conjugate TriGalNAc Conjugate binding Binding conjugate->binding asgpr Asialoglycoprotein Receptor (ASGPR) asgpr->binding endocytosis Clathrin-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release

Caption: TriGalNAc-mediated drug delivery pathway to hepatocytes.

References

Application Notes & Protocols: Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes.[1][2][3] Its primary function is to recognize, bind, and internalize circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][4] This process, known as receptor-mediated endocytosis, is highly efficient and makes the ASGPR an attractive target for the specific delivery of therapeutics, such as siRNAs, antisense oligonucleotides, and other drug conjugates, to the liver.

ASGPR facilitates internalization through clathrin-mediated endocytosis. Upon ligand binding, the receptor-ligand complex clusters in clathrin-coated pits, which then invaginate to form endocytic vesicles. Inside the cell, the vesicle acidifies, causing the ligand to dissociate from the receptor. The receptor is then recycled back to the cell surface for further rounds of uptake, while the ligand is trafficked to lysosomes for degradation. This robust and continuous cycle allows for the high-capacity clearance of ligands from circulation.

These application notes provide detailed protocols for performing and quantifying ASGPR-mediated endocytosis in vitro, offering valuable tools for researchers developing hepatocyte-targeted therapies.

Signaling and Endocytic Pathway

The binding of a multivalent GalNAc ligand to ASGPR on the hepatocyte surface initiates a cascade of events leading to its internalization and trafficking. This process is crucial for the clearance of desialylated glycoproteins from circulation and is exploited for liver-targeted drug delivery.

ASGPR_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Ligand Multivalent GalNAc Ligand ASGPR ASGPR Ligand->ASGPR 1. Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit 2. Clustering Endosome Early Endosome (pH ~6.0-6.5) CoatedPit->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 5. Ligand Trafficking & Degradation RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle 4. Dissociation RecyclingVesicle->ASGPR 6. Receptor Recycling

Caption: ASGPR signaling and endocytosis pathway.

Experimental Design & Key Components

Successful ASGPR-mediated endocytosis assays rely on the appropriate choice of cell lines, ligands, and detection methods.

Cell Line Selection

Hepatocellular carcinoma cell lines are commonly used due to their high expression of ASGPR.

Cell LineOriginKey Characteristics
HepG2 Human Hepatocellular CarcinomaHigh expression of ASGPR, forms polarized monolayers. Widely used for uptake studies.
Huh7 Human Hepatocellular CarcinomaAnother cell line expressing ASGPR, suitable for comparative studies.
Primary Hepatocytes Human or Animal LiverGold standard for physiological relevance, but have limited lifespan and higher variability.
Ligand Selection

The choice of ligand is critical and often depends on the specific research question. Ligands can be naturally occurring glycoproteins or synthetic molecules conjugated to fluorescent dyes, biotin, or therapeutic agents.

Ligand TypeExamplesKey Features
Glycoproteins Asialofetuin (ASF), Asialo-orosomucoid (ASOR)Natural, high-affinity ligands used as positive controls and for competitive binding assays.
Synthetic Glycoconjugates GalNAc-conjugated polymers, lipids, peptidesAllows for precise control over valency, spacing, and the nature of the attached cargo. Tri-GalNAc is a common high-affinity motif.
Labeled Ligands Fluorescently-tagged ASF, Biotinylated GalNAcEssential for visualization and quantification via microscopy, flow cytometry, or plate-based assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for ASGPR expression and ligand interaction.

Table 1: ASGPR Expression Density on Hepatocytes

Cell TypeReceptor Density (receptors/cell)Receptor Density (molecules/µm²)Reference
HepG2 Cells0.5 - 1.5 million~27.5
Primary Rat Hepatocytes100,000 - 500,000Not Reported
In vivo (Human)~1.1 millionNot Reported

Table 2: Kinetic Parameters for ASGPR Ligand Uptake (In Vivo, Rat Liver)

LigandK_m (mg/mL)V_max (µ g/min/g of liver)Reference
Asialo-orosomucoid0.26 ± 0.06320 ± 70
Asialofetuin0.32 ± 0.07240 ± 40

Experimental Workflow

A typical workflow for an in vitro ASGPR-mediated endocytosis assay involves several key stages, from cell preparation to data analysis. This process allows for the quantification of ligand uptake and can be adapted for various formats, including microscopy, flow cytometry, or plate-based assays.

ASGPR_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis A Seed ASGPR-expressing cells (e.g., HepG2) in plates B Culture cells to desired confluency (e.g., 24-48h) A->B C Wash cells with serum-free media B->C D Incubate with labeled ligand (e.g., FITC-ASF) at 37°C E Control: Incubate at 4°C to inhibit endocytosis F Control: Add excess unlabeled ligand for competition G Wash cells to remove unbound ligand D->G E->G F->G H Lyse cells or fix/permeabilize for imaging G->H I Quantify uptake: - Fluorescence Plate Reader - Flow Cytometry - Confocal Microscopy H->I J Analyze Data: - Calculate % uptake - Determine EC50/IC50 I->J

Caption: General workflow for an in vitro endocytosis assay.

Detailed Experimental Protocols

Protocol 1: Plate Reader-Based Quantification of Ligand Uptake

This protocol provides a high-throughput method to quantify the total cellular uptake of a fluorescently labeled ligand.

Materials:

  • ASGPR-expressing cells (e.g., HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • Serum-free cell culture medium

  • Fluorescently labeled ligand (e.g., FITC-Asialofetuin)

  • Unlabeled ligand (e.g., Asialofetuin) for competition

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours to allow for adherence and recovery.

  • Cell Starvation: Gently wash the cells twice with warm, serum-free medium to remove any serum glycoproteins that could compete for ASGPR binding.

  • Ligand Incubation:

    • Total Uptake: Add the fluorescently labeled ligand (e.g., 10 µg/mL FITC-ASF) to the wells.

    • Competition Control: In separate wells, pre-incubate cells with a 100-fold excess of unlabeled ligand for 30 minutes at 37°C before adding the fluorescently labeled ligand.

    • Non-specific Binding Control: Incubate a set of wells with the fluorescent ligand at 4°C to inhibit active endocytosis.

  • Endocytosis: Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization.

  • Wash: Aspirate the ligand-containing medium and wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes on a shaker to ensure complete lysis.

  • Quantification: Measure the fluorescence intensity of the lysate in each well using a fluorescence plate reader with appropriate excitation/emission wavelengths for the chosen fluorophore.

  • Data Analysis: Subtract the fluorescence values from the non-specific binding control (4°C) from all other readings. Plot the fluorescence intensity over time to determine uptake kinetics. The competition control demonstrates the specificity of the uptake.

Protocol 2: Flow Cytometry Analysis of Ligand Internalization

This method allows for the quantification of ligand uptake on a single-cell basis.

Materials:

  • ASGPR-expressing cells (e.g., HepG2)

  • 6-well tissue culture plates

  • Fluorescently labeled ligand

  • Unlabeled competitor ligand

  • Trypsin-EDTA

  • FACS buffer (PBS with 1% BSA, 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Starvation: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Wash with serum-free medium before the assay.

  • Ligand Incubation: Treat cells with the fluorescently labeled ligand, with and without an excess of unlabeled competitor, as described in Protocol 1. Incubate for the desired time at 37°C.

  • Cell Detachment: After incubation, wash the cells with ice-cold PBS. Detach the cells using Trypsin-EDTA. Quench the trypsin with serum-containing medium and pellet the cells by centrifugation (300 x g for 5 minutes).

  • Staining and Fixation (Optional): Resuspend the cell pellet in FACS buffer. If needed, cells can be fixed with 4% paraformaldehyde.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live, single-cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel.

  • Data Analysis: Compare the MFI of cells treated with the fluorescent ligand to the MFI of control cells and cells from the competition group. A significant shift in fluorescence that is reduced by the competitor indicates specific, ASGPR-mediated uptake.

Protocol 3: Confocal Microscopy for Visualization of Uptake

This protocol is used to visualize the internalization and subcellular localization of the ligand.

Materials:

  • ASGPR-expressing cells

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled ligand

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker Red)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Ligand Incubation: Wash cells with serum-free medium and incubate with the fluorescently labeled ligand at 37°C for various time points (e.g., 5, 15, 30 minutes).

  • Co-staining (Optional): In the last 30 minutes of incubation, add a lysosomal marker like LysoTracker Red to visualize co-localization.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Nuclear Staining: Wash again with PBS and stain the nuclei with Hoechst 33342 for 10 minutes.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto slides using a mounting medium, and seal.

  • Confocal Microscopy: Image the cells using a confocal microscope. Observe the internalization of the fluorescent ligand from the cell surface to intracellular vesicles over time. Co-localization with the lysosomal marker can confirm trafficking to the lysosome.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing; non-specific binding of ligand to the plate.Increase the number and rigor of wash steps with ice-cold PBS. Pre-coat plates with a blocking agent like BSA.
Low or no signal Low ASGPR expression; inactive ligand; insufficient incubation time.Confirm ASGPR expression via Western Blot or qPCR. Test ligand activity. Perform a time-course experiment to optimize incubation time.
High variability between replicates Inconsistent cell numbers; edge effects in the plate.Use a cell counter for accurate seeding. Avoid using the outer wells of the plate or fill them with PBS to minimize evaporation.
No inhibition in competition assay Competitor concentration too low; non-specific uptake mechanism.Increase the concentration of the unlabeled competitor (100x to 500x excess). Investigate other potential uptake pathways.

References

Application Notes and Protocols: TriGalNAc Cbz as a Tool for Studying Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and a versatile research tool for dissecting complex biological pathways. Unlike traditional inhibitors that merely block a protein's function, targeted protein degraders mediate the removal of the entire protein from the cellular environment. Lysosome-Targeting Chimeras (LYTACs) represent a novel class of degraders that hijack the endo-lysosomal pathway to eliminate extracellular and membrane-bound proteins.

A key innovation in the LYTAC platform is the use of tissue-specific lysosomal shuttling receptors. TriGalNAc Cbz is a derivative of N-acetylgalactosamine (GalNAc) that serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1][][3] Given that ASGPR is predominantly expressed on the surface of hepatocytes, this compound-conjugated molecules can selectively target liver cells for the degradation of cell-surface and secreted proteins.[4][5] This liver-specific targeting makes this compound an invaluable tool for studying protein degradation in hepatocytes and for the development of liver-directed therapeutics.

This document provides detailed application notes and protocols for utilizing this compound in the study of protein degradation pathways.

Mechanism of Action

The mechanism of this compound-mediated protein degradation via the LYTAC pathway is a multi-step process initiated by the specific recognition of the TriGalNAc moiety by ASGPR on hepatocytes.

  • Complex Formation: A bifunctional LYTAC molecule is synthesized, comprising the this compound ligand linked to a targeting moiety (e.g., a monoclonal antibody or a small molecule) that binds to a specific protein of interest (POI).

  • ASGPR Binding and Internalization: The TriGalNAc-LYTAC-POI complex binds to the ASGPR on the surface of liver cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire complex into the cell within an endosome.

  • Lysosomal Trafficking and Degradation: The endosome containing the complex matures and fuses with a lysosome. The acidic environment of the lysosome facilitates the dissociation of the complex and the subsequent degradation of the target protein by lysosomal hydrolases. The ASGPR is then recycled back to the cell surface.

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocyte POI Protein of Interest (POI) POI_LYTAC POI-LYTAC Complex POI->POI_LYTAC LYTAC TriGalNAc-Antibody Conjugate LYTAC->POI_LYTAC ASGPR ASGPR POI_LYTAC->ASGPR Binding Endosome Endosome ASGPR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degraded_Protein Degraded Protein Fragments Lysosome->Degraded_Protein Degradation

Caption: Mechanism of TriGalNAc-LYTAC mediated protein degradation.

Quantitative Data Summary

The efficacy of TriGalNAc-based LYTACs can be quantified by measuring the reduction in the target protein levels. Key parameters include the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).

Target ProteinTargeting MoietyCell LineDmax (% Degradation)DC50 (nM)Reference
EGFRCetuximabHEP3B>70%~10
EGFRCetuximabHeLa (ASGPR-)No significant degradationN/A
HER2PertuzumabHepG2~76%~100
IntegrinsPIP peptideHepG2Significant reduction~100
EGFRGefitinibHCC-827>95%5.0
EGFRGefitinibH3255>95%3.3

Experimental Protocols

Protocol 1: Conjugation of TriGalNAc-NHS Ester to an Antibody

This protocol describes a general method for conjugating a TriGalNAc moiety, activated as an N-Hydroxysuccinimide (NHS) ester, to the primary amines (e.g., lysine residues) of a targeting antibody.

Materials:

  • Targeting antibody (e.g., Cetuximab, Pertuzumab) in a buffer free of primary amines (e.g., PBS).

  • Tri-GalNAc-NHS ester.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer (pH 8.3).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the antibody to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer.

  • Tri-GalNAc-NHS Ester Stock Solution:

    • Allow the vial of Tri-GalNAc-NHS ester to equilibrate to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the Tri-GalNAc-NHS ester stock solution to the antibody solution at a molar ratio of 10-20 moles of ester per mole of antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Purify the TriGalNAc-antibody conjugate from the unreacted Tri-GalNAc-NHS ester using a pre-equilibrated SEC column with PBS as the eluent.

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

    • Pool the fractions containing the conjugated antibody.

  • Characterization (Optional but Recommended):

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL), i.e., the average number of TriGalNAc molecules per antibody, using mass spectrometry.

Protocol 2: Cell Culture and Treatment

This protocol outlines the steps for culturing HepG2 cells, a human liver cancer cell line that endogenously expresses ASGPR, and treating them with a TriGalNAc-LYTAC.

Materials:

  • HepG2 cells.

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • TriGalNAc-antibody conjugate.

  • Vehicle control (e.g., PBS).

  • 6-well or 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in EMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates (for Western blotting) or 96-well plates (for cell viability assays) at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of the TriGalNAc-antibody conjugate and the unconjugated antibody control in fresh cell culture medium.

    • Remove the old medium from the cells and add the medium containing the treatment or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 3: Quantification of Protein Degradation by Western Blotting

This protocol provides a method to quantify the levels of the target protein in cell lysates following treatment with a TriGalNAc-LYTAC.

Materials:

  • Treated and untreated HepG2 cells.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then add RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the TriGalNAc-LYTAC on the target cells.

Materials:

  • HepG2 cells treated with the TriGalNAc-LYTAC in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel TriGalNAc-based LYTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_validation Mechanism Validation A Synthesize TriGalNAc-Ab Conjugate B Characterize Conjugate (SDS-PAGE, MS) A->B D Treat cells with TriGalNAc-LYTAC B->D C Culture HepG2 cells C->D E Western Blot for Protein Degradation D->E F MTT Assay for Cell Viability D->F J Immunofluorescence for protein localization D->J G Analyze Data (DC50, Dmax) E->G F->G H Co-treatment with free TriGalNAc H->E I Use ASGPR knockout cell line I->E

Caption: Experimental workflow for studying protein degradation.

References

Formulation Strategies for TriGalNAc-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of therapeutics based on triantennary N-acetylgalactosamine (TriGalNAc), a key ligand for targeted drug delivery to hepatocytes. The primary focus is on the conjugation of TriGalNAc to oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to leverage the asialoglycoprotein receptor (ASGPR) for efficient uptake by liver cells.

Introduction to TriGalNAc-Mediated Drug Delivery

Triantennary GalNAc is a synthetic ligand that mimics the structure of natural glycoproteins recognized by the ASGPR, a C-type lectin receptor highly and almost exclusively expressed on the surface of hepatocytes.[1][2][3][4][5] This high-affinity interaction triggers receptor-mediated endocytosis, leading to the internalization of the TriGalNAc-conjugated therapeutic agent into the liver cells. This targeted delivery strategy significantly enhances the therapeutic efficacy of the conjugated drug in the liver while minimizing systemic exposure and potential off-target effects. The versatility of this platform has led to the development and approval of several TriGalNAc-siRNA conjugate drugs for treating various liver-related diseases.

While the predominant application of TriGalNAc is in oligonucleotide delivery, the core principles can be extended to other therapeutic modalities. A notable example is the emergence of "TriGalNAc CBz," a derivative where TriGalNAc is linked to a carboxybenzyl (CBz) group. This entity can be used in the synthesis of Lysosome-Targeting Chimeras (LYTACs) for targeted protein degradation and in mRNA drug delivery systems.

Core Application: TriGalNAc-Oligonucleotide Conjugates

The conjugation of TriGalNAc to siRNAs and ASOs has revolutionized the treatment of liver diseases by enabling potent and durable gene silencing.

Signaling Pathway: ASGPR-Mediated Endocytosis

The journey of a TriGalNAc-conjugated therapeutic from the bloodstream into the hepatocyte cytoplasm involves a series of well-orchestrated molecular events.

ASGPR_Pathway cluster_intracellular Intracellular Space TriGalNAc_Therapeutic TriGalNAc-Therapeutic (e.g., siRNA, ASO) ASGPR ASGPR TriGalNAc_Therapeutic->ASGPR Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit 2. Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Coated_Pit->Early_Endosome 3. Endosome Formation Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Early_Endosome->Late_Endosome 4. Maturation & pH drop Recycled_ASGPR Recycled ASGPR Early_Endosome->Recycled_ASGPR ASGPR Recycling RISC RNA-Induced Silencing Complex (RISC) Late_Endosome->RISC 5. Endosomal Escape & Therapeutic Release mRNA Target mRNA RISC->mRNA 6. Target Recognition Degradation mRNA Cleavage mRNA->Degradation 7. Gene Silencing Recycled_ASGPR->ASGPR Development_Workflow cluster_design 1. Design & Synthesis cluster_characterization 2. In Vitro Characterization cluster_invivo 3. In Vivo Evaluation cluster_clinical 4. Clinical Development Target_Selection Target Gene Selection siRNA_Design siRNA Sequence Design Target_Selection->siRNA_Design GalNAc_Ligand_Design TriGalNAc Ligand & Linker Design siRNA_Design->GalNAc_Ligand_Design Synthesis Solid-Phase Synthesis of TriGalNAc-siRNA Conjugate GalNAc_Ligand_Design->Synthesis Purification HPLC Purification Synthesis->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Cell_Uptake Hepatocyte Uptake Assay (HepG2) Analysis->Cell_Uptake Gene_Silencing In Vitro Gene Silencing Efficacy Cell_Uptake->Gene_Silencing Animal_Model Animal Model Selection (e.g., Mouse) Gene_Silencing->Animal_Model Dosing Dose-Response & Duration Studies Animal_Model->Dosing Pharmacokinetics Pharmacokinetics (PK) & Biodistribution Dosing->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) - Target Knockdown Dosing->Pharmacodynamics Toxicology Toxicology & Safety Assessment Pharmacodynamics->Toxicology IND_Filing Investigational New Drug (IND) Filing Toxicology->IND_Filing Clinical_Trials Phase I, II, III Clinical Trials IND_Filing->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Ligand_Design_Logic cluster_components Ligand-Linker Components cluster_properties Desired Properties cluster_outcome Overall Outcome GalNAc_Moieties Number & Spacing of GalNAc Moieties ASGPR_Binding High ASGPR Binding Affinity GalNAc_Moieties->ASGPR_Binding Linker_Chemistry Linker Length & Flexibility Linker_Chemistry->ASGPR_Binding Stability Metabolic Stability Linker_Chemistry->Stability Conjugation_Site Attachment Site on Therapeutic Efficacy Enhanced In Vivo Potency Conjugation_Site->Efficacy ASGPR_Binding->Efficacy PK_Profile Favorable PK/PD Profile Stability->PK_Profile Efficacy->PK_Profile Optimal_Therapeutic Optimal TriGalNAc-Based Therapeutic PK_Profile->Optimal_Therapeutic

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tri-GalNAc CBz Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of TriGalNAc CBz. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a convergent approach. This strategy includes the synthesis of a peracetylated GalNAc donor, followed by the construction of a tris(hydroxymethyl)aminomethane (Tris) scaffold. The GalNAc donor is then coupled to the Tris scaffold, followed by the introduction of the Carboxybenzyl (Cbz) protecting group. The final step usually involves the deprotection of the acetyl groups from the GalNAc moieties.

Q2: What are the most critical steps affecting the overall yield of the this compound synthesis?

A2: The most critical steps impacting the final yield are the glycosylation reaction to couple the GalNAc units to the Tris scaffold and the final deprotection step. Inefficient coupling can lead to a mixture of partially substituted scaffolds, which are difficult to separate. The deprotection of the Cbz group can also be challenging and may lead to side reactions if not performed under optimal conditions.

Q3: How can I purify the final this compound product effectively?

A3: Purification of this compound, a complex carbohydrate, can be challenging. Flash column chromatography on silica gel is a common method for purifying the acetylated intermediate.[1] For the final deacetylated product, reversed-phase chromatography is often employed.[2] Techniques like recycling HPLC have been shown to achieve high purity levels of ≥99.5% for protected carbohydrates.[2]

Q4: What are common causes of low yields in the Cbz deprotection step?

A4: Low yields during Cbz deprotection via catalytic hydrogenation are often due to catalyst inactivity or poisoning. The palladium catalyst (Pd/C) can be deactivated by sulfur or phosphorus-containing impurities.[3] Additionally, the amine product can coordinate to the palladium catalyst, leading to its deactivation.[3] Using a fresh catalyst, increasing catalyst loading, or performing the reaction in an acidic solvent to protonate the amine can help mitigate these issues. Pearlman's catalyst (Pd(OH)₂/C) may also be a more active alternative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Amide Coupling Step Incomplete reaction; side product formation.Use efficient coupling reagents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA. Ensure anhydrous conditions as water can hydrolyze activated esters. Monitor the reaction progress using TLC or LC-MS.
Incomplete Cbz Deprotection Catalyst deactivation or insufficient hydrogen source.Use a fresh batch of 10% Pd/C catalyst. If catalyst poisoning is suspected, increase the catalyst loading. Ensure a continuous supply of hydrogen gas or use a hydrogen donor like ammonium formate. Consider using a more active catalyst such as Pearlman's catalyst.
Formation of Side Products during Acetyl Deprotection Use of harsh basic or acidic conditions.A mild deprotection method using hydrazine hydrate in a suitable solvent can be employed for the selective removal of acetyl groups.
Difficulty in Purifying Acetylated Intermediates Similar polarity of product and byproducts.Optimize the solvent system for silica gel column chromatography. A common mobile phase is a mixture of benzene and methanol. Utilize Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation before running a column.
Poor Solubility of Substrates Inappropriate solvent choice.For catalytic hydrogenation, solvent mixtures may be necessary to ensure the solubility of the substrate for efficient access to the catalyst surface.

Experimental Protocols

Amide Coupling of GalNAc Moiety to Tris Scaffold

This protocol describes the coupling of a carboxylic acid-functionalized, peracetylated GalNAc derivative to an amino-functionalized Tris scaffold.

  • Preparation: Dissolve the peracetylated GalNAc-acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Add the Tris-amine scaffold (0.95 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group from the synthesized TriGalNAc scaffold.

  • Preparation: Dissolve the Cbz-protected TriGalNAc compound in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed. This can take from 1 to 24 hours.

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be done by chromatography if necessary.

Quantitative Data Summary

Reaction Step Reagents/Conditions Reported Yield Reference
Amide Coupling HATU, HOBt, DIPEA in DMF~70-85%General observation from similar reactions
Cbz Deprotection 10% Pd/C, H₂ (balloon), Methanol>90%
Acetyl Deprotection Hydrazine hydrate in THF70-80%

Visualizations

This compound Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product A Peracetylated GalNAc-COOH C Amide Coupling (HATU/HOBt) A->C B Tris-(CH2NH2)3 B->C D Purification (Silica Gel Chromatography) C->D E CBz Protection (Benzyl Chloroformate) D->E F Purification E->F G Protected TriGalNAc-CBz F->G H Deprotection (Hydrazine Hydrate) G->H I Final Product: TriGalNAc-CBz H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Cbz Deprotection

G Start Low Yield in Cbz Deprotection Q1 Is the Pd/C catalyst fresh? Start->Q1 Sol1 Use a fresh batch of 10% Pd/C. Q1->Sol1 No Q2 Is the substrate soluble? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Try a different solvent or a solvent mixture. Q2->Sol2 No Q3 Are there potential catalyst poisons (S, P compounds)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase catalyst loading or use an alternative deprotection method. Q3->Sol3 Yes Q4 Is the reaction still sluggish? Q3->Q4 No A3_Yes Yes A3_No No End Yield Improved Sol3->End Sol4 Consider using a more active catalyst like Pearlman's catalyst. Q4->Sol4 Yes Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting low yields in Cbz deprotection.

Key Parameters Affecting this compound Synthesis Yield

G cluster_coupling Amide Coupling cluster_deprotection Deprotection cluster_purification Purification Yield Overall Yield Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Yield Base Base (e.g., DIPEA) Base->Yield Solvent_Coupling Anhydrous Solvent Solvent_Coupling->Yield Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Hydrogen_Source Hydrogen Source Hydrogen_Source->Yield Solvent_Deprotection Solvent Choice Solvent_Deprotection->Yield Chromatography Chromatography Technique Chromatography->Yield

Caption: Relationship between key experimental parameters and overall yield.

References

Technical Support Center: Purification of TriGalNAc Cbz Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of TriGalNAc Cbz (carboxybenzyl) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound conjugates?

The main challenges stem from the physicochemical properties of the molecules themselves. These include:

  • Separation of Closely Related Species: The desired conjugate often has similar retention characteristics to starting materials (e.g., unconjugated parent molecule) and reaction byproducts, making chromatographic separation difficult.

  • Product Heterogeneity: The conjugation reaction may result in a mixture of products, including incompletely conjugated species or molecules with modifications on different sites.

  • Peak Shape Issues in HPLC: Broad or tailing peaks are common during reverse-phase HPLC, which can compromise resolution and purity. This is often due to interactions with the stationary phase or issues with the mobile phase composition[1][2].

  • Cbz Protecting Group Complications: The Cbz group, while useful, can present its own set of challenges during and after purification, including premature cleavage or the formation of byproducts during its removal[3][4].

  • Solubility and Stability: Depending on the parent molecule, the conjugate may have limited solubility or stability in certain solvents or pH ranges, impacting recovery and purity[5].

Q2: What are the most effective analytical techniques for characterizing the final purified conjugate?

A combination of techniques is typically required for full characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirming the identity of the conjugate and identifying impurities. High-resolution mass spectrometry can provide accurate mass measurements to confirm the successful conjugation and detect any side products.

  • UV-Vis Spectroscopy: Used in conjunction with HPLC, UV detection allows for the quantification of the product and assessment of purity based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the conjugate, although it is a less common technique for routine purity assessment of large biomolecules.

Q3: Why is the Cbz group used and what are the standard methods for its removal?

The Cbz (benzyloxycarbonyl) group is a common amine protecting group. It is favored because it is generally stable to a range of reaction conditions but can be removed selectively. The most common deprotection methods are:

  • Catalytic Hydrogenolysis: This is the standard method, typically employing a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas). This method is clean, often providing toluene and carbon dioxide as byproducts.

  • Acidic Conditions: Strong acids such as HCl or HBr can also cleave the Cbz group. This is a useful alternative if the molecule contains other functional groups that are sensitive to hydrogenolysis (e.g., alkynes, aryl halides).

Q4: What are the common impurities I should look for?

Common impurities can originate from the starting materials, the conjugation reaction, or the deprotection step.

  • Unconjugated Starting Material: Incomplete reaction will leave unreacted TriGalNAc species or the parent molecule.

  • Byproducts from Cbz Deprotection: If hydrogenolysis is performed with an insufficient hydrogen source, N-benzyl protected tertiary amines can form as a side product.

  • Metabolites and Degradation Products: The TriGalNAc moiety itself can be subject to metabolism or degradation, especially if the conjugate is used in biological systems.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) Issues

Problem: I am seeing poor separation between my desired this compound conjugate and the unconjugated starting material.

  • Possible Cause 1: Suboptimal Mobile Phase pH. The charge state of your molecule can significantly affect its retention on a reverse-phase column.

    • Solution: Systematically adjust the pH of your mobile phase. For oligonucleotide-based conjugates, moving to a more basic pH (e.g., pH 10-12) can improve the separation between conjugated and unconjugated species.

  • Possible Cause 2: Inappropriate Ion-Pairing Reagent. The choice and concentration of the ion-pairing reagent are critical for the separation of charged molecules like oligonucleotides.

    • Solution: Experiment with different ion-pairing reagents (e.g., triethylamine (TEA), diisopropylethylamine (DIEA)) and concentrations. Increasing the concentration of the ion-pairing agent can improve separation selectivity.

  • Possible Cause 3: Incorrect Column Chemistry. The pore size and stationary phase of your HPLC column may not be suitable for your conjugate.

    • Solution: For large molecules like oligonucleotide conjugates, a column with a larger pore size (e.g., 400 Å) may provide better resolution than a standard 100 Å column. Consider using a C4 or C8 stationary phase instead of C18 if your conjugate is highly hydrophobic.

Problem: My chromatogram shows broad or tailing peaks.

  • Possible Cause 1: Secondary Interactions with the Column. Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing peak tailing.

    • Solution: Add a mobile phase additive to mask these silanol groups. Low concentrations of a strong acid like trifluoroacetic acid (TFA) are effective but can suppress MS ionization. Formic acid (FA) is more MS-friendly but may lead to broader peaks. A combination of additives or alternatives like difluoroacetic acid (DFA) can offer a good compromise.

  • Possible Cause 2: Low Ionic Strength of the Mobile Phase. Mobile phases with low ionic strength can lead to poor peak shapes for charged analytes due to repulsion effects on the column surface.

    • Solution: Increase the buffer concentration in your mobile phase. For UV detection, a buffer concentration of up to 50 mM can be used. For LC-MS, keep the concentration lower (e.g., 10 mM) and consider volatile buffers like ammonium formate or ammonium acetate.

  • Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase and lead to broad, asymmetric peaks.

    • Solution: Reduce the mass of the sample injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions.

Problem: My product recovery after purification is very low.

  • Possible Cause 1: Poor Solubility in Mobile Phase. The conjugate may be precipitating on the column if it is not soluble in the mobile phase.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before injection. You may need to adjust the organic solvent content or pH of your sample diluent to match the starting conditions of your gradient.

  • Possible Cause 2: Irreversible Adsorption to the Column. Highly hydrophobic or charged molecules can sometimes bind irreversibly to the stationary phase.

    • Solution: Try a different column stationary phase (e.g., one with end-capping to reduce silanol interactions) or a different purification technique altogether, such as anion-exchange chromatography.

  • Possible Cause 3: Degradation During Purification. The conjugate may be unstable under the pH or temperature conditions used for purification.

    • Solution: Assess the stability of your conjugate at different pH values and temperatures. Perform purification at a lower temperature if necessary.

Reaction and Impurity Issues

Problem: My final product is contaminated with impurities related to the Cbz group.

  • Possible Cause 1: Incomplete Cbz Deprotection. The deprotection reaction may not have gone to completion.

    • Solution: Increase the reaction time, temperature, or amount of catalyst (for hydrogenolysis). Ensure the catalyst is active.

  • Possible Cause 2: Side Reactions During Hydrogenolysis. As mentioned, an insufficient hydrogen source can lead to the formation of N-benzyl byproducts.

    • Solution: Ensure an adequate and continuous supply of hydrogen during the reaction. Use a hydrogen balloon or a Parr shaker. If side reactions persist, consider switching to an acid-mediated deprotection method.

  • Possible Cause 3: Competing Reduction of Other Functional Groups. If your parent molecule contains other reducible groups (e.g., aryl halides), they may be cleaved during hydrogenolysis.

    • Solution: Use a milder deprotection method. Thiol-mediated deprotection has been shown to be effective for cleaving Cbz groups in the presence of sensitive functionalities. Alternatively, use an acid-based deprotection protocol.

Data and Protocols

Table 1: Comparison of Common Mobile Phase Additives for RP-HPLC
AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shape, good ion-pairingSuppresses MS ionization, non-volatile
Formic Acid (FA) 0.1 - 0.2%Good MS compatibility, volatileCan lead to broader peaks compared to TFA
Difluoroacetic Acid (DFA) 0.1%Good compromise between peak shape and MS signalWeaker ion-pairing than TFA
Ammonium Formate/Acetate 10 - 20 mMVolatile, good for LC-MS, increases ionic strengthMay require pH adjustment
Representative Experimental Protocol: IP-RPLC Purification

This protocol is a general guideline for the purification of a this compound conjugate, particularly if the parent molecule is an oligonucleotide.

  • Column: A wide-pore C4, C8, or C18 column (e.g., ≥300 Å pore size) suitable for biomolecule separation.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in acetonitrile.

  • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Temperature: Elevated temperature (e.g., 50-60 °C) can improve peak shape and reduce secondary structure for oligonucleotides.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-95% B (wash)

    • 40-45 min: 95% B (hold)

    • 45-50 min: 95-5% B (re-equilibration)

    • 50-60 min: 5% B (hold)

  • Detection: UV at 260 nm (for oligonucleotides) or another appropriate wavelength for your molecule.

  • Sample Preparation: Dissolve the crude conjugate in Mobile Phase A or a compatible low-organic solvent. Filter the sample through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions across the main product peak.

  • Analysis: Analyze collected fractions by LC-MS to confirm the identity and purity of the desired product.

  • Post-Purification: Pool the pure fractions and remove the solvent/buffer (e.g., by lyophilization).

Visual Guides and Workflows

G cluster_synthesis Synthesis & Conjugation cluster_purification Purification Workflow cluster_final Final Product & Deprotection A Parent Molecule (e.g., Oligonucleotide) C Conjugation Reaction A->C B TriGalNAc-Cbz Reagent B->C D Crude Product Mixture C->D E IP-Reverse Phase HPLC D->E F Fraction Collection E->F G Purity Analysis (LC-MS) F->G H Pool Pure Fractions & Solvent Removal G->H If Pure I Purified TriGalNAc Cbz Conjugate H->I J Cbz Deprotection (e.g., H2, Pd/C) I->J K Final Deprotected Conjugate J->K

Caption: General workflow for synthesis and purification of this compound conjugates.

G Start Problem: Broad or Tailing HPLC Peaks Q1 Is the mobile phase MS-compatible (e.g., Formic Acid)? Start->Q1 A1_Yes Increase ionic strength. Add 10-20 mM Ammonium Formate. Or, try 0.1% DFA. Q1->A1_Yes Yes A1_No Using TFA for UV detection? Q1->A1_No No Result Improved Peak Shape A1_Yes->Result A2_Yes Check for column overload. Reduce sample injection mass. A1_No->A2_Yes Yes A2_No Consider secondary interactions. Use a column with end-capping. Increase column temperature. A1_No->A2_No No A2_Yes->Result A2_No->Result

Caption: Troubleshooting decision tree for HPLC peak shape issues.

References

Technical Support Center: Optimizing TriGalNAc-CBz Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker chemistry for Tri-alNAc-CBz conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TriGalNAc-CBz conjugation?

TriGalNAc-CBz is utilized for the targeted delivery of therapeutic molecules, such as siRNAs, antisense oligonucleotides, and proteins, to hepatocytes in the liver. The triantennary N-acetylgalactosamine (TriGalNAc) moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the conjugated therapeutic. The carbobenzoxy (CBz) group is part of a stable carbamate linker formed during the conjugation process.

Q2: What is the mechanism of a TriGalNAc-CBz conjugation reaction?

TriGalNAc-CBz conjugation typically involves the reaction of an amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) with a TriGalNAc derivative that is activated with a carbobenzoxy-based functional group. This reaction forms a stable carbamate linkage.

Q3: What are the critical parameters to control during the conjugation reaction?

The key parameters to control for a successful conjugation reaction include pH, temperature, reactant concentrations, and reaction time. Precise control over these variables is essential to ensure high conjugation efficiency and minimize side reactions.[1]

Q4: How does linker stability impact the efficacy of the TriGalNAc conjugate?

Linker stability is a critical factor that influences the therapeutic index of the conjugate.[2] An ideal linker should be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[2] Once inside the target cell, the linker may be designed to be cleaved under specific intracellular conditions (e.g., low pH or enzymatic action) to release the active therapeutic.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH of the reaction buffer.Ensure the reaction buffer pH is in the optimal range for amine reactivity (typically pH 7.5-8.5).
Low concentration of reactants.Increase the concentration of the amine-containing molecule and/or the TriGalNAc-CBz reagent.
Inactive TriGalNAc-CBz reagent due to improper storage.Use a fresh batch of the TriGalNAc-CBz reagent stored under the recommended conditions (-20°C or -80°C).
Presence of competing nucleophiles in the reaction mixture.Purify the amine-containing molecule to remove any small molecule nucleophiles (e.g., Tris buffer, free amino acids).
Precipitation of Reactants Poor solubility of the TriGalNAc-CBz reagent or the amine-containing molecule.Add a small amount of a biocompatible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture.
Formation of Multiple Conjugate Species Reaction with multiple amine groups on the target molecule.Control the stoichiometry of the reaction by using a lower molar excess of the TriGalNAc-CBz reagent. Consider site-specific modification strategies if a single conjugate species is desired.
Cleavage of the Carbamate Linker Instability of the linker under experimental conditions.Evaluate the stability of the conjugate at different pH values and in the presence of relevant enzymes to identify the cause of cleavage. Consider using a more stable linker chemistry if necessary.
Loss of Biological Activity of the Conjugated Molecule Modification of a critical amine group required for biological function.Perform functional assays to assess the activity of the conjugate. If activity is compromised, explore site-specific conjugation strategies to avoid modification of essential residues.

Experimental Protocols

Protocol 1: General Procedure for TriGalNAc-CBz Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the amine-containing protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0) to a final concentration of 5-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris).

  • TriGalNAc-CBz Reagent Preparation:

    • Dissolve the TriGalNAc-CBz reagent in a minimal amount of an organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved TriGalNAc-CBz reagent to the protein solution. A typical starting point is a 5-10 fold molar excess of the TriGalNAc-CBz reagent over the protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted TriGalNAc-CBz reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TriGalNAc-CBz reagent contains a chromophore.

Protocol 2: Assessment of Linker Stability in Plasma
  • Incubation:

    • Incubate the purified TriGalNAc conjugate in plasma (human, mouse, or rat) at a concentration of 100 µg/mL at 37°C.[2]

  • Time Points:

    • Collect aliquots of the plasma sample at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Analysis:

    • Analyze the samples by a suitable method such as ELISA or LC-MS to quantify the amount of intact conjugate and any released payload.

Quantitative Data Summary

Table 1: Comparison of Common Linker Chemistries for Bioconjugation

Linker TypeLinkage FormedStability in CirculationCleavage MechanismKey Features
Carbamate (from CBz) CarbamateHighGenerally non-cleavableHigh stability, suitable for applications where payload release is not required.
Amide AmideHighGenerally non-cleavableVery stable, common in bioconjugation.
Disulfide DisulfideModerateReduction (e.g., by glutathione)Cleavable in the intracellular environment.
Hydrazone HydrazonepH-sensitiveAcid hydrolysisCleavable in the acidic environment of endosomes and lysosomes.
Valine-Citrulline PeptideHighEnzymatic (e.g., Cathepsin B)Cleavable by lysosomal proteases.

Visualizations

ASGPR_Pathway ASGPR-Mediated Endocytosis Pathway cluster_cell_surface Hepatocyte Surface cluster_cytoplasm Cytoplasm TriGalNAc_Conjugate TriGalNAc Conjugate ASGPR ASGPR TriGalNAc_Conjugate->ASGPR Binding Clathrin_Coated_Pit Clathrin-Coated Pit ASGPR->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin_Coated_Pit->Early_Endosome Vesicle Formation Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Receptor_Recycling ASGPR Recycling Early_Endosome->Receptor_Recycling Sorting Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation/Cleavage Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect Receptor_Recycling->ASGPR Return to Surface Conjugation_Workflow TriGalNAc-CBz Conjugation Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Molecule_Prep Prepare Amine-Containing Molecule in Buffer Mixing Mix Reactants Molecule_Prep->Mixing Reagent_Prep Dissolve TriGalNAc-CBz in Organic Solvent Reagent_Prep->Mixing Incubation Incubate at RT Mixing->Incubation Purification_Step Purify by SEC or Dialysis Incubation->Purification_Step Characterization Characterize by SDS-PAGE, Mass Spectrometry Purification_Step->Characterization Functional_Assay Perform Functional Assay Characterization->Functional_Assay

References

Technical Support Center: Troubleshooting Low Efficiency in TriGalNAc-mediated siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting challenges related to TriGalNAc-mediated siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to low knockdown efficiency.

Frequently Asked Questions (FAQs)

Q1: I am not observing any knockdown of my target gene at the mRNA level. What are the potential causes?

A1: Several factors can contribute to a lack of mRNA knockdown. Here are some common culprits and troubleshooting steps:

  • Inefficient siRNA Delivery: Low delivery efficiency is a primary reason for poor knockdown. Ensure your experimental conditions are optimized for your specific hepatocyte cell line.

  • Suboptimal siRNA Concentration: It is crucial to use the siRNA at its lowest effective concentration to ensure target specificity and minimize toxicity.[1] Titrate your siRNA to find the optimal concentration.

  • Poor siRNA Design: Not all siRNA sequences are equally effective. It's recommended to test two or three different siRNAs for the same target gene.[1]

  • Degraded siRNA: Ensure your siRNA is properly stored and has not been degraded by RNases. Always use RNase-free reagents and materials.

  • Issues with qPCR Assay: Verify the efficiency of your qPCR primers and ensure that your assay is sensitive enough to detect changes in transcript levels.

Q2: My mRNA levels are reduced, but I don't see a corresponding decrease in protein levels. Why is this happening?

A2: A discrepancy between mRNA and protein knockdown is a common issue and can be attributed to the following:

  • High Protein Stability: The target protein may have a long half-life, meaning it degrades slowly. Even with efficient mRNA knockdown, it will take longer to observe a significant reduction in protein levels.

  • Inefficient Translation Blockade: While siRNA primarily mediates mRNA degradation, the efficiency of this process can vary.

  • Antibody Issues in Western Blot: The antibody used for Western blotting may not be specific or sensitive enough to detect changes in protein levels. Ensure your antibody is validated for the application.

Q3: My cells are showing signs of toxicity or are dying after treatment with TriGalNAc-siRNA. What should I do?

A3: Cell toxicity can be a significant concern. Here are some potential causes and solutions:

  • High siRNA Concentration: High concentrations of siRNA can be toxic to cells. Try reducing the siRNA concentration.

  • Off-Target Effects: The siRNA may be silencing other essential genes, leading to cell death. Consider using a pool of siRNAs targeting the same gene or chemically modified siRNAs to mitigate off-target effects.

  • "Essential Gene" Phenotype: The gene you are targeting may be essential for cell survival. Downregulating its expression could naturally lead to cell death.

  • Contamination: Ensure that your cell cultures are free from contamination, such as mycoplasma, which can affect cell health and transfection efficiency.

Q4: I'm observing inconsistent results between experiments. How can I improve reproducibility?

A4: To enhance reproducibility, consider the following:

  • Standardize Protocols: Ensure all experimental parameters, such as cell density at the time of treatment, siRNA concentration, and incubation times, are kept consistent between experiments.

  • Use Proper Controls: Always include positive and negative controls in every experiment. A positive control siRNA known to work well will help you assess delivery efficiency. A non-targeting siRNA control is essential to distinguish sequence-specific silencing from non-specific effects.

  • Optimize Delivery Conditions: Re-optimize your delivery conditions if you change cell lines or passage numbers significantly.

  • Maintain Healthy Cell Cultures: Use cells that are healthy, actively dividing, and at a consistent passage number. Cell confluency at the time of treatment can also impact results.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low TriGalNAc-siRNA knockdown efficiency.

Troubleshooting_Workflow start Low or No Knockdown Observed check_delivery Assess Delivery Efficiency (e.g., with fluorescently labeled control siRNA) start->check_delivery delivery_ok Delivery is Efficient check_delivery->delivery_ok optimize_delivery Optimize Delivery Protocol - Vary siRNA concentration - Vary incubation time - Check cell density delivery_ok->optimize_delivery No check_sirna Evaluate siRNA Design and Integrity delivery_ok->check_sirna Yes optimize_delivery->check_delivery sirna_ok siRNA Design is Validated check_sirna->sirna_ok redesign_sirna Test New siRNA Sequences or Use a Pool of siRNAs sirna_ok->redesign_sirna No check_assay Verify Knockdown Measurement Assay (qPCR or Western Blot) sirna_ok->check_assay Yes redesign_sirna->check_sirna assay_ok Assay is Validated check_assay->assay_ok optimize_assay Optimize Assay Protocol - Validate primers/antibodies - Check sample quality assay_ok->optimize_assay No protein_stability Consider Protein Stability and Perform Time-Course Analysis assay_ok->protein_stability Yes optimize_assay->check_assay end Successful Knockdown protein_stability->end

Troubleshooting workflow for low TriGalNAc-siRNA knockdown efficiency.

Quantitative Data Summary

Table 1: Effect of siRNA Concentration on Knockdown Efficiency

siRNA Concentration (nM)Target mRNA Level (% of Control)Cell Viability (%)
165 ± 598 ± 2
530 ± 495 ± 3
1015 ± 392 ± 4
2512 ± 285 ± 5
5010 ± 278 ± 6

Data are representative and may vary depending on the cell line, target gene, and specific siRNA sequence. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Table 2: Effect of Cell Density on Knockdown Efficiency

Cell Density (cells/well)Target mRNA Level (% of Control)
2.0 x 10⁵21.0 ± 2.5
3.2 x 10⁵35.5 ± 3.1
4.5 x 10⁵50.2 ± 4.0

Data from a study using a 12-well plate format. Optimal cell density should be determined for each cell line and plate format to ensure efficient knockdown.

Key Experimental Protocols

Protocol 1: TriGalNAc-siRNA Delivery Optimization in Hepatocytes

This protocol outlines a method for optimizing the delivery of TriGalNAc-siRNA to hepatocyte cell lines.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7, or primary hepatocytes)

  • Appropriate cell culture medium

  • TriGalNAc-siRNA targeting your gene of interest

  • Non-targeting control TriGalNAc-siRNA

  • Fluorescently labeled control TriGalNAc-siRNA (optional, for assessing uptake)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Phosphate-buffered saline (PBS), RNase-free

Procedure:

  • Cell Seeding: The day before the experiment, seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • siRNA Preparation: Prepare a dilution series of the TriGalNAc-siRNA in serum-free culture medium. Typical final concentrations to test range from 1 nM to 50 nM.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Gently add the medium containing the TriGalNAc-siRNA to the respective wells.

    • Include wells with non-targeting control siRNA and untreated cells.

  • Incubation: Incubate the cells for the desired period. A typical starting point is 24 to 48 hours. For optimization, a time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Assessment of Uptake (Optional): If using a fluorescently labeled siRNA, visualize cellular uptake using fluorescence microscopy.

  • Analysis of Knockdown: Proceed to Protocol 2 (qPCR) to analyze mRNA levels or Protocol 3 (Western Blot) to analyze protein levels.

Protocol 2: Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis

This protocol describes how to measure the relative levels of target mRNA following TriGalNAc-siRNA treatment.

Materials:

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit, following the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.

Protocol 3: Western Blot for Protein Knockdown Analysis

This protocol details the procedure for assessing protein knockdown via Western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat to denature.

  • SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.

Signaling Pathway and Experimental Workflow Diagrams

TriGalNAc-siRNA Uptake and RNAi Pathway

TriGalNAc_Pathway cluster_cell Hepatocyte ASGPR ASGPR Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Endosome->RISC Endosomal Escape mRNA Target mRNA RISC->mRNA siRNA-guided cleavage Degradation mRNA Degradation mRNA->Degradation Cytoplasm Cytoplasm TriGalNAc_siRNA TriGalNAc-siRNA TriGalNAc_siRNA->ASGPR Binding

Uptake and mechanism of action of TriGalNAc-siRNA in hepatocytes.

Experimental Workflow for Assessing Knockdown Efficiency

Experimental_Workflow start Start Experiment seed_cells Seed Hepatocytes start->seed_cells treat_sirna Treat with TriGalNAc-siRNA (Targeting, Non-targeting, Untreated Controls) seed_cells->treat_sirna incubate Incubate (24-72h) treat_sirna->incubate harvest Harvest Cells incubate->harvest split Split Sample harvest->split rna_analysis RNA Analysis split->rna_analysis For mRNA protein_analysis Protein Analysis split->protein_analysis For Protein isolate_rna Isolate RNA rna_analysis->isolate_rna lyse_cells Lyse Cells & Quantify Protein protein_analysis->lyse_cells cDNA_synthesis cDNA Synthesis isolate_rna->cDNA_synthesis qPCR qPCR cDNA_synthesis->qPCR analyze_data Analyze Data & Determine Knockdown Efficiency qPCR->analyze_data sds_page SDS-PAGE & Transfer lyse_cells->sds_page western_blot Western Blot sds_page->western_blot western_blot->analyze_data

Workflow for measuring TriGalNAc-siRNA mediated knockdown.

References

Navigating the Immunogenicity of GalNAc Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - The targeted delivery of oligonucleotide therapeutics to hepatocytes via N-acetylgalactosamine (GalNAc) conjugation has revolutionized the treatment of various liver diseases. However, the potential for these complex molecules to elicit an immune response remains a critical consideration for researchers and drug developers. This technical support center provides in-depth guidance on understanding, mitigating, and troubleshooting the immunogenicity of GalNAc conjugates.

Frequently Asked Questions (FAQs)

Q1: What drives the immunogenicity of GalNAc conjugates?

A1: The immunogenicity of GalNAc conjugates is multifactorial. While generally considered to have a low immunogenicity risk, responses can be triggered by several components. Studies indicate that anti-drug antibodies (ADAs) can recognize the GalNAc moiety itself, though a small fraction may also bind to sequence-independent epitopes on the oligonucleotide.[1][2] Chemical modifications to the oligonucleotide backbone, such as phosphorothioate (PS) linkages, and specific sequences can also contribute to immune stimulation.[3] High PS content, in particular, has been associated with effects like complement activation.[3]

Q2: What is the role of chemical modifications in reducing immunogenicity?

A2: Chemical modifications are crucial for enhancing the stability and safety profile of GalNAc-siRNA conjugates, which includes reducing their immunogenic potential.[4] Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F), are standard. These alterations help to "camouflage" the siRNA from immune recognition by Toll-like receptors, thereby preventing innate immune responses. Furthermore, these modifications improve nuclease stability, which is essential for the conjugate to reach its target in the liver.

Q3: Can the oligonucleotide sequence itself influence the immune response?

A3: Yes, the nucleotide sequence can play a significant role. Certain sequence motifs may be inherently more immunostimulatory. Moreover, off-target effects mediated by the siRNA "seed region" (nucleotides 2-8 of the antisense strand) binding to unintended mRNAs can lead to hepatotoxicity, which may be misinterpreted as an immunogenic response. Strategies to destabilize this seed-pairing, such as incorporating glycol nucleic acid (GNA) modifications, have been shown to significantly improve the therapeutic window by mitigating these off-target effects.

Q4: How are GalNAc conjugates processed by the body, and how does this relate to immunogenicity?

A4: Following subcutaneous injection, GalNAc-siRNA conjugates bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes. This interaction leads to rapid, receptor-mediated endocytosis. Inside the endosome, the lower pH causes the conjugate to dissociate from the receptor, which is then recycled back to the cell surface. While the exact mechanism of endosomal escape is not fully understood, a small fraction of the siRNA reaches the cytoplasm to engage the RNAi machinery. This targeted uptake mechanism largely restricts distribution to hepatocytes, minimizing exposure to systemic immune cells and thereby reducing the risk of a broad immune response.

Troubleshooting Guide: High Immunogenicity in Preclinical Models

Problem: Unexpectedly high anti-drug antibody (ADA) levels or signs of immune-mediated toxicity are observed in preclinical studies.

Below is a structured approach to troubleshoot and mitigate these findings.

Potential Cause Recommended Action & Rationale
Oligonucleotide Chemistry 1. Review Chemical Modifications: Ensure the siRNA is fully modified with 2'-OMe and 2'-F substitutions to reduce innate immune recognition. 2. Optimize Phosphorothioate (PS) Linkages: While necessary for stability, high PS content can be immunostimulatory. Use a limited number of strategically placed PS linkages.
Oligonucleotide Sequence 1. Analyze for Immunostimulatory Motifs: Use bioinformatics tools to screen sequences for known motifs that can activate immune sensors. Redesign the oligonucleotide to avoid these sequences where possible. 2. Mitigate Seed-Mediated Off-Target Effects: If hepatotoxicity is observed, consider it may be a result of off-target effects rather than direct immunogenicity. Introduce seed-pairing destabilizing modifications (e.g., GNA) to improve specificity.
Conjugate Structure & Purity 1. Assess Linker and GalNAc Moiety: While the trivalent GalNAc structure is optimized for ASGPR binding, ensure its synthesis and conjugation are precise. Cross-reactive antibodies often recognize the GalNAc moiety itself. 2. Improve Purification: Impurities or aggregates in the final product can be highly immunogenic. Enhance purification protocols and use analytical methods like HPLC and mass spectrometry to confirm purity and rule out aggregates.
Assay-Related Issues 1. Validate ADA Assay: Ensure the immunogenicity assay is robust. Use highly specific and sensitive methods, such as bridging ELISAs. It may be beneficial to generate anti-GalNAc monoclonal antibodies as reliable positive controls for the assay. 2. Characterize Antibody Specificity: Perform domain mapping to determine which part of the conjugate (GalNAc, linker, or oligonucleotide) the ADAs are targeting. This is critical for guiding redesign efforts.

Visualizing Key Processes

To aid researchers, the following diagrams illustrate critical workflows and pathways related to GalNAc conjugate immunogenicity.

G cluster_workflow Troubleshooting Workflow for High Immunogenicity start High ADA Levels or Toxicity Observed check_seq Analyze Sequence: - Immunostimulatory Motifs? - Seed Off-Targets? start->check_seq check_chem Review Chemistry: - 2' Modifications? - PS Content? check_seq->check_chem No redesign_seq Redesign Oligo Sequence (e.g., add GNA mod) check_seq->redesign_seq Yes check_purity Assess Purity: - Aggregates? - Impurities? check_chem->check_purity No optimize_chem Optimize Chemical Modifications check_chem->optimize_chem Yes improve_purification Improve Purification Protocol check_purity->improve_purification Yes retest Re-evaluate in Preclinical Models check_purity->retest No redesign_seq->retest optimize_chem->retest improve_purification->retest

Caption: A logical workflow for troubleshooting high immunogenicity.

G cluster_pathway Proposed Immunogenicity Pathway of GalNAc Conjugates conjugate GalNAc-siRNA Conjugate apc Antigen Presenting Cell (e.g., Dendritic Cell) conjugate->apc 1. Encounter uptake Uptake & Processing apc->uptake presentation Peptide/Hapten Presentation (MHC II) uptake->presentation t_cell Helper T-Cell Activation presentation->t_cell 2. T-Cell Help b_cell B-Cell Activation & Proliferation t_cell->b_cell 3. B-Cell Help plasma_cell Plasma Cell Differentiation b_cell->plasma_cell ada Anti-Drug Antibody (ADA) Production plasma_cell->ada 4. Secretion

Caption: Potential pathway for ADA formation against conjugates.

Key Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Screening by Bridging ELISA

This protocol outlines a common method for detecting antibodies that can bind to the GalNAc conjugate.

Objective: To qualitatively screen serum samples for the presence of ADAs against a specific GalNAc-siRNA conjugate.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the biotinylated GalNAc-siRNA conjugate overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature. Wash 3 times.

  • Sample Incubation: Prepare serum samples by diluting them in an assay buffer (e.g., 1% BSA in PBS). Add the diluted samples, along with positive and negative controls, to the plate and incubate for 2 hours at room temperature. Wash 5 times.

  • Detection Conjugate Incubation: Add the detection conjugate (the same GalNAc-siRNA conjugate labeled with a reporter molecule like Sulfo-TAG) to each well. Incubate for 1 hour at room temperature. This creates a "bridge" if ADAs are present. Wash 5 times.

  • Signal Generation: Add a substrate for the reporter molecule (e.g., Streptavidin-HRP followed by TMB for colorimetric detection, or a read buffer for electrochemiluminescence).

  • Data Analysis: Measure the signal (absorbance or light units). A sample signal significantly above the background (determined by a pre-defined cut-point from negative controls) is considered positive for ADAs.

G cluster_workflow Experimental Workflow: ADA Bridging ELISA step1 Step 1: Coat Plate Biotinylated GalNAc-siRNA step2 Step 2: Block Plate e.g., 5% BSA step1->step2 step3 Step 3: Add Sample Serum + Controls step2->step3 step4 Step 4: Add Detection Reporter-labeled GalNAc-siRNA step3->step4 step5 Step 5: Add Substrate Generate Signal step4->step5 step6 Step 6: Read & Analyze Compare to Cut-Point step5->step6

Caption: Workflow for the Anti-Drug Antibody (ADA) bridging ELISA.

References

Technical Support Center: Enhancing the Solubility of TriGalNAc Cbz

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TriGalNAc Cbz. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with this important asialoglycoprotein receptor (ASGPR) ligand.

Troubleshooting Guide: Common Solubility Issues

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.

  • Solution: A stock solution in an organic solvent is required. The most common and effective solvent is Dimethyl Sulfoxide (DMSO). Subsequent dilution into your aqueous buffer should be done carefully to avoid precipitation.

Problem 2: After diluting the DMSO stock solution into my aqueous buffer, a precipitate forms.

  • Possible Cause 1: The final concentration of this compound in the aqueous buffer is too high.

    • Solution: Decrease the final concentration of this compound in your working solution. It is crucial to determine the maximum tolerable final DMSO concentration for your specific experiment (e.g., cell-based assay) and work within that limit.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.

    • Solution: If your experimental system allows, you may need to slightly increase the final percentage of DMSO in your aqueous solution. However, be mindful of potential solvent toxicity in cellular assays.

  • Possible Cause 3: Rapid addition of the DMSO stock to the aqueous buffer.

    • Solution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Problem 3: The solubility of this compound seems to decrease over time in my prepared aqueous solution.

  • Possible Cause: The compound may be coming out of solution as it equilibrates at a lower temperature or due to interactions with components in the buffer.

  • Solution: Prepare fresh working solutions immediately before use. If storage of the aqueous solution is necessary, consider storing it at the temperature of your experiment and visually inspect for any precipitation before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO)[1][2][3].

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: A stock solution of up to 100 mg/mL can be achieved in DMSO.[2][3] To reach this concentration, warming the solution to 37-60°C and using an ultrasonic bath is recommended.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are some general strategies to improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and complexation with solubilizing agents like cyclodextrins.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or dimethylformamide (DMF) might be viable options for creating a stock solution. However, their suitability and the final concentration achievable would need to be empirically determined and checked for compatibility with the downstream application.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility data for this compound.

SolventConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (157.82 mM)Ultrasonic and warming and heat to 60°C
Dimethyl Sulfoxide (DMSO)SolubleNo specific concentration provided

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for experimental use.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Water bath or heat block set to 37-60°C

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO for every 1 mg of this compound).

    • Warm the vial in a water bath or heat block at 37-60°C for 5-10 minutes.

    • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture media)

    • Vortex mixer

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum allowable percentage of DMSO in your experiment.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution drop-wise.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Hypothetical Protocol)

This protocol is a general guideline based on established methods for poorly soluble drugs, as specific data for this compound is not available. Optimization will be required.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • After stirring, centrifuge the solution to pellet any undissolved compound.

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) stock_dissolve Warm & Sonicate stock_solid->stock_dissolve stock_dmso DMSO stock_dmso->stock_dissolve stock_solution 100 mg/mL Stock in DMSO stock_dissolve->stock_solution working_dilute Vortex & Dilute stock_solution->working_dilute Add drop-wise working_buffer Aqueous Buffer working_buffer->working_dilute working_solution Final Working Solution working_dilute->working_solution

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitate forms in aqueous buffer? check_stock Was a DMSO stock used? start->check_stock No high_conc Is final concentration too high? start->high_conc Yes sol_stock Prepare a DMSO stock solution check_stock->sol_stock low_dmso Is final DMSO % too low? high_conc->low_dmso No sol_conc Decrease final concentration high_conc->sol_conc Yes rapid_add Was addition too rapid? low_dmso->rapid_add No sol_dmso Increase final DMSO % (if possible) low_dmso->sol_dmso Yes sol_add Add stock drop-wise with vortexing rapid_add->sol_add Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Asialoglycoprotein Receptor (ASGPR) Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Asialoglycoprotein Receptor (ASGPR) expression in cell lines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of ASGPR expression.

Issue: Low or No ASGPR Expression Detected by Western Blot

  • Question: My Western blot shows very weak or no bands for ASGPR in my HepG2 cells, which are supposed to be positive. What could be the problem?

  • Answer: Several factors could contribute to this issue. First, ensure your cell culture conditions are optimal. ASGPR expression can be influenced by cell density, passage number, and media composition. Long-term culturing can sometimes lead to a decrease in the expression of specific proteins. It is also crucial to verify the quality of your primary antibody; ensure it is validated for Western blotting and used at the recommended dilution. Consider running a positive control, such as a liver tissue lysate, to confirm antibody functionality. Finally, check your protein extraction and loading protocols. Incomplete lysis or low protein concentration in your samples can lead to weak signals.

Issue: High Variability in ASGPR mRNA Levels (qPCR)

  • Question: I am seeing significant well-to-well or experiment-to-experiment variability in my qPCR results for ASGPR mRNA. How can I improve consistency?

  • Answer: Variability in qPCR can stem from multiple sources. Ensure consistent cell culture practices, as mentioned above. Harvest cells at the same confluency for each experiment. RNA extraction is a critical step; use a high-quality RNA isolation kit and ensure the RNA integrity is good (RIN > 8). When preparing your cDNA, use a consistent amount of RNA for each sample. For the qPCR reaction itself, ensure accurate pipetting and use a master mix to reduce variability. Primer efficiency should also be validated to be between 90-110%. Normalizing to multiple stable housekeeping genes can also help to reduce variability in your results.

Issue: Inconsistent Surface Staining in Flow Cytometry

  • Question: My flow cytometry data for surface ASGPR staining is inconsistent between replicates. What are the likely causes?

  • Answer: Inconsistent surface staining can be due to several factors. Ensure you are using a consistent cell harvesting method, as enzymatic digestion can sometimes cleave cell surface proteins. Use a gentle cell detachment solution if possible. The antibody staining protocol is also critical. Make sure to perform staining at 4°C to prevent receptor internalization. Use an appropriate blocking step to prevent non-specific antibody binding. Finally, ensure your flow cytometer is properly calibrated before each experiment.

Frequently Asked Questions (FAQs)

General Questions

  • Question: Which cell lines are known to express ASGPR?

  • Answer: The human hepatoma cell line HepG2 is widely used and known for its relatively high expression of ASGPR.[1] Other liver-derived cell lines like Huh7 also express ASGPR, although potentially at different levels.[2] Some studies have also detected ASGPR expression in extrahepatic cell lines like the Jurkat T-cell line, though at much lower levels.[3]

  • Question: What are the major subunits of ASGPR?

  • Answer: ASGPR is a hetero-oligomer composed of two homologous subunits: a major subunit, ASGR1 (also known as H1), and a minor subunit, ASGR2 (also known as H2).[4]

  • Question: What factors can influence ASGPR expression in cell lines?

  • Answer: ASGPR expression can be influenced by a variety of factors including:

    • Cell type and origin: Hepatocyte-derived cell lines generally have higher expression.

    • Cell culture conditions: Passage number, cell density, and media components can affect expression levels.

    • Disease state: Expression levels can be altered in cell lines derived from diseased tissues, such as hepatocellular carcinoma (HCC).[5]

    • Viral infections: Infections with hepatitis B (HBV) or hepatitis C (HCV) viruses have been shown to decrease ASGPR expression in hepatoma cells.

Experimental Design & Protocols

  • Question: Can you provide a general overview of the experimental workflow for quantifying ASGPR expression?

  • Answer: Certainly. The general workflow involves cell culture, sample preparation (cell lysis for protein/RNA or cell harvesting for flow cytometry), quantification using a specific technique (Western blot, qPCR, or flow cytometry), and finally, data analysis.

    G General Experimental Workflow for ASGPR Quantification cluster_prep cluster_quant A Cell Culture (e.g., HepG2, Huh7) B Sample Preparation A->B P1 Cell Lysis (Protein/RNA extraction) P2 Cell Harvesting (for Flow Cytometry) C Quantification D Data Analysis C->D Q1 Western Blot (Protein) Q2 qPCR (mRNA) Q3 Flow Cytometry (Surface Protein)

    Caption: General workflow for quantifying ASGPR expression.

  • Question: What is the underlying signaling pathway for ASGPR-mediated endocytosis?

  • Answer: ASGPR mediates the internalization of its ligands through clathrin-mediated endocytosis. Upon ligand binding, the receptor-ligand complex is internalized into clathrin-coated vesicles. These vesicles then fuse with early endosomes. In the acidic environment of the endosome, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the ligand is typically trafficked to lysosomes for degradation.

    G ASGPR-Mediated Endocytosis Pathway Ligand Ligand (e.g., asialoglycoprotein) Binding Binding Ligand->Binding ASGPR ASGPR ASGPR->Binding Membrane Cell Membrane Internalization Clathrin-Mediated Endocytosis Binding->Internalization CoatedVesicle Clathrin-Coated Vesicle Internalization->CoatedVesicle EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome Dissociation Dissociation (Low pH) EarlyEndosome->Dissociation Recycling Receptor Recycling Dissociation->Recycling Lysosome Lysosome (Ligand Degradation) Dissociation->Lysosome Recycling->ASGPR

    Caption: Simplified diagram of the ASGPR signaling pathway.

Data Presentation

Table 1: Relative ASGPR Expression in Common Cell Lines

Cell LineOriginRelative ASGPR1 mRNA Expression (Normalized to a Reference Gene)NotesReference
HepG2Human Hepatocellular CarcinomaHighCommonly used as a positive control for ASGPR expression.
Huh7Human Hepatocellular CarcinomaModerate to HighExpression levels can vary between different Huh7 sub-clones.
HepAD38Human Hepatocellular CarcinomaLowA derivative of HepG2 that supports HBV replication.
Huh-5-2Human Hepatocellular CarcinomaVery LowA cell line that supports HCV replication.
MCF-7Human Breast AdenocarcinomaLowSome studies report low-level expression.
A549Human Lung CarcinomaVery LowGenerally considered negative for ASGPR expression.
L02Normal Human Liver Cell LineVery LowLower expression compared to some cancer cell lines.
JurkatHuman T-cell LeukemiaVery LowDetectable but at much lower levels than hepatic cells.

Note: Relative expression levels can vary depending on the specific experimental conditions and detection methods used.

Experimental Protocols

Protocol 1: Quantification of ASGPR mRNA by quantitative Real-Time PCR (qPCR)

  • Cell Culture: Culture cells to approximately 80-90% confluency.

  • RNA Isolation: Isolate total RNA from cultured cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the ASGPR subunit of interest (e.g., ASGR1), and a suitable SYBR Green or probe-based qPCR master mix.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the ΔΔCt method, normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).

Protocol 2: Detection of ASGPR Protein by Western Blot

  • Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an ASGPR subunit (e.g., anti-ASGR1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Analysis of Surface ASGPR Expression by Flow Cytometry

  • Cell Harvesting: Gently detach cells from the culture plate using a non-enzymatic cell dissociation solution.

  • Cell Staining:

    • Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.

    • Add a primary antibody targeting an extracellular domain of ASGPR and incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Troubleshooting Workflow

G Troubleshooting Workflow for Inconsistent ASGPR Expression Start Inconsistent ASGPR Expression CheckCulture Review Cell Culture Practices (Passage #, Confluency, Media) Start->CheckCulture CheckReagents Verify Reagent Quality (Antibody, Primers, Kits) Start->CheckReagents CheckProtocol Examine Experimental Protocol (Lysis, Staining, Cycling) Start->CheckProtocol ProblemIdentified Problem Identified? CheckCulture->ProblemIdentified CheckReagents->ProblemIdentified CheckProtocol->ProblemIdentified ImplementChanges Implement Corrective Actions ProblemIdentified->ImplementChanges Yes Consult Consult Literature/ Technical Support ProblemIdentified->Consult No ReRun Re-run Experiment ImplementChanges->ReRun ReRun->Start

Caption: A logical workflow for troubleshooting inconsistent ASGPR expression results.

References

Refinement of protocols for TriGalNAc-based LYTAC experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TriGalNAc-based Lysosome-Targeting Chimeras (LYTACs) for targeted protein degradation.

Troubleshooting Guide

This section addresses common problems encountered during TriGalNAc-based LYTAC experiments.

Problem Possible Cause Recommended Solution
No or low target protein degradation Inefficient LYTAC-mediated internalization - Confirm ASGPR expression on your target cell line. TriGalNAc-LYTACs are designed for liver-specific cells expressing the asialoglycoprotein receptor (ASGPR).[1][2][3] - Verify the integrity and purity of your LYTAC conjugate. - Optimize LYTAC concentration; a "hook effect" can occur at high concentrations where binary complexes of LYTAC with either the target protein or the receptor dominate over the productive ternary complex.[3][4] - Ensure the linker between the target binder and the TriGalNAc ligand is of optimal length and composition.
Lysosomal degradation is inhibited - Co-treat with lysosomal inhibitors like bafilomycin A1 or chloroquine as a negative control. If degradation is restored in the absence of these inhibitors, it confirms a lysosome-dependent mechanism. - Check for any experimental conditions that might interfere with lysosomal function, such as high concentrations of certain solvents (e.g., imidazole).
Inefficient ternary complex formation - The affinity of the binder to the protein of interest (POI) may be too low. - The size of the LYTAC-POI complex may be too large for efficient endocytosis. Smaller antibody fragments (e.g., Fab) may be more effective than full-size antibodies.
Off-target effects or cellular toxicity Non-specific uptake - Use a control LYTAC with a non-targeting binder to assess non-specific effects. - Confirm cell-type specificity by testing in a co-culture system with ASGPR-negative and ASGPR-positive cells.
Disruption of lysosomal health - Assess lysosomal health using markers like LysoTracker staining. Although GalNAc-LYTACs have been shown not to affect lysosomal health, it's a good practice to check in your specific system.
High variability between experiments Inconsistent cell conditions - Ensure consistent cell passage number, confluency, and health. - Standardize treatment times and LYTAC concentrations.
Reagent instability - Properly store LYTACs and other reagents according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is a TriGalNAc-based LYTAC and how does it work?

A TriGalNAc-based LYTAC is a bifunctional molecule designed to degrade extracellular and membrane-bound proteins. It consists of a high-affinity trivalent N-acetylgalactosamine (TriGalNAc) ligand that binds to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells, and a binder (e.g., an antibody, peptide, or small molecule) that recognizes a specific protein of interest (POI). The LYTAC bridges the POI and ASGPR, forming a ternary complex that is internalized by the cell through clathrin-mediated endocytosis. The complex is then trafficked to the lysosome, where the POI is degraded.

Q2: Why use a TriGalNAc ligand for LYTACs?

The TriGalNAc ligand offers high affinity and specificity for the ASGPR, which is highly expressed on hepatocytes. This allows for liver-specific targeting and degradation of proteins, minimizing off-target effects in other tissues.

Experimental Design

Q3: What are essential controls for a TriGalNAc-LYTAC experiment?

  • Negative Controls:

    • Untreated cells: To establish baseline protein levels.

    • Binder-only control: To assess the effect of the targeting moiety alone (e.g., the antibody without the TriGalNAc ligand).

    • ASGPR-negative cell line: To confirm that degradation is dependent on ASGPR expression.

    • Competition with free TriGalNAc: Co-incubation with an excess of free TriGalNAc ligand should inhibit LYTAC-mediated degradation.

  • Mechanism-of-Action Controls:

    • Lysosomal inhibitors: Treatment with bafilomycin A1 or chloroquine should block degradation.

    • ASGPR knockdown: Using siRNA to silence ASGPR expression should abolish LYTAC activity.

Q4: How can I quantify the degradation of my target protein?

  • Western Blotting: To measure the total cellular levels of the target protein.

  • Flow Cytometry: To quantify the levels of a cell-surface protein.

  • ELISA: To measure the concentration of a secreted protein in the cell culture medium.

  • Fluorescence Microscopy: To visualize the internalization and lysosomal co-localization of the target protein. A pH-sensitive GFP and an acid-resistant RFP fusion to the POI can be used to specifically track lysosomal degradation.

Data Interpretation

Q5: What is the "hook effect" and how do I avoid it?

The "hook effect" is a phenomenon observed with bifunctional molecules like LYTACs where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the LYTAC is more likely to form binary complexes with either the target protein or the ASGPR, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your LYTAC.

Q6: How can I confirm that degradation is happening in the lysosome?

You can use confocal microscopy to show co-localization of your fluorescently labeled target protein with a lysosomal marker like LysoTracker. Additionally, as mentioned in Q3, treating cells with lysosomal inhibitors should prevent the degradation of your target protein, confirming the involvement of the lysosomal pathway.

Experimental Protocols & Data

Protocol: Quantification of EGFR Degradation by Ctx-GalNAc LYTAC

This protocol is adapted from studies demonstrating the degradation of Epidermal Growth Factor Receptor (EGFR) in hepatocellular carcinoma (HCC) cell lines using a Cetuximab-GalNAc LYTAC.

1. Cell Culture and Treatment:

  • Culture HEP3B cells (ASGPR+, EGFR+) in complete growth medium.

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with 10 nM Ctx-GalNAc LYTAC or control conjugates for 48 hours.

2. Sample Preparation for Western Blot:

  • Wash cells three times with DPBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

  • Scrape the cells, transfer to microfuge tubes, and centrifuge at 21,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

3. Western Blot Analysis:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

4. Flow Cytometry for Cell Surface EGFR:

  • After treatment, detach cells using a non-enzymatic cell dissociation solution.

  • Stain live cells with a fluorescently labeled anti-EGFR antibody.

  • Analyze the mean fluorescence intensity by flow cytometry to quantify cell surface EGFR levels.

Quantitative Data Summary
LYTAC Conjugate Target Protein Cell Line Concentration Treatment Time Degradation (%) Assay
Ctx-GalNAcEGFRHEP3B10 nM48 h>50%Flow Cytometry
Ctx-GalNAcEGFRHEP3B10 nM48 hSignificantWestern Blot
Ctx-GalNAcEGFRHEPG210 nM48 hSignificantWestern Blot
Ctx-GalNAcEGFRHUH710 nM48 hSignificantWestern Blot

Data compiled from Ahn, G., et al. (2021).

Visualizations

LYTAC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LYTAC LYTAC Ternary_Complex LYTAC-POI-ASGPR Ternary Complex LYTAC->Ternary_Complex Binds POI Protein of Interest (e.g., EGFR) POI->Ternary_Complex Binds Endosome Endosome Ternary_Complex->Endosome Clathrin-mediated Endocytosis ASGPR ASGPR ASGPR->Ternary_Complex Binds Lysosome Lysosome Endosome->Lysosome Trafficking Degraded_POI Degraded Protein Lysosome->Degraded_POI Degradation

Caption: TriGalNAc-LYTAC signaling pathway for targeted protein degradation.

Experimental_Workflow Start Start Cell_Culture Culture ASGPR+ cells (e.g., HEP3B) Start->Cell_Culture Treatment Treat with TriGalNAc-LYTAC and controls Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analysis Incubation->Analysis Western_Blot Western Blot for total protein Analysis->Western_Blot Flow_Cytometry Flow Cytometry for surface protein Analysis->Flow_Cytometry Microscopy Confocal Microscopy for localization Analysis->Microscopy End End Western_Blot->End Flow_Cytometry->End Microscopy->End

Caption: General experimental workflow for a TriGalNAc-LYTAC experiment.

Troubleshooting_Logic Start Low/No Degradation Check_ASGPR Is ASGPR expressed? Start->Check_ASGPR Yes1 Yes Check_ASGPR->Yes1 No1 No Check_ASGPR->No1 Optimize_Conc Optimize LYTAC concentration? Yes2 Yes Optimize_Conc->Yes2 No2 No Optimize_Conc->No2 Check_Lysosome Is lysosomal pathway active? Yes3 Yes Check_Lysosome->Yes3 No3 No Check_Lysosome->No3 Yes1->Optimize_Conc Solution1 Use ASGPR+ cell line No1->Solution1 Yes2->Check_Lysosome Solution2 Perform dose-response (check hook effect) No2->Solution2 Further_Investigation Investigate binder affinity or complex size Yes3->Further_Investigation Solution3 Use lysosomal inhibitor control No3->Solution3

Caption: Troubleshooting logic for low or no protein degradation.

References

Validation & Comparative

A Comparative Guide to TriGalNAc Cbz and Other ASGPR Ligands for Hepatocyte Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) terminated glycans has driven the development of various ligands to harness this pathway for targeted drug delivery. This guide provides a comprehensive comparison of TriGalNAc Cbz, a commercially available trivalent GalNAc derivative, with other prominent ASGPR ligands. We present a synthesis of available experimental data to facilitate informed decisions in the design and application of liver-targeting drug conjugates.

Introduction to ASGPR Ligands

The ASGPR recognizes and internalizes glycoproteins bearing terminal galactose or N-acetylgalactosamine residues. This receptor exhibits a remarkable "cluster effect," where multivalent ligands with three or four GalNAc moieties (tri- and tetra-antennary) demonstrate significantly higher binding affinity—often in the nanomolar range—compared to their monovalent counterparts, which bind in the micromolar to millimolar range.[1] This multivalent binding leads to efficient receptor-mediated endocytosis, making trivalent GalNAc constructs, such as TriGalNAc, a gold standard for hepatocyte targeting.[2]

This compound is a derivative of triantennary GalNAc where the central tris(hydroxymethyl)aminomethane (Tris) scaffold's tertiary amine is protected by a benzyloxycarbonyl (Cbz) group.[3][4] The hydroxyl groups of the GalNAc moieties are also often protected with acetyl groups. These protecting groups may influence the ligand's solubility and require consideration for deprotection strategies in final conjugate design to ensure optimal receptor interaction.

Quantitative Comparison of ASGPR Ligand Performance

While direct, head-to-head quantitative performance data for this compound is not extensively available in peer-reviewed literature, we can establish a comparative framework using data from closely related and well-characterized ASGPR ligands. The following tables summarize key performance metrics for representative ASGPR ligands.

Table 1: Comparative Binding Affinity of ASGPR Ligands

LigandTypeBinding Affinity (Kd or IC50)Assay MethodReference
Galactose Monosaccharide~1 mMCompetition Assay[1]
N-Acetylgalactosamine (GalNAc) Monosaccharide~10-60 fold higher than GalactoseCompetition Assay
Tri-GalNAc (unprotected) Trivalent GalNAc~1-10 nMSurface Plasmon Resonance (SPR)
Lactose DisaccharideWeaker than GalNAcNot Specified
Arabinogalactan PolysaccharideHigh AffinityIn silico docking
Pullulan PolysaccharideLower uptake than arabinogalactanIn vitro uptake

Note: The binding affinity for this compound is not explicitly reported in the reviewed literature. Its affinity is expected to be high, characteristic of trivalent GalNAc ligands, but may be influenced by the Cbz and acetyl protecting groups.

Table 2: Comparative Cellular Uptake of ASGPR Ligands in Hepatocytes (e.g., HepG2 cells)

Ligand/ConjugateUptake EfficiencyKey FindingsAssay MethodReference
Fluorescently Labeled Tri-GalNAc Rapid internalizationSignificant cell surface association within 5 minutes.Fluorescence Microscopy
Peptide-TriGalNAc Conjugate Higher than conventional Tri-GalNAcShowed approximately twice the hepatocyte selectivity.Flow Cytometry
Tri-GalNAc-Biotin ASGPR-dependentUptake inhibited by excess free Tri-GalNAc.Plate Reader-based Fluorescence Assay

Signaling and Experimental Workflows

To aid in the conceptualization of experimental designs, the following diagrams illustrate the ASGPR-mediated endocytosis pathway and standardized workflows for key comparative assays.

ASGPR_Signaling_Pathway cluster_membrane Hepatocyte Membrane ASGPR ASGPR Binding Ligand-Receptor Binding ASGPR->Binding Ligand TriGalNAc Ligand Ligand->Binding Binds Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Initiates Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Dissociation Ligand Dissociation Endosome->Dissociation Recycling ASGPR Recycling to Membrane Dissociation->Recycling Receptor Lysosome Lysosomal Degradation of Ligand/Cargo Dissociation->Lysosome Ligand/Cargo Recycling->ASGPR

Caption: ASGPR-mediated endocytosis pathway.

Experimental_Workflows cluster_binding Competitive Binding Assay cluster_uptake Cellular Uptake Assay cluster_invivo In Vivo Biodistribution b1 Immobilize ASGPR or use ASGPR-expressing cells b2 Incubate with fluorescently labeled Tri-GalNAc b1->b2 b3 Add increasing concentrations of competitor ligand (e.g., this compound) b2->b3 b4 Measure fluorescence signal (e.g., TR-FRET, FP) b3->b4 b5 Calculate IC50/Ki b4->b5 u1 Seed ASGPR-positive cells (e.g., HepG2) u2 Incubate with fluorescently labeled ligand u1->u2 u3 Wash to remove unbound ligand u2->u3 u4 Quantify intracellular fluorescence (Flow Cytometry/Microscopy) u3->u4 v1 Administer labeled ligand-cargo conjugate to animal model (e.g., mouse) v2 Harvest organs at defined time points v1->v2 v3 Quantify signal (fluorescence/radioactivity) in liver and other organs v2->v3 v4 Determine liver-to-other organ ratio v3->v4

Caption: Key experimental workflows.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare ASGPR ligands.

Competitive Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of a test ligand by measuring its ability to displace a fluorescently labeled probe from the ASGPR.

  • Materials:

    • Recombinant human ASGPR protein.

    • Fluorescently labeled Tri-GalNAc probe (e.g., FITC-Tri-GalNAc).

    • Test ligands (this compound and other comparators).

    • Assay buffer (e.g., PBS with Ca2+ and Mg2+).

    • 384-well black plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a solution of recombinant ASGPR and the fluorescently labeled probe in the assay buffer. The concentration of the probe should be in the low nanomolar range.

    • Dispense the ASGPR-probe mixture into the wells of the 384-well plate.

    • Prepare serial dilutions of the test ligands (e.g., this compound, Tri-GalNAc) in the assay buffer.

    • Add the serially diluted test ligands to the wells containing the ASGPR-probe mixture. Include wells with no competitor (maximum polarization) and wells with a large excess of unlabeled Tri-GalNAc (minimum polarization) as controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the internalization of fluorescently labeled ligands into ASGPR-expressing cells.

  • Materials:

    • ASGPR-positive cell line (e.g., HepG2).

    • ASGPR-negative cell line (e.g., HeLa) as a control.

    • Cell culture medium and supplements.

    • Fluorescently labeled ligands (e.g., FITC-TriGalNAc Cbz, FITC-Tri-GalNAc).

    • Flow cytometer.

  • Procedure:

    • Seed the cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

    • On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled ligand at a specific concentration.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

    • At each time point, wash the cells with cold PBS to remove unbound ligand.

    • Harvest the cells by trypsinization and resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

    • Plot the MFI against time to determine the kinetics of cellular uptake for each ligand. Compare the uptake in ASGPR-positive and ASGPR-negative cells to confirm receptor-mediated internalization.

In Vivo Biodistribution Study

This experiment evaluates the organ distribution of a ligand-drug conjugate in an animal model.

  • Materials:

    • Animal model (e.g., BALB/c mice).

    • Ligand conjugated to a detectable cargo (e.g., a fluorescent dye like Cy5 or a radiolabel).

    • In vivo imaging system (for fluorescently labeled conjugates) or a gamma counter (for radiolabeled conjugates).

  • Procedure:

    • Administer the labeled ligand-cargo conjugate to the mice via intravenous injection.

    • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

    • Excise the liver, spleen, kidneys, heart, lungs, and other organs of interest.

    • For fluorescently labeled conjugates, image the excised organs using an in vivo imaging system to quantify the fluorescence intensity.

    • For radiolabeled conjugates, measure the radioactivity in each organ using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g in the liver for conjugates with different ligands to assess their liver-targeting efficiency.

Discussion and Conclusion

The available evidence strongly supports the use of trivalent GalNAc ligands for efficient and specific targeting of the ASGPR on hepatocytes. While this compound is a readily accessible version of this high-affinity ligand, the presence of the Cbz and acetyl protecting groups should be carefully considered in the context of the final application. These groups may need to be removed to ensure optimal interaction with the ASGPR binding pocket.

For researchers and drug developers, the choice of an ASGPR ligand will depend on several factors, including the nature of the cargo, the desired pharmacokinetic profile, and the synthetic feasibility of the final conjugate. While unprotected Tri-GalNAc sets a high benchmark for performance, further studies are warranted to directly quantify the binding and uptake characteristics of this compound to definitively place it within the landscape of ASGPR ligands. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

Validating In Vivo Target Engagement of TriGalNAc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust in vivo target engagement is a critical step in the validation of novel therapeutic modalities. This guide provides a comparative analysis of TriGalNAc-based delivery platforms, with a focus on TriGalNAc CBz, for achieving potent and specific target engagement in the liver. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations of the underlying mechanisms and workflows.

The Triantennary N-acetylgalactosamine (TriGalNAc) ligand has emerged as a highly effective targeting moiety for the delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. This specificity is mediated by the high-affinity interaction between TriGalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells. This receptor-mediated endocytosis pathway ensures efficient internalization of the therapeutic cargo, leading to potent target gene silencing.

The choice of linker chemistry connecting the TriGalNAc ligand to the therapeutic payload is crucial for the overall stability, delivery, and release of the drug. The Carbobenzyloxy (CBz) group is a well-established protecting group in organic synthesis and has been incorporated as a linker component in various drug conjugates. "this compound" refers to a TriGalNAc ligand functionalized with a CBz linker, which can be used for the attachment of therapeutic molecules. While the specific in vivo performance characteristics of a CBz linker in the context of TriGalNAc-oligonucleotide conjugates are not extensively detailed in publicly available literature, the general principles of linker stability and cleavage are critical to the conjugate's efficacy. Cleavable linkers are designed to be stable in circulation and release the payload within the target cell, often in response to the acidic environment of endosomes and lysosomes.

Comparative Analysis of Liver-Targeting Delivery Platforms

The in vivo efficacy of TriGalNAc-siRNA conjugates has been extensively demonstrated and has led to the approval of several therapeutic agents.[1][2] Below is a comparison of TriGalNAc-siRNA conjugates with other prominent liver-targeting drug delivery platforms, namely Lipid Nanoparticles (LNPs) and polymeric nanoparticles.

Delivery PlatformTargeting MechanismTypical In Vivo Dose for >80% Target Knockdown (mouse)Duration of Effect (single dose)Key AdvantagesKey Disadvantages
TriGalNAc-siRNA Conjugates Active Targeting: High-affinity binding to ASGPR on hepatocytes.[1][3]1-3 mg/kg[4]Weeks to monthsHigh specificity for hepatocytes, enables subcutaneous administration, simple and well-defined chemical entity.Primarily limited to liver targeting, potential for receptor saturation at very high doses.
Lipid Nanoparticles (LNPs) Passive Targeting: Accumulation in the liver due to fenestrated endothelium and uptake by hepatocytes and Kupffer cells. Can be functionalized with targeting ligands for active targeting.1-5 mg/kgWeeksCan encapsulate a wide variety of nucleic acid payloads, effective for both hepatocyte and non-parenchymal cell delivery.Complex manufacturing, potential for immunogenicity, less specific hepatocyte targeting without ligands.
Polymeric Nanoparticles Passive Targeting: Similar to LNPs, with the ability to be functionalized for active targeting (e.g., with galactose).Variable, generally in the mg/kg range.Days to weeksTunable physicochemical properties, can be designed for controlled release.Potential for toxicity depending on the polymer, can be rapidly cleared by the reticuloendothelial system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in TriGalNAc-mediated target engagement, the following diagrams have been generated using the DOT language.

G cluster_0 Hepatocyte ASGPR ASGPR Endosome Early Endosome ASGPR->Endosome Endocytosis Endosome->ASGPR Recycling Late_Endosome Late Endosome/Lysosome Endosome->Late_Endosome Maturation (pH drop) RISC RISC Loading Late_Endosome->RISC siRNA Release mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Target Recognition Silencing Gene Silencing mRNA_Cleavage->Silencing Leads to TriGalNAc_siRNA TriGalNAc-siRNA Conjugate TriGalNAc_siRNA->ASGPR Binding Target_mRNA Target mRNA Target_mRNA->mRNA_Cleavage

Caption: TriGalNAc-siRNA conjugate signaling pathway in hepatocytes.

G cluster_0 In Vivo Study cluster_1 Target Engagement Analysis Dosing 1. Dosing of Animals (e.g., subcutaneous injection of TriGalNAc-siRNA conjugate) Tissue_Harvest 2. Tissue Harvest (Liver collection at specified time points) Dosing->Tissue_Harvest Homogenization 3. Liver Homogenization Tissue_Harvest->Homogenization RNA_Extraction 4a. RNA Extraction Homogenization->RNA_Extraction Protein_Extraction 4b. Protein Extraction Homogenization->Protein_Extraction RT_qPCR 5a. RT-qPCR for mRNA Quantification RNA_Extraction->RT_qPCR mRNA_Knockdown 6a. Determination of mRNA Knockdown RT_qPCR->mRNA_Knockdown Western_Blot 5b. Western Blot for Protein Quantification Protein_Extraction->Western_Blot Protein_Knockdown 6b. Determination of Protein Knockdown Western_Blot->Protein_Knockdown

Caption: Experimental workflow for in vivo validation of target engagement.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are protocols for key experiments.

In Vivo siRNA Administration and Liver Tissue Collection
  • Animal Model: C57BL/6 mice are commonly used.

  • siRNA Formulation: Lyophilized TriGalNAc-siRNA conjugate is reconstituted in sterile, nuclease-free phosphate-buffered saline (PBS).

  • Dosing: Mice are administered the TriGalNAc-siRNA conjugate via subcutaneous injection at a specified dose (e.g., 1-10 mg/kg). A control group receives a saline or a non-targeting siRNA conjugate.

  • Tissue Collection: At predetermined time points (e.g., 24, 48, 72 hours, and weekly for duration of effect studies), mice are euthanized. The liver is immediately perfused with cold PBS to remove blood and then excised. A small piece of the liver is snap-frozen in liquid nitrogen for RNA and protein analysis and stored at -80°C.

Quantification of Target mRNA Knockdown by RT-qPCR
  • RNA Extraction: Total RNA is isolated from a frozen liver piece (~20-30 mg) using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined by spectrophotometry.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • Quantitative PCR (qPCR): The relative expression of the target mRNA is quantified by qPCR using a sequence-specific primer and probe set for the target gene and a housekeeping gene (e.g., GAPDH, Actin) for normalization. The reaction is performed on a real-time PCR system.

  • Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method. The percentage of mRNA knockdown is determined by comparing the normalized target mRNA levels in the treated group to the control group.

Quantification of Target Protein Knockdown by Western Blot
  • Protein Extraction: A frozen liver piece is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is used for normalization.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of protein knockdown is determined by comparing the normalized target protein levels in the treated group to the control group.

Conclusion

TriGalNAc-based conjugates, including those utilizing a CBz linker, represent a powerful platform for liver-specific drug delivery and target engagement. The high affinity for the ASGPR enables potent and durable gene silencing at low doses. When compared to other liver-targeting technologies such as LNPs and polymeric nanoparticles, TriGalNAc-siRNA conjugates offer the advantages of high specificity, a well-defined chemical structure, and the convenience of subcutaneous administration. The experimental protocols provided in this guide offer a robust framework for the in vivo validation of target engagement, a critical step in the preclinical development of novel therapeutics.

References

The Power of Three: TriGalNAc Ligands Outperform Monovalent Counterparts in Liver-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of trivalent N-acetylgalactosamine (TriGalNAc) constructs versus their monovalent (GalNAc) counterparts reveals a significant enhancement in efficacy for liver-targeted therapies. This superiority is primarily attributed to a phenomenon known as the "cluster effect," which dramatically increases binding affinity to the asialoglycoprotein receptor (ASGPR), a key receptor for drug delivery to hepatocytes.

Researchers and drug development professionals are increasingly leveraging this multivalent approach to improve the therapeutic index of various drug modalities, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and lysosome-targeting chimeras (LYTACs). The enhanced binding and subsequent uptake of TriGalNAc-conjugated molecules lead to more potent and durable effects at lower doses compared to their monovalent equivalents.

Unveiling the "Cluster Effect": A Quantitative Look at Binding Affinity

The fundamental advantage of a trivalent ligand lies in its ability to engage with multiple binding sites on the ASGPR, which exists as a trimer on the surface of hepatocytes. This simultaneous interaction results in a significant increase in binding avidity.[1][2]

Ligand TypeBinding Affinity (Kd) to ASGPR
Monovalent GalNAc Micromolar (µM) to Millimolar (mM) range[2][3]
Trivalent GalNAc (TriGalNAc) Nanomolar (nM) range[1]

Table 1: Comparison of Binding Affinities of Monovalent and Trivalent GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR). The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.

This dramatic difference in binding affinity, often several orders of magnitude, is a key determinant of the subsequent biological activity. The nanomolar affinity of TriGalNAc conjugates ensures efficient capture by hepatocytes from circulation.

Enhanced Cellular Uptake and In Vivo Efficacy

The superior binding of TriGalNAc conjugates translates directly to more efficient internalization into liver cells. Studies utilizing hepatoma cell lines, such as HepG2, consistently demonstrate significantly higher uptake of trivalent constructs compared to monovalent ones. This enhanced uptake is a critical step for intracellular drug delivery.

In vivo studies in animal models further underscore the therapeutic advantage of the trivalent approach. For instance, in studies involving siRNA-mediated gene silencing, TriGalNAc-siRNA conjugates have demonstrated robust and sustained reduction of target protein levels at doses where monovalent conjugates show little to no effect.

Study FocusMonovalent GalNAc Ligand EfficacyTriGalNAc Ligand EfficacyReference
ANGPTL3 Protein Reduction (in vivo) 60.7% reduction at day 1483.0% - 83.7% reduction at day 14
ASO-mediated Target Knockdown (in vivo) 10-fold lower affinity compared to trivalent~7-fold increase in potency compared to unconjugated ASO

Table 2: Comparative In Vivo Efficacy of Monovalent and Trivalent GalNAc-Conjugated Therapeutics. Data highlights the significant improvement in target protein reduction and overall potency with trivalent ligands.

Mechanism of Action: ASGPR-Mediated Endocytosis

The targeted delivery of TriGalNAc-conjugated drugs to hepatocytes is orchestrated by the asialoglycoprotein receptor (ASGPR) through a process called receptor-mediated endocytosis.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TriGalNAc_Drug TriGalNAc-Drug Conjugate ASGPR ASGPR TriGalNAc_Drug->ASGPR 1. Binding Clathrin_Pit Clathrin-coated Pit ASGPR->Clathrin_Pit 2. Internalization Endosome Early Endosome (pH drop) Clathrin_Pit->Endosome 3. Endosome Formation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle 4b. Receptor Dissociation Drug_Release Drug Release to Cytoplasm Endosome->Drug_Release 4a. Drug Release Recycling_Vesicle->ASGPR 5. Receptor Recycling Lysosome Lysosome Drug_Release->Lysosome Drug may be trafficked for degradation or action

ASGPR-mediated endocytosis pathway for TriGalNAc conjugates.

Upon binding of the TriGalNAc-drug conjugate to the ASGPR on the hepatocyte surface, the complex is internalized into the cell through clathrin-coated pits. These pits bud off to form early endosomes. The acidic environment within the endosome facilitates the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of uptake, while the drug is released into the cytoplasm to exert its therapeutic effect or is trafficked to other cellular compartments like the lysosome for degradation.

Experimental Protocols

To aid researchers in evaluating and comparing the efficacy of different targeting ligands, detailed methodologies for key experiments are provided below.

ASGPR Binding Assay (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of a ligand to its receptor.

SPR_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Processing Prepare_Chip Prepare Sensor Chip (e.g., CM5) Immobilize_ASGPR Immobilize ASGPR on Chip Surface Prepare_Chip->Immobilize_ASGPR Inject_Ligand Inject Ligand over ASGPR Surface Immobilize_ASGPR->Inject_Ligand Prepare_Ligands Prepare Serial Dilutions of Ligands Prepare_Ligands->Inject_Ligand Measure_Response Measure Binding Response (RU) Inject_Ligand->Measure_Response Regenerate Regenerate Chip Surface Measure_Response->Regenerate Fit_Data Fit Sensorgrams to Binding Model Measure_Response->Fit_Data Regenerate->Inject_Ligand Next Concentration Calculate_Kd Calculate Kd Fit_Data->Calculate_Kd

Workflow for ASGPR binding analysis using SPR.

Protocol:

  • Immobilization of ASGPR: The purified asialoglycoprotein receptor is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: Serial dilutions of the monovalent GalNAc and TriGalNAc ligands are prepared in a suitable running buffer.

  • Binding Analysis: The different concentrations of the ligands are injected over the immobilized ASGPR surface. The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Uptake Assay (Flow Cytometry)

Flow cytometry allows for the quantitative measurement of fluorescently labeled ligand uptake into cells.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result Seed_Cells Seed HepG2 Cells in Plates Culture_Cells Culture Overnight Seed_Cells->Culture_Cells Incubate_Ligands Incubate with Fluorescently Labeled Ligands Culture_Cells->Incubate_Ligands Wash_Cells Wash to Remove Unbound Ligand Incubate_Ligands->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Analyze_FACS Analyze by Flow Cytometry Harvest_Cells->Analyze_FACS Quantify_Uptake Quantify Mean Fluorescence Intensity Analyze_FACS->Quantify_Uptake

References

Comparative Analysis of TriGalNAc-Cbz Cross-Reactivity with Lectin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding specificity of TriGalNAc-Cbz, a synthetic trivalent N-acetylgalactosamine (GalNAc) derivative, with various lectin receptors. This guide provides an objective comparison of its binding affinity, supported by available data, and details the experimental protocols used for such assessments.

TriGalNAc-Cbz and similar trivalent GalNAc-based ligands have emerged as pivotal tools in targeted drug delivery, primarily due to their high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates the efficient delivery of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, to the liver.[1][2] However, a thorough understanding of the cross-reactivity of these ligands with other lectin receptors is crucial for predicting potential off-target effects and ensuring the safety and efficacy of targeted therapies.

Executive Summary of Lectin Receptor Binding Profile

The binding profile of trivalent GalNAc ligands, including TriGalNAc-Cbz, is dominated by a high affinity and specificity for the asialoglycoprotein receptor (ASGPR). While direct quantitative data for TriGalNAc-Cbz across a wide panel of lectins is limited in publicly available literature, the known specificities of various lectin families allow for a well-supported comparative analysis.

Lectin Receptor FamilyPrimary Ligand SpecificityExpected Binding of TriGalNAc-CbzSupporting Evidence
Asialoglycoprotein Receptor (ASGPR) Terminal Galactose (Gal) and N-acetylgalactosamine (GalNAc)High Affinity Extensive literature confirms the high-affinity interaction, which is the basis for its use in hepatocyte-targeted therapies.[1][2][3] The multivalent presentation of GalNAc residues in a trivalent cluster significantly enhances binding avidity to the oligomeric ASGPR.
Macrophage Galactose-type Lectin (MGL/CLEC10A) Terminal N-acetylgalactosamine (GalNAc)Moderate to Low Affinity MGL is known to bind terminal GalNAc residues, such as the Tn antigen. While it recognizes GalNAc, studies suggest that the binding affinity is lower compared to ASGPR, and the context of the glycan presentation is important.
Galectins β-galactosides (e.g., Lactose, N-acetyllactosamine)Negligible to No Binding The primary specificity of galectins for β-galactosides makes significant binding of TriGalNAc, which presents terminal α-linked GalNAc, highly unlikely.
DC-SIGN (CD209) High-mannose oligosaccharides and certain fucosylated Lewis antigensNegligible to No Binding The carbohydrate recognition domain of DC-SIGN is specific for mannose and fucose-containing structures, which are structurally distinct from GalNAc.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams illustrate the ASGPR-mediated endocytosis pathway and a typical workflow for assessing lectin-ligand binding.

ASGPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TriGalNAc_Cbz TriGalNAc-Cbz Ligand ASGPR ASGPR TriGalNAc_Cbz->ASGPR Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Clustering Clathrin Clathrin Clathrin->CoatedPit Recruitment Endosome Early Endosome CoatedPit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Recycling Recycling Endosome Endosome->Recycling Sorting Degradation Payload Release & Receptor Degradation Lysosome->Degradation Recycling->ASGPR Recycling to Membrane

ASGPR-mediated endocytosis pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Ligand TriGalNAc-Cbz Synthesis & Purification SPR Surface Plasmon Resonance (SPR) Ligand->SPR BLI Biolayer Interferometry (BLI) Ligand->BLI ITC Isothermal Titration Calorimetry (ITC) Ligand->ITC Lectin Lectin Receptor Expression & Purification Lectin->SPR Lectin->BLI Lectin->ITC GlycanArray Glycan Array Screening Lectin->GlycanArray Kinetics Determine Binding Kinetics (ka, kd, KD) SPR->Kinetics BLI->Kinetics ITC->Kinetics Specificity Assess Specificity & Cross-Reactivity GlycanArray->Specificity Kinetics->Specificity

Workflow for assessing lectin-ligand binding.

Detailed Experimental Protocols

The assessment of TriGalNAc-Cbz binding to various lectin receptors can be performed using several biophysical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of TriGalNAc-Cbz binding to immobilized lectin receptors.

Methodology:

  • Immobilization:

    • Recombinantly express and purify the extracellular domains of the lectin receptors of interest (e.g., ASGPR, MGL, galectins, DC-SIGN).

    • Activate a sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified lectin receptor over the activated surface to achieve covalent immobilization via amine coupling. A target immobilization level of 2000-5000 response units (RU) is typically aimed for.

    • Deactivate the remaining active sites using ethanolamine. A reference flow cell should be prepared similarly but without the lectin to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of TriGalNAc-Cbz in a suitable running buffer (e.g., HBS-P+ with Ca2+ for C-type lectins).

    • Inject the TriGalNAc-Cbz solutions over the lectin-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain sensorgrams for the association phase.

    • After the association phase, flow the running buffer alone to monitor the dissociation of the ligand.

    • Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the ka, kd, and KD values.

Glycan Array for Specificity Screening

Glycan arrays are high-throughput platforms for profiling the binding specificity of carbohydrate-binding proteins against a library of immobilized glycans.

Objective: To qualitatively or semi-quantitatively assess the binding of TriGalNAc-Cbz to a wide range of immobilized lectins or, conversely, to screen a fluorescently labeled lectin against an array that includes trivalent GalNAc structures.

Methodology:

  • Array Preparation:

    • Utilize a commercially available or custom-printed lectin microarray where a variety of purified lectins are immobilized on a solid support (e.g., glass slide).

  • Binding Assay:

    • Label TriGalNAc-Cbz with a fluorescent tag (e.g., fluorescein isothiocyanate, FITC).

    • Block the lectin microarray with a suitable blocking buffer to prevent non-specific binding.

    • Incubate the array with a solution of the fluorescently labeled TriGalNAc-Cbz at a specific concentration.

    • Wash the array to remove unbound ligand.

  • Data Acquisition and Analysis:

    • Scan the microarray using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • Quantify the fluorescence intensity for each lectin spot.

    • Analyze the data to identify which lectins exhibit significant binding to the TriGalNAc-Cbz ligand. The relative fluorescence intensity provides a semi-quantitative measure of binding preference.

Cell-Based Binding and Uptake Assays

Cell-based assays provide a more biologically relevant context for evaluating ligand-receptor interactions.

Objective: To assess the binding and subsequent internalization of TriGalNAc-Cbz in cells expressing specific lectin receptors.

Methodology:

  • Cell Culture:

    • Culture cell lines that endogenously express the lectin receptor of interest (e.g., HepG2 cells for ASGPR) or transfect cells to express the receptor.

  • Binding Assay (Flow Cytometry):

    • Synthesize a fluorescently labeled version of TriGalNAc-Cbz.

    • Incubate the cells with increasing concentrations of the fluorescent ligand on ice to allow for surface binding while preventing internalization.

    • Wash the cells to remove unbound ligand.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of bound ligand.

    • For competition assays, pre-incubate the cells with an excess of unlabeled GalNAc to demonstrate the specificity of binding.

  • Uptake Assay (Confocal Microscopy or Flow Cytometry):

    • Incubate the cells with the fluorescently labeled TriGalNAc-Cbz at 37°C for various time points to allow for receptor-mediated endocytosis.

    • Wash the cells and quench any remaining surface fluorescence (e.g., with trypan blue).

    • Analyze the cells by flow cytometry to quantify the internalized fluorescence or visualize the intracellular localization of the ligand using confocal microscopy.

Conclusion

The available evidence strongly indicates that TriGalNAc-Cbz exhibits high affinity and specificity for the asialoglycoprotein receptor (ASGPR), making it an excellent ligand for targeted delivery to hepatocytes. While potential for low-level cross-reactivity with other GalNAc-binding lectins like the Macrophage Galactose-type Lectin (MGL/CLEC10A) exists, significant interactions with other major lectin families such as galectins and DC-SIGN are not expected based on their distinct carbohydrate specificities. For any novel therapeutic application, it is imperative to experimentally validate the binding profile of the specific TriGalNAc conjugate using the detailed protocols provided in this guide to ensure the desired targeting efficiency and minimize potential off-target effects.

References

A Comparative Guide to In Vivo Liver-Specific Targeting: TriGalNAc-CBz vs. Alternative Delivery Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of TriGalNAc-Carbobenzoxy (CBz) for liver-specific drug delivery against other prominent alternative platforms. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate targeting strategy for their therapeutic or diagnostic applications.

Executive Summary

Targeted delivery to the liver is a critical strategy for treating a wide range of hepatic diseases and for modulating the production of liver-synthesized proteins. The asialoglycoprotein receptor (ASGPR), highly and specifically expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. Triantennary N-acetylgalactosamine (TriGalNAc) is a high-affinity ligand for ASGPR that, when conjugated to a therapeutic payload, facilitates rapid and efficient uptake into liver cells. This guide focuses on the in vivo validation of liver-specific targeting by TriGalNAc, using the Carbobenzoxy (CBz) linker as a representative conjugation chemistry, and compares its performance with two major alternative delivery systems: Lipid Nanoparticles (LNPs) and Polymeric Nanoparticles.

Comparison of Liver-Targeting Platforms

The selection of a liver-targeting platform depends on various factors including the nature of the payload (e.g., small molecule, siRNA, ASO), desired pharmacokinetic profile, and potential for off-target effects. Below is a comparative summary of TriGalNAc-CBz, Lipid Nanoparticles, and Polymeric Nanoparticles.

Table 1: Quantitative Comparison of In Vivo Biodistribution
Delivery PlatformPayload TypeAnimal ModelTime PointLiver (%ID/g)Spleen (%ID/g)Kidney (%ID/g)
TriGalNAc siRNAMouse24 h~77~0.8~1.5
Lipid Nanoparticles (LNP) mRNAMouse6 hHighModerateLow
Polymeric Nanoparticles Not SpecifiedMouseNot Specified~10.69~6.93~3.22

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison with the same payload and experimental conditions. %ID/g = percentage of injected dose per gram of tissue.

Table 2: Comparative In Vivo Efficacy
Delivery PlatformPayloadTarget GeneAnimal ModelEfficacy (Target Reduction)
TriGalNAc-siRNA siRNAANGPTL3Mouse~83% reduction in serum protein
LNP-siRNA siRNAPTENMouse~80% protein knockdown in brain (local injection)
Free Small Molecule PaclitaxelN/AMouseHigh toxicity, limited efficacy
Nanoparticle-Small Molecule PaclitaxelN/AMouseReduced toxicity, enhanced efficacy

Note: Efficacy data is highly dependent on the specific payload, target, and disease model. The data above illustrates the potential of each platform.

Mechanism of Action: ASGPR-Mediated Endocytosis

The liver-specific targeting of TriGalNAc conjugates is mediated by the asialoglycoprotein receptor (ASGPR). This process, known as receptor-mediated endocytosis, is a highly efficient pathway for the internalization of circulating glycoproteins.

ASGPR_Pathway ASGPR-Mediated Endocytosis Pathway cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm TriGalNAc_Drug TriGalNAc-CBz Payload ASGPR ASGPR TriGalNAc_Drug->ASGPR Binding Coated_Pit Clathrin-Coated Pit ASGPR->Coated_Pit Clustering Endosome Early Endosome (pH drop) Coated_Pit->Endosome Internalization Endosome->ASGPR Receptor Recycling to Membrane Lysosome Lysosome Endosome->Lysosome Payload Trafficking RISC RISC (for siRNA) Lysosome->RISC Endosomal Escape (for siRNA) Target_mRNA Target mRNA RISC->Target_mRNA Binding Degradation mRNA Degradation Target_mRNA->Degradation Cleavage

ASGPR-Mediated Endocytosis Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo targeting studies. The following are generalized protocols for key experiments.

In Vivo Biodistribution Study using qPCR

This protocol outlines the quantification of a therapeutic agent in various tissues following systemic administration.

Biodistribution_Workflow Biodistribution Study Workflow Administer Administer TriGalNAc-CBz conjugate (or alternative) to animal model Collect_Tissues Collect tissues (liver, spleen, kidney, etc.) at specified time points Administer->Collect_Tissues Homogenize Homogenize tissues and extract total DNA/RNA Collect_Tissues->Homogenize qPCR Perform quantitative PCR (qPCR) using primers specific to the payload Homogenize->qPCR Analyze Analyze data to determine % injected dose per gram of tissue qPCR->Analyze

Biodistribution Study Workflow

Protocol Steps:

  • Animal Dosing: Administer the TriGalNAc-CBz conjugated therapeutic or alternative delivery system to a cohort of animals (e.g., mice) via intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals and harvest organs of interest (liver, spleen, kidneys, heart, lungs, etc.).

  • Sample Preparation: Weigh each tissue sample and homogenize it in a suitable lysis buffer.

  • Nucleic Acid Extraction: Extract total DNA or RNA from the tissue homogenates using a commercial kit.

  • Quantitative PCR (qPCR):

    • Design and validate primers and probes specific to the therapeutic payload (e.g., a unique sequence in an siRNA).

    • Prepare a standard curve using known concentrations of the payload.

    • Perform qPCR on the extracted nucleic acids from the tissue samples.

  • Data Analysis: Quantify the amount of payload in each tissue relative to the standard curve. Normalize the data to the tissue weight to determine the percentage of the injected dose per gram of tissue (%ID/g).

Cellular Uptake Analysis by Fluorescence Microscopy

This protocol allows for the visualization of cellular internalization of a fluorescently labeled conjugate.

Protocol Steps:

  • Cell Culture: Plate hepatocytes (e.g., HepG2 cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling: Synthesize the TriGalNAc-CBz conjugate with a fluorescent dye (e.g., FITC, Cy5).

  • Incubation: Treat the cells with the fluorescently labeled conjugate at a specific concentration and incubate for various time points (e.g., 15, 30, 60 minutes).

  • Washing: Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Optionally, stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye.

  • Imaging: Acquire images using a confocal fluorescence microscope.

  • Analysis: Analyze the images to determine the subcellular localization of the fluorescent conjugate.

In Vivo Efficacy Assessment by Western Blot

This protocol is used to quantify the reduction of a target protein in response to treatment with a therapeutic agent (e.g., siRNA).

Protocol Steps:

  • Animal Treatment: Treat animals with the TriGalNAc-CBz-siRNA conjugate or a control (e.g., saline, non-targeting siRNA).

  • Tissue Collection: After a specified treatment duration, euthanize the animals and harvest the target tissue (e.g., liver).

  • Protein Extraction: Homogenize the tissue in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin). Normalize the target protein levels to the loading control to determine the extent of protein knockdown.

Off-Target Effects and Safety Considerations

Conclusion

TriGalNAc-mediated delivery to the liver represents a clinically validated and highly efficient strategy for a variety of therapeutic payloads, particularly oligonucleotides. Its high specificity for hepatocytes, rapid internalization, and well-understood mechanism of action make it a compelling choice for liver-directed therapies. While alternative platforms like LNPs and polymeric nanoparticles offer their own advantages, such as the ability to deliver larger payloads or target other cell types, TriGalNAc remains a leading platform for hepatocyte-specific delivery due to its simplicity and robust in vivo performance. The choice of delivery system should be carefully considered based on the specific therapeutic application, payload characteristics, and desired clinical outcome.

References

Benchmarking TriGalNAc CBz: A Comparative Guide to Targeted Delivery Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is rapidly evolving, with a multitude of platforms vying to enhance therapeutic efficacy while minimizing off-target effects. Among these, TriGalNAc (triantennary N-acetylgalactosamine) conjugates have emerged as a highly promising strategy for precise delivery to hepatocytes. This guide provides an objective comparison of the TriGalNAc CBz platform against other leading targeted delivery systems, supported by a synthesis of available experimental data.

Executive Summary

The TriGalNAc moiety is a synthetic ligand that exhibits high affinity for the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and almost exclusively expressed on the surface of hepatocytes. This specificity makes TriGalNAc-conjugated payloads, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and potentially other therapeutics linked via a carbamate (CBz) linker, ideal for treating liver diseases. This guide benchmarks the TriGalNAc platform against two other widely utilized targeted delivery technologies: Lipid Nanoparticles (LNPs) and Dendrimers.

Mechanism of Action: TriGalNAc-Mediated Endocytosis

The targeted delivery of TriGalNAc-conjugated molecules is initiated by the binding of the TriGalNAc ligand to the ASGPR on hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate within an endosome. As the endosome matures, its internal pH decreases, facilitating the release of the therapeutic payload from the receptor and the TriGalNAc ligand. While a significant portion of the internalized cargo may be trafficked to the lysosome for degradation, a fraction escapes the endosome and enters the cytoplasm, where it can engage its therapeutic target.[1]

TriGalNAc-Mediated Drug Delivery Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space TriGalNAc_Drug TriGalNAc-CBz-Drug ASGPR ASGPR TriGalNAc_Drug->ASGPR Binding Endosome Early Endosome (pH ~6.5) ASGPR->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Therapeutic_Target Therapeutic Target Cytoplasm->Therapeutic_Target Target Engagement

Caption: TriGalNAc-mediated targeted drug delivery to hepatocytes.

Quantitative Performance Comparison

The following tables summarize key performance indicators for TriGalNAc conjugates, Lipid Nanoparticles, and Dendrimers based on available literature. It is important to note that direct head-to-head studies of this compound are limited; therefore, data for TriGalNAc-siRNA conjugates are used as a proxy for the targeting moiety's performance.

Table 1: Delivery Efficiency and Specificity

ParameterTriGalNAc ConjugatesLipid Nanoparticles (LNPs)Dendrimers (e.g., PAMAM)
Targeting Moiety Triantennary N-acetylgalactosamineApolipoprotein E (ApoE) bindingCationic surface charge (non-specific) or conjugated ligands
Primary Target Organ Liver (Hepatocytes)Liver (primarily), SpleenVaries with surface modification; can be targeted
Cellular Receptor Asialoglycoprotein Receptor (ASGPR)Low-Density Lipoprotein Receptor (LDLR)Non-specific electrostatic interactions or specific receptors
Hepatocyte Uptake >80% of administered doseHigh, but can be limited by LDLR expressionVariable, depends on surface charge and targeting ligand
Endosomal Escape Efficiency Low (~1-2%)High (70-90%)Moderate, often via proton sponge effect
In Vivo Potency High (e.g., ~7-fold increase for ASOs vs. unconjugated)HighVariable, dependent on formulation

Table 2: Physicochemical and Safety Profiles

ParameterTriGalNAc ConjugatesLipid Nanoparticles (LNPs)Dendrimers (e.g., PAMAM)
Size Small (~2-5 nm for conjugate)80-200 nm2-20 nm
Complexity Low (chemically defined conjugate)High (multi-component lipid formulation)Moderate to High (defined branched structure)
Manufacturing Scalable, reproducible synthesisComplex formulation processMulti-step synthesis, potential for polydispersity
Toxicity Generally well-tolerated; potential for sequence-dependent off-target effects of payloadCan induce inflammatory responses; potential for liver enzyme elevationCationic dendrimers can exhibit significant cytotoxicity and hemolysis; requires surface modification (e.g., PEGylation) to mitigate.
Immunogenicity LowModerate, can be mitigated by PEGylationCan be immunogenic, especially higher generations

Experimental Protocols

Below are detailed methodologies for key experiments used to benchmark targeted delivery platforms.

In Vitro Cellular Uptake Assay

This protocol quantifies the efficiency of a delivery platform in entering target cells.

Objective: To measure the amount of a fluorescently labeled delivery platform taken up by hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled delivery platform (e.g., Cy5-TriGalNAc-siRNA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare a series of dilutions of the fluorescently labeled delivery platform in a cell culture medium.

  • Remove the medium from the cells and add the dilutions of the labeled delivery platform.

  • Incubate for 4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove any unbound platform.

  • Detach the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) to quantify uptake.

In Vitro Cellular Uptake Workflow A Seed Hepatocytes B Add Fluorescently Labeled Delivery Platform A->B C Incubate B->C D Wash C->D E Detach Cells D->E F Flow Cytometry Analysis E->F G Quantify Mean Fluorescence Intensity F->G

Caption: Workflow for quantifying cellular uptake of a delivery platform.

Endosomal Escape Assay (Calcein Leakage Assay)

This assay assesses the ability of a delivery platform to escape the endosome and enter the cytoplasm.

Objective: To measure the release of a fluorescent dye (calcein) from endosomes into the cytoplasm, induced by the delivery platform.

Materials:

  • Hepatocyte cell line (e.g., Huh7)

  • Calcein-AM

  • Delivery platform of interest

  • Live-cell imaging microscope or plate reader with fluorescence detection

Procedure:

  • Seed Huh7 cells in a 96-well, black-walled, clear-bottom plate.

  • Load the cells with Calcein-AM (which becomes fluorescent calcein upon hydrolysis by intracellular esterases) according to the manufacturer's protocol. This will result in diffuse cytoplasmic fluorescence.

  • Wash the cells to remove excess Calcein-AM.

  • Treat the cells with the delivery platform.

  • Monitor the cells over time using a live-cell imaging system. Endosomal escape is indicated by a punctate fluorescence pattern as the delivery platform disrupts the endosomal membrane, causing calcein to leak into the endosomes.

  • Quantify the change in fluorescence distribution from diffuse to punctate over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential toxicity of the delivery platform to cells.

Objective: To determine the effect of the delivery platform on cell viability.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Delivery platform

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate.

  • Expose the cells to a range of concentrations of the delivery platform for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment Workflow A Seed Cells B Treat with Delivery Platform A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for assessing the cytotoxicity of a delivery platform.

In Vivo Biodistribution Study

This protocol determines the tissue and organ distribution of the delivery platform after administration in an animal model.

Objective: To quantify the accumulation of a labeled delivery platform in various organs, particularly the liver.

Materials:

  • Animal model (e.g., mice)

  • Radiolabeled (e.g., with 125I) or fluorescently labeled delivery platform

  • Anesthesia

  • Gamma counter or in vivo imaging system (IVIS)

Procedure:

  • Administer the labeled delivery platform to the mice via the desired route (e.g., subcutaneous or intravenous injection).

  • At various time points post-administration, euthanize the mice.

  • Harvest organs of interest (liver, spleen, kidneys, heart, lungs, etc.).

  • If radiolabeled, measure the radioactivity in each organ using a gamma counter.

  • If fluorescently labeled, image the organs using an IVIS.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The this compound platform offers a highly specific and potent means of delivering therapeutics to the liver. Its key advantages lie in its low complexity, defined chemical nature, and the high specificity conferred by the TriGalNAc ligand for the hepatocyte-expressed ASGPR. While its endosomal escape efficiency is lower than that of LNPs, this is often compensated for by the high receptor density and rapid recycling on hepatocytes.

In contrast, LNPs represent a versatile platform capable of delivering a wide range of nucleic acids with high endosomal escape, though their specificity is dependent on ApoE binding and they can present challenges in terms of manufacturing complexity and potential immunogenicity. Dendrimers offer a tunable platform, but their cationic nature often leads to toxicity, necessitating careful surface engineering.

The choice of a targeted delivery platform will ultimately depend on the specific therapeutic application, the nature of the payload, and the desired safety and efficacy profile. The data and protocols presented in this guide provide a framework for the rational evaluation and comparison of these leading technologies.

References

A Head-to-Head Comparison of LYTACs: Choosing the Optimal Targeting Moiety for Lysosomal Degradation of Extracellular and Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Researchers are increasingly turning to Lysosome-Targeting Chimeras (LYTACs) as a powerful strategy to eliminate disease-causing extracellular and membrane-bound proteins. This novel therapeutic modality bridges a target protein with a lysosome-shuttling receptor, hijacking the cell's natural degradation pathway. A critical design component of any LYTAC is the targeting moiety, which dictates the chimera's specificity, potency, and potential therapeutic applications. This guide provides a head-to-head comparison of LYTACs employing different targeting moieties—antibodies, peptides, and small molecules—supported by experimental data to inform the selection of the most suitable approach for specific research and drug development needs.

LYTACs are bifunctional molecules composed of a ligand that binds to a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR), and a targeting moiety that engages a specific protein of interest (POI). This ternary complex is then internalized and trafficked to the lysosome for degradation of the POI. The choice of targeting moiety significantly influences the LYTAC's overall performance, including its degradation efficiency, cell-type specificity, and pharmacokinetic properties.

Mechanism of Action and Experimental Workflow

The general mechanism of LYTAC-mediated protein degradation involves the formation of a ternary complex between the LYTAC, the POI, and a lysosome-targeting receptor on the cell surface. This complex is then internalized via endocytosis and transported through the endosomal-lysosomal pathway, ultimately leading to the degradation of the POI within the lysosome.

LYTAC_Mechanism cluster_intracellular Intracellular Space POI Protein of Interest (POI) LYTAC LYTAC POI->LYTAC Receptor Lysosome-Targeting Receptor (e.g., ASGPR) LYTAC->Receptor Endosome Endosome Receptor->Endosome Internalization Endosome->Receptor Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking

Figure 1. General mechanism of LYTAC-mediated protein degradation.

A typical experimental workflow to compare the efficacy of different LYTACs involves treating cultured cells with varying concentrations of the LYTACs, followed by quantification of the target protein levels.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Hep3B, HeLa) Treatment 2. LYTAC Treatment (Dose-response, time-course) CellCulture->Treatment LYTAC_A LYTAC A (e.g., Antibody-based) LYTAC_A->Treatment LYTAC_B LYTAC B (e.g., Peptide-based) LYTAC_B->Treatment Lysis 3. Cell Lysis Treatment->Lysis FC Flow Cytometry (Surface Protein Degradation) Treatment->FC WB Western Blot (Total Protein Degradation) Lysis->WB Data 4. Quantification (DC50, Dmax) WB->Data FC->Data Endolysosomal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TernaryComplex Ternary Complex (LYTAC-POI-Receptor) EarlyEndosome Early Endosome TernaryComplex->EarlyEndosome Endocytosis LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (Protein Degradation) LateEndosome->Lysosome Fusion RecyclingEndosome->TernaryComplex Receptor Recycling

A Researcher's Guide to Validating ASGPR-Mediated Uptake: A Comparison of Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the asialoglycoprotein receptor (ASGPR) for targeted liver delivery, rigorously validating the uptake mechanism is a critical step. The ASGPR, a C-type lectin predominantly expressed on the surface of hepatocytes, recognizes and internalizes molecules with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2] This specificity makes it an attractive target for delivering therapeutics directly to the liver.

This guide provides an objective comparison of essential control experiments designed to confirm that the cellular uptake of a compound is mediated by ASGPR. We will delve into the methodologies, present comparative data, and illustrate the experimental logic.

The Mechanism: ASGPR-Mediated Endocytosis

ASGPR-mediated uptake is a multi-step process. The receptor, which is dependent on calcium for its function, binds to specific carbohydrate ligands on circulating glycoproteins or conjugated therapeutics.[1][2] Following binding, the receptor-ligand complex is internalized into the cell through clathrin-coated pits.[1] Once inside, the complex is trafficked to early endosomes. The acidic environment of the endosome causes the ligand to dissociate from the receptor. The receptor is then recycled back to the cell surface for further rounds of uptake, while the ligand is typically transported to lysosomes for degradation.

ASGPR-Mediated Endocytosis Pathway Ligand GalNAc-Ligand Binding Binding Ligand->Binding Lysosome Lysosome Ligand->Lysosome ASGPR ASGPR ASGPR->Binding Recycling Receptor Recycling ASGPR->Recycling Membrane Hepatocyte Membrane CoatedPit Clathrin-Coated Pit Binding->CoatedPit Internalization Endosome Early Endosome (Acidic pH) CoatedPit->Endosome Dissociation Dissociation Endosome->Dissociation Dissociation->Ligand  To Degradation Dissociation->ASGPR Receptor   Recycling->ASGPR Return to Membrane Competitive Inhibition Workflow Start Start: Plate ASGPR+ Cells Split Split into Two Groups Start->Split Control Control Group: Add Media Split->Control Test Test Group: Add Excess Competitor (e.g., GalNAc) Split->Test Incubate Add Labeled Test Compound to Both Groups Control->Incubate Test->Incubate Wash Wash to Remove Unbound Compound Incubate->Wash Quantify Quantify Internalized Compound Wash->Quantify Compare Compare Uptake: Test vs. Control Quantify->Compare Result1 Uptake(Test) << Uptake(Control) => ASGPR-Mediated Compare->Result1 Result2 Uptake(Test) ≈ Uptake(Control) => Not ASGPR-Mediated Compare->Result2 ASGPR+/- Cell Line Comparison Logic Start Incubate Labeled Compound with two cell types Cell_Pos ASGPR-Positive Cells (e.g., HepG2) Start->Cell_Pos Cell_Neg ASGPR-Negative Cells (e.g., Huh-7) Start->Cell_Neg Uptake_Pos High Uptake Cell_Pos->Uptake_Pos Measure Uptake Uptake_Neg Low / Background Uptake Cell_Neg->Uptake_Neg Measure Uptake Conclusion Conclusion: Uptake is ASGPR-Dependent Uptake_Pos->Conclusion Uptake_Neg->Conclusion siRNA Knockdown Experimental Workflow Start Start: Plate ASGPR+ Cells Transfect_Control Transfect with Control siRNA Start->Transfect_Control Transfect_Test Transfect with ASGR1 siRNA Start->Transfect_Test Incubate Incubate 48-72h for Knockdown Transfect_Control->Incubate Transfect_Test->Incubate UptakeAssay Perform Uptake Assay with Labeled Compound Incubate->UptakeAssay Quantify Quantify Uptake UptakeAssay->Quantify Result Compare Uptake: ASGR1 siRNA vs. Control Quantify->Result Conclusion Reduced Uptake in Test Group => ASGPR-Mediated Result->Conclusion

References

Safety Operating Guide

Safe Disposal of TriGalNAc Cbz: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling TriGalNAc Cbz, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Core Principle: Regulatory Compliance

The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to adhere to all prevailing country, federal, state, and local regulations for chemical waste.[1] Laboratory personnel are responsible for being aware of and compliant with their institution's specific waste management policies.

Immediate Safety and Handling for Disposal

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Lab Coat: Wear a protective lab coat.[1]

Disposal Procedure

The disposal of this compound, whether in solid form or in solution, must be managed through your institution's hazardous waste program.

Step 1: Waste Collection and Storage

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or pipette tips, in a designated, clearly labeled, and sealed container.

  • Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly identify the contents, including "this compound" and any solvents, and display the appropriate hazard symbols.

Step 2: Segregation of Waste

  • Store the this compound waste container in a designated secondary containment area, segregated from incompatible chemicals. According to its SDS, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

Accidental Release and Spill Management

In the event of a spill, the following procedures should be followed:

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains or water courses.

  • Cleanup:

    • For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, wipes, PPE) in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.

Chemical Characteristics Relevant to Disposal

While chemical degradation is not a recommended on-site disposal method, understanding the chemical nature of this compound can be informative. The molecule contains two key features: acetylated monosaccharides and a carboxybenzyl (Cbz) protecting group.

  • Cbz Group: The Cbz group is commonly removed in synthetic chemistry through methods like catalytic hydrogenolysis. This process would break the carbamate bond.

  • Acetylated Sugars: The acetyl groups on the sugar moieties can be removed by esterases or under certain chemical conditions.

It is crucial to reiterate that any attempt to chemically alter this compound for the purpose of disposal would constitute a chemical reaction, and the resulting mixture would still be classified as chemical waste requiring proper disposal.

Data Summary Table

ParameterInformationSource
Chemical Name This compound
CAS Number 186613-57-0
Molecular Formula C34H35NO11
Hazard Classifications Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents
Primary Disposal Route In accordance with local, state, and federal regulations via institutional hazardous waste program.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B Handle Waste C Segregate from Incompatibles B->C Store Safely D Store in Designated Secondary Containment C->D Prepare for Disposal E Contact EHS for Waste Pickup D->E Final Disposal Step

Caption: Logical workflow for the proper disposal of this compound.

References

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